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  • Product: (3-Amino-1-benzylpiperidin-4-yl)methanol
  • CAS: 1333975-62-4

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of (3-Amino-1-benzylpiperidin-4-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Introduction & Structural Significance In the landscape of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction & Structural Significance

In the landscape of modern drug discovery, conformationally restricted diamines and amino-alcohols serve as privileged scaffolds. (3-Amino-1-benzylpiperidin-4-yl)methanol (CAS: 1333975-62-4) is a highly versatile building block characterized by a piperidine core, a primary amine, a primary alcohol, and an N-benzyl protecting/pharmacophore group.

The strategic placement of the amino and hydroxymethyl groups at the C3 and C4 positions, respectively, introduces two chiral centers, allowing for the exploration of diverse stereochemical space. This scaffold is frequently utilized in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and peptidomimetics, where precise spatial arrangement of hydrogen bond donors and acceptors is critical for target engagement.

Physicochemical Properties

Understanding the foundational physical and chemical properties of (3-Amino-1-benzylpiperidin-4-yl)methanol is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes verified identifiers and molecular properties [1, 2].

PropertyValue / Description
Chemical Name (3-Amino-1-benzylpiperidin-4-yl)methanol
CAS Registry Number 1333975-62-4 [1]
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol [2]
PubChem CID 53621902 [2]
MDL Number MFCD19982471 [2]
Standard InChIKey VZJXLXWJBKZJQA-UHFFFAOYSA-N
Predicted pKa (Piperidine N) ~8.5 – 9.0 (Basic tertiary amine)
Predicted pKa (Primary Amine) ~9.5 – 10.2 (Basic primary amine)
Hydrogen Bond Donors 3 (Primary amine -NH2, Hydroxyl -OH)
Hydrogen Bond Acceptors 3 (Amine N, Piperidine N, Hydroxyl O)

Chemical Reactivity and Orthogonal Functionalization

The synthetic utility of (3-Amino-1-benzylpiperidin-4-yl)methanol stems from the differential reactivity of its functional groups. As a Senior Application Scientist, it is crucial to leverage these differences to achieve orthogonal functionalization without the need for exhaustive protection-deprotection cycles.

  • Nucleophilicity Gradient: The primary amine at C3 is significantly more nucleophilic than the primary alcohol at C4. This allows for selective N-acylation, N-sulfonylation, or reductive amination at the C3 position while leaving the C4 hydroxymethyl group intact.

  • The N-Benzyl Group: The N1-benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group for the secondary piperidine nitrogen, stable to both strongly basic and mildly acidic conditions. Pharmacologically, it can serve as a lipophilic anchor for pi-pi stacking interactions within hydrophobic binding pockets. It can be selectively removed later via palladium-catalyzed hydrogenolysis (Pd/C, H2) if a free piperidine NH is required for further derivatization.

Logical Relationship: Pharmacophore Mapping

The following diagram illustrates how the distinct functional groups of this scaffold map to potential interactions within a biological target (e.g., a kinase hinge region or GPCR binding site).

Pharmacophore Scaffold Scaffold: (3-Amino-1-benzylpiperidin-4-yl)methanol Amine C3-Primary Amine (H-Bond Donor/Acceptor) Scaffold->Amine Alcohol C4-Hydroxymethyl (H-Bond Donor/Acceptor) Scaffold->Alcohol Piperidine Piperidine Ring (Basic Center, pKa ~9.0) Scaffold->Piperidine Benzyl N1-Benzyl Group (Hydrophobic/Pi-Pi Stacking) Scaffold->Benzyl Target1 Kinase Hinge Region Amine->Target1 H-Bond Target2 Solvent Exposed Region Alcohol->Target2 Solubilization Target3 Salt Bridge (Asp/Glu) Piperidine->Target3 Ionic Target4 Hydrophobic Pocket Benzyl->Target4 Hydrophobic

Pharmacophore mapping of the scaffold to standard protein target microenvironments.

Experimental Methodology: Selective N-Boc Protection

To utilize the C4-alcohol or to prepare the molecule for solid-phase peptide synthesis, the highly reactive C3-primary amine must often be temporarily masked. The following protocol details the selective tert-butyloxycarbonyl (Boc) protection of the primary amine.

Causality and Self-Validating System Design
  • Causality of Reagents: Triethylamine (Et3N) is utilized not just as a base, but as a kinetic modulator. By maintaining a strictly basic environment, Et3N ensures the primary amine remains unprotonated and highly nucleophilic. Furthermore, the bulky nature of Et3N prevents it from reacting with Boc-anhydride, while simultaneously suppressing the tertiary piperidine nitrogen from forming unwanted quaternary adducts.

  • Self-Validating Mechanism: This protocol relies on a built-in feedback loop using Thin Layer Chromatography (TLC) with a Ninhydrin stain. Ninhydrin reacts specifically with primary amines to form a deep purple complex (Ruhemann's purple). The complete disappearance of this purple spot on the TLC plate mathematically validates that 100% of the primary amine has been consumed and protected, acting as a definitive, self-validating checkpoint before proceeding to the aqueous workup.

Step-by-Step Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-Amino-1-benzylpiperidin-4-yl)methanol (1.0 mmol, 220 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add Triethylamine (Et3N, 1.5 mmol, 210 µL) to the solution. Stir for 5 minutes at room temperature to ensure complete homogenization.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the already low nucleophilicity of the C4-hydroxyl group, ensuring absolute chemoselectivity for the amine.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O, 1.05 mmol, 229 mg) in 2 mL of DCM. Add this solution dropwise to the reaction flask over 10 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). Stain the TLC plate with Ninhydrin and heat. Checkpoint: The reaction is complete when the baseline primary amine spot (purple) is entirely absent, replaced by a higher Rf spot (UV active, Ninhydrin negative).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product: tert-butyl (1-benzyl-4-(hydroxymethyl)piperidin-3-yl)carbamate. Purify via flash column chromatography if necessary.

Workflow Start Starting Material: (3-Amino-1-benzylpiperidin-4-yl)methanol Step1 Dissolve in anhydrous DCM Add Et3N (1.5 eq) Start->Step1 Step2 Cool to 0 °C Add Boc2O (1.05 eq) dropwise Step1->Step2 Step3 Stir at RT for 4 hours Monitor by TLC (Ninhydrin Stain) Step2->Step3 Step4 Aqueous Workup (Wash with NaHCO3, Brine) Step3->Step4 Step5 Purification (Silica Gel Column Chromatography) Step4->Step5 Product Product: tert-Butyl (1-benzyl-4-(hydroxymethyl) piperidin-3-yl)carbamate Step5->Product

Experimental workflow for the selective N-Boc protection of the primary amine.

Analytical Characterization Standards

To ensure the integrity of the synthesized derivatives, rigorous analytical characterization is required. For the Boc-protected derivative described above, the following spectral features serve as definitive proof of success:

  • 1H NMR (400 MHz, CDCl3): The appearance of a massive singlet at ~1.40 ppm integrating to 9 protons confirms the incorporation of the tert-butyl group. The disappearance of the broad exchangeable singlet for the -NH2 group (~1.5-2.0 ppm) and the appearance of a new, downfield exchangeable doublet (~4.5-5.5 ppm) corresponding to the carbamate -NH- validates selective N-protection.

  • IR Spectroscopy: The presence of a strong carbonyl stretch at ~1690-1710 cm⁻¹ (carbamate C=O) and a broad stretch at ~3300-3400 cm⁻¹ (O-H and N-H stretches) confirms the presence of both the newly formed carbamate and the untouched primary alcohol.

  • LC-MS: Electrospray ionization (ESI+) should reveal a molecular ion peak [M+H]+ corresponding to the exact mass of the Boc-protected product (Expected m/z: 321.2).

References

  • American Elements. "(3-amino-1-benzylpiperidin-4-yl)methanol | CAS 1333975-62-4". American Elements Chemical Database. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Structure Elucidation of (3-Amino-1-benzylpiperidin-4-yl)methanol

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Its conformational flexibility and ability to present substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure in drug design. The title compound, (3-Amino-1-benzylpiperidin-4-yl)methanol, incorporates several key pharmacophoric features: a basic nitrogen within the piperidine ring, a benzyl group, a primary amine, and a primary alcohol.[4] The precise determination of its two- and three-dimensional structure is paramount for understanding its potential biological activity and for ensuring its quality and safety in any drug development pipeline.

This guide provides a comprehensive, logic-driven workflow for the unambiguous structure elucidation of (3-Amino-1-benzylpiperidin-4-yl)methanol. It moves beyond a mere listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach. We will navigate from the fundamental determination of the molecular formula to the nuanced assignment of relative and absolute stereochemistry.

The Elucidation Challenge

The primary challenges in elucidating the structure of (3-Amino-1-benzylpiperidin-4-yl)methanol are:

  • Connectivity: Unambiguously confirming the attachment of the benzyl, amino, and hydroxymethyl groups to the piperidine core.

  • Stereochemistry: The molecule possesses two stereogenic centers at the C3 and C4 positions, giving rise to the possibility of four stereoisomers (two pairs of enantiomers). Determining the relative (cis/trans) and absolute (R/S) configuration is critical.

  • Conformation: The piperidine ring exists in a dynamic equilibrium of chair conformations, which can complicate the interpretation of spectroscopic data.

Logic Flow of Spectroscopic Analysis

Our approach is systematic, building a complete structural picture piece by piece. Each step provides data that validates the previous one and informs the next experiment.

Caption: Workflow for Structure Elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first step is to establish the elemental composition and the types of functional groups present. This provides the fundamental constraints for all subsequent structural deductions.

High-Resolution Mass Spectrometry (HRMS)

Expertise: Before attempting to assemble the structure, we must know the exact atomic "building blocks" we have. HRMS is the definitive technique for determining the molecular formula of an unknown compound by measuring its mass with extremely high accuracy.[5][6][7] Unlike low-resolution MS, which provides an integer mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions (e.g., C₈H₁₆O vs. C₁₀H₈).[6][8]

Protocol: ESI-Q-TOF HRMS

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture containing 0.1% formic acid to promote protonation ([M+H]⁺).[9]

  • Instrumentation: Infuse the sample into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run to ensure sub-ppm mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that best fits the measured exact mass.

Trustworthiness: The protocol's validity is ensured by pre-run calibration. The software should generate a theoretical isotopic pattern based on the proposed formula (C₁₃H₂₁N₂O⁺ for the [M+H]⁺ ion), which must closely match the experimentally observed pattern.

Table 1: Expected HRMS Data for (3-Amino-1-benzylpiperidin-4-yl)methanol

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₃H₂₁N₂O⁺ 221.16484

| [M+Na]⁺ | C₁₃H₂₀N₂ONa⁺ | 243.14678 |

Data predicted based on the known molecular formula.[4]

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of chemical bonds, it acts as a "functional group fingerprint," confirming the presence of the amine (N-H), alcohol (O-H), and aromatic (C-H) moieties suggested by the proposed structure.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 2: Key IR Absorptions for Functional Group Confirmation

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3250 Broad, Medium O-H Stretch Alcohol
3350 - 3200 Medium (doublet) N-H Stretch Primary Amine (-NH₂)
3100 - 3000 Weak-Medium C-H Stretch Aromatic (sp²)
2950 - 2800 Strong C-H Stretch Aliphatic (sp³)
~1600, ~1450 Medium-Weak C=C Stretch Aromatic Ring

| 1200 - 1000 | Strong | C-O Stretch | Primary Alcohol |

These ranges are characteristic and confirm the presence of the expected functional groups.[10]

The Core Structure: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. We will use a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.[2][11]

Protocol: NMR Sample Preparation

  • Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical; MeOD can exchange with the O-H and N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR: ¹H and ¹³C/DEPT

Expertise: ¹H NMR provides information about the number and electronic environment of protons, while ¹³C NMR does the same for the carbon skeleton. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run in conjunction with the ¹³C NMR to determine the multiplicity of each carbon (C, CH, CH₂, or CH₃).

  • ¹H NMR Interpretation: We expect to see signals for the 5 aromatic protons of the benzyl group, the benzylic CH₂ protons, the hydroxymethyl CH₂ protons, and a complex series of signals for the 9 protons on the piperidine ring. The integration (area under each peak) will correspond to the number of protons.

  • ¹³C NMR Interpretation: We anticipate 11 distinct carbon signals: 4 for the aromatic ring (due to symmetry), 1 for the benzylic carbon, and 6 for the piperidine and hydroxymethyl carbons.

  • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (C) will be absent. This is crucial for distinguishing between the various CH and CH₂ groups in the piperidine ring.

2D NMR: Building the Connectivity Map

Expertise: While 1D NMR identifies the fragments, 2D NMR shows how they are connected. We use a standard suite of experiments to build the molecular skeleton from the ground up.[11][12]

Caption: Integrated 2D NMR analysis strategy.

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).[13] It will reveal the entire network of connected protons within the piperidine ring, from H2 through H6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[14] By combining COSY and HSQC data, we can "walk" along the carbon skeleton, assigning each ¹H and ¹³C pair definitively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the different fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.[14] The most critical HMBC correlation will be from the benzylic CH₂ protons (on the benzyl group) to the C2 and C6 carbons of the piperidine ring. This single piece of evidence unambiguously proves the N-benzyl linkage. Other key HMBC correlations will connect the hydroxymethyl protons to C4 and the amine-adjacent proton (H3) to C2, C4, and C5.

Table 3: Summary of Predicted NMR Data and Key 2D Correlations

Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key HMBC Correlations From Proton
Benzyl-CH₂ ~3.5 (s, 2H) ~63 Piperidine C2/C6, Aromatic C1
Aromatic-H 7.2-7.4 (m, 5H) 127-138 Benzyl-CH₂
Piperidine H2/H6 2.0-3.0 (m, 4H) ~54 Benzyl-CH₂, Piperidine C3/C5
Piperidine H3 2.5-3.0 (m, 1H) ~50 Piperidine C2, C4, C5
Piperidine H4 1.5-2.0 (m, 1H) ~45 Piperidine C2, C3, C5, C6, CH₂OH
Piperidine H5 1.2-1.8 (m, 2H) ~25 Piperidine C3, C4, C6

| -CH₂OH | 3.4-3.8 (m, 2H) | ~65 | Piperidine C3, C4 |

Note: Chemical shifts (δ) are approximate and highly dependent on solvent and stereochemistry. The true value lies in the correlation data.

Stereochemical Determination

With the 2D structure confirmed, the final and most challenging task is to determine the 3D arrangement of the atoms.

Relative Stereochemistry: NOESY

Expertise: The substituents at C3 and C4 can be on the same side of the piperidine ring (cis) or on opposite sides (trans). Nuclear Overhauser Effect SpectroscopY (NOESY) detects protons that are close to each other in space, regardless of their through-bond connectivity.[15][16][17] By analyzing the NOESY cross-peaks, we can determine the relative orientation of the protons at C3 and C4.

Protocol: 2D NOESY

  • Use the same sample prepared for the other NMR experiments.

  • Acquire a 2D NOESY spectrum with a mixing time optimized for a small molecule (e.g., 500-800 ms).

  • Data Analysis:

    • If cis: The axial proton at C3 (H3ax) will show a strong NOE correlation to the axial proton at C4 (H4ax) because they are on the same face of the ring and are spatially close.

    • If trans: The axial proton at C3 (H3ax) will show NOE correlations to the axial protons at C2 and C5, but a much weaker or no correlation to the now-equatorial proton at C4.

Enantiomeric Separation and Absolute Stereochemistry

Expertise: Once the relative stereochemistry (e.g., cis) is known, we must still determine if we have a single enantiomer or a racemic mixture of both. This requires a chiral environment.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Trustworthiness: Chiral HPLC is a reliable method for separating enantiomers.[18] The principle is to use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[19]

Protocol: Chiral HPLC Screening

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® series), as these are often effective for amino alcohols.[18]

  • Mobile Phase: Start with a normal-phase mobile phase, such as Hexane/Isopropanol (90/10 v/v).[18]

  • Additive: Because the analyte is basic, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase to improve peak shape and resolution.[18]

  • Detection: Use a UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Analysis: A racemic mixture will show two peaks of equal area. An enantiomerically pure sample will show a single peak.

Method 2: X-ray Crystallography (The Gold Standard)

Expertise: For an unambiguous determination of absolute configuration, single-crystal X-ray crystallography is the definitive method.[20][21] This technique maps the electron density of a crystalline solid, providing a complete 3D structure of the molecule, including the absolute stereochemistry.[22]

Protocol: Crystallization and Data Analysis

  • Crystallization: The primary challenge is often growing a suitable single crystal. This is typically achieved by slow evaporation of a solvent in which the compound is moderately soluble.

  • Data Collection: A suitable crystal is mounted in an X-ray diffractometer and irradiated with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined.

  • Absolute Configuration: The absolute structure is determined by analyzing the anomalous dispersion effects in the diffraction data, often reported as the Flack parameter. A Flack parameter close to 0 with a small error indicates the correct absolute configuration has been determined.[23]

Final Confirmation: MS/MS Fragmentation

Expertise: Tandem Mass Spectrometry (MS/MS) serves as a final check on the proposed structure. The molecular ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern must be consistent with the confirmed structure.

Protocol: ESI-MS/MS

  • Using the same setup as for HRMS, select the [M+H]⁺ ion (m/z 221.16) as the precursor ion.

  • Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.[9]

  • Record the product ion spectrum.

Expected Fragmentation: The fragmentation of N-benzylpiperidines is well-studied.[24] The most prominent fragmentation pathway is the cleavage of the benzylic C-N bond to produce the highly stable tropylium ion at m/z 91 .[9][25][26] Another expected fragmentation is the loss of the hydroxymethyl group (-CH₂OH) or water (-H₂O). The presence of these key fragments provides strong corroborating evidence for the overall structure.

Fragmentation Parent Parent Ion [M+H]⁺ m/z 221.16 Frag91 Tropylium Ion [C₇H₇]⁺ m/z 91.05 Parent->Frag91 Benzylic Cleavage Frag_NeutralLoss Loss of CH₂O [M+H - 30]⁺ m/z 191.14 Parent->Frag_NeutralLoss Neutral Loss

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Foundational

(3-Amino-1-benzylpiperidin-4-yl)methanol literature review

An In-Depth Technical Guide to (3-Amino-1-benzylpiperidin-4-yl)methanol: Synthesis, Properties, and Therapeutic Potential Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (3-Amino-1-benzylpiperidin-4-yl)methanol: Synthesis, Properties, and Therapeutic Potential

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most vital synthetic fragments in drug design.[1][2] This six-membered nitrogen-containing heterocycle is a prevalent feature in over twenty classes of pharmaceuticals and a multitude of natural alkaloids.[1] Its structural versatility and ability to confer desirable physicochemical properties—such as basicity and specific conformational constraints—make it a "privileged scaffold" for engaging with a wide array of biological targets.[3][4]

Within this broad class, the 1-benzylpiperidine moiety holds particular importance.[5][6] The N-benzyl group serves a dual function: it provides a robust anchor for critical hydrophobic and π-stacking interactions within receptor binding pockets and offers a versatile point for synthetic modification to fine-tune a compound's pharmacological profile.[3][5] This guide focuses on a specific, yet underexplored, derivative: (3-Amino-1-benzylpiperidin-4-yl)methanol . While direct literature on this exact compound is sparse[7], its structure combines the proven 1-benzylpiperidine core with key functional groups—an amino group and a hydroxymethyl group—that present significant opportunities for creating targeted therapeutics.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It synthesizes established synthetic methodologies for closely related structures to provide a logical framework for the preparation of (3-Amino-1-benzylpiperidin-4-yl)methanol. Furthermore, it explores the extensive pharmacology of its parent scaffold to illuminate its potential applications in modern drug discovery.

Chemical and Physical Properties

(3-Amino-1-benzylpiperidin-4-yl)methanol is a substituted piperidine derivative. While extensive experimental data is not publicly available, its fundamental properties can be cataloged from chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O[7][8]
Molecular Weight 220.31 g/mol [8][9]
CAS Number 1333975-62-4[8][10]
Predicted XlogP 1.1[7][9]
Monoisotopic Mass 220.15756 Da[7]
IUPAC Name (3-amino-1-benzylpiperidin-4-yl)methanol[7]

Table 1: Physicochemical properties of (3-Amino-1-benzylpiperidin-4-yl)methanol.

Synthetic Strategies and Methodologies

The synthesis of substituted piperidines is a well-trodden field in organic chemistry.[1][2] Although a specific, published route to (3-Amino-1-benzylpiperidin-4-yl)methanol is not readily found, several robust strategies for constructing the core 3-amino-4-hydroxy piperidine structure can be adapted. The choice of strategy often depends on the desired stereochemistry and the scalability of the process.

Strategy 1: Regioselective Opening of an Epoxide Intermediate

One of the most elegant and direct methods for establishing the trans relationship between the 3-amino and 4-hydroxyl groups is through the regioselective cleavage of a 1-benzyl-3,4-epoxypiperidine intermediate.[11] This approach offers excellent control over stereochemistry.

Causality Behind the Method: The use of an epoxide intermediate is powerful because it rigidly defines the relative stereochemistry of the two adjacent carbons. The subsequent nucleophilic attack by an amine (or a protected amine equivalent) proceeds with high regioselectivity, typically at the less sterically hindered position, and with inversion of configuration, leading to a single diastereomer. Lithium perchlorate is often used as a mild Lewis acid to activate the epoxide ring, facilitating the opening under gentle conditions.[11]

Experimental Protocol (Adapted from related syntheses[11]):

  • Epoxidation: A suitable N-benzyl-1,2,3,6-tetrahydropyridine precursor is subjected to epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM) to form (±)-1-benzyl-3,4-epoxypiperidine.

  • Epoxide Ring-Opening: The epoxide is dissolved in a polar aprotic solvent like acetonitrile. An amine nucleophile (e.g., diallylamine, as a precursor to a primary amine after deprotection) and a Lewis acid catalyst like lithium perchlorate (LiClO₄) are added.

  • Reaction Execution: The mixture is stirred at room temperature until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the epoxide.

  • Workup and Purification: The reaction is quenched, typically with an aqueous solution, and the product is extracted into an organic solvent. The crude amino alcohol is then purified using column chromatography.

  • Deprotection (if necessary): If a protected amine (like diallylamine) was used, a subsequent deprotection step is required to reveal the primary amino group.

G cluster_0 Synthetic Workflow: Epoxide Opening A N-Benzyl-1,2,3,6- tetrahydropyridine B m-CPBA, DCM C (±)-1-Benzyl-3,4- epoxypiperidine B->C Epoxidation D Amine Nucleophile (R₂NH) LiClO₄, MeCN E trans-3-Amino-1-benzyl- piperidin-4-ol D->E Regioselective Opening F Deprotection (if needed) E->F Optional G (3-Amino-1-benzyl- piperidin-4-yl)methanol F->G

Caption: Workflow for synthesis via epoxide opening.

Strategy 2: Chiral Synthesis from L-Glutamic Acid

For applications requiring high enantiomeric purity, starting from a chiral pool precursor is a superior strategy. L-glutamic acid provides an inexpensive and readily available starting material to construct enantiomerically pure 3-amino piperidine derivatives.[12]

Causality Behind the Method: This pathway leverages the inherent stereocenter of the natural amino acid. The key steps involve converting the two carboxylic acid groups into primary alcohols, which are then transformed into leaving groups (tosylates). An intramolecular cyclization is then triggered by a primary amine (benzylamine), which acts as a nucleophile, displacing both tosylates to form the piperidine ring in a single, efficient step. The Boc-protecting group on the amine is crucial for preventing side reactions during the reduction and tosylation steps.

Experimental Protocol (Adapted from Khom et al.):

  • Esterification & Protection: L-glutamic acid is first converted to its dimethyl ester. The amino group is then protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, using (Boc)₂O and a mild base.

  • Reduction to Diol: The diester is reduced to the corresponding diol using a strong reducing agent like sodium borohydride (NaBH₄) in a suitable solvent.

  • Tosylation: The primary hydroxyl groups of the diol are converted into good leaving groups by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine and a catalyst such as DMAP. The resulting crude ditosylate is used immediately in the next step.

  • Cyclization: The crude ditosylate is treated with benzylamine. The benzylamine acts as the nitrogen source for the piperidine ring, displacing the tosylates via a double nucleophilic substitution to form the N-benzylpiperidine ring.

  • Final Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final 3-amino piperidine product. (Note: The original literature creates a 3-aminopiperidine; to get the target molecule, a 4-hydroxymethyl group would need to be carried through or installed, suggesting a modification of this route would be necessary).

G cluster_1 Chiral Synthesis Workflow A L-Glutamic Acid B Esterification & Boc Protection C Protected Diester B->C D NaBH₄ Reduction E Protected Diol D->E F Tosylation (TsCl) G Protected Ditosylate F->G H Cyclization (Benzylamine) I Boc-Protected N-Benzyl 3-Aminopiperidine H->I J Acidic Deprotection K Final Product J->K

Caption: Chiral synthesis from L-Glutamic Acid.

Pharmacological Potential and Structure-Activity Relationships (SAR)

While (3-Amino-1-benzylpiperidin-4-yl)methanol itself has not been extensively profiled, the vast body of research on its structural analogs provides a strong predictive framework for its potential biological activities.[6] The 1-benzylpiperidine scaffold is a well-established pharmacophore for interacting with targets in the central nervous system (CNS).[3][5]

Key Biological Targets:
  • Sigma (σ) Receptors: A significant number of benzylpiperidine derivatives show high affinity for sigma receptors, particularly the σ₁ subtype.[6][13] The general pharmacophore for σ₁ binding involves a protonated piperidine nitrogen flanked by two hydrophobic domains—one occupied by the benzyl group and the other by substituents on the piperidine ring.[6] Given its structure, (3-Amino-1-benzylpiperidin-4-yl)methanol is a strong candidate for interaction with sigma receptors.

  • Opioid Receptors: The 1-benzylpiperidine framework is a key component of potent opioid receptor ligands.[5][6] Modifications on the benzyl ring and at the 4-position of the piperidine ring are known to modulate affinity and selectivity for μ, δ, and κ opioid receptors.[5]

  • Acetylcholinesterase (AChE): In the context of Alzheimer's disease, 1-benzylpiperidine derivatives have been developed as potent AChE inhibitors.[3][14] The N-benzyl group is thought to establish critical cation-π interactions with the enzyme's active site, while the piperidine core and its substituents interact with other regions to enhance inhibitory potency.[3]

  • Monoamine Transporters: The benzylpiperidine scaffold has also been explored for its interaction with transporters for dopamine and norepinephrine, making it relevant for a variety of neurological and psychiatric conditions.[6][15]

The presence of the 3-amino and 4-hydroxymethyl groups on the piperidine ring of the target molecule offers unique opportunities for further derivatization. These polar, hydrogen-bonding groups can be used to improve solubility, enhance target binding affinity through specific interactions with amino acid residues in a binding pocket, or serve as handles for conjugation to other pharmacophores.

G cluster_0 Drug Discovery & Development Workflow A Scaffold Selection (1-Benzylpiperidine) B Synthesis of (3-Amino-1-benzylpiperidin- 4-yl)methanol A->B C In Vitro Screening (Target Binding Assays) B->C D SAR Studies & Lead Optimization C->D D->B Iterative Design E In Vivo Testing (Animal Models) D->E F Clinical Trials E->F

Caption: General drug discovery workflow.

Conclusion and Future Directions

(3-Amino-1-benzylpiperidin-4-yl)methanol represents a promising, albeit understudied, chemical entity built upon the highly validated 1-benzylpiperidine scaffold. Its synthesis is achievable through established chemical transformations, such as the regioselective opening of epoxides or chiral pool synthesis from natural amino acids.

The true potential of this molecule lies in its privileged structure, which strongly suggests likely interactions with key CNS targets, including sigma receptors, cholinesterases, and opioid receptors. The presence of versatile amino and hydroxyl functional groups provides medicinal chemists with ideal anchor points for generating libraries of novel derivatives to explore structure-activity relationships.

For researchers in drug development, the path forward is clear:

  • Synthesize and Characterize: Prepare the compound using the methodologies outlined and fully characterize its physicochemical properties.

  • Broad Biological Screening: Screen the molecule against a panel of CNS targets to identify its primary pharmacological profile.

  • Structural Biology: If a high-affinity interaction is identified, pursue co-crystallization studies to understand its binding mode.

  • Lead Optimization: Utilize the amino and hydroxymethyl groups to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the rich history of its parent scaffold, (3-Amino-1-benzylpiperidin-4-yl)methanol stands as an attractive starting point for the development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (2026, March 15). Google.
  • The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives. Benchchem.
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022, May 6). Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). International Journal of Molecular Sciences.
  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. (2004, December 17). Journal of Medicinal Chemistry.
  • Substituted piperidines. (2020, September 24). PsychonautWiki.
  • The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates. Benchchem.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry, Section A.
  • (3-amino-1-benzylpiperidin-4-yl)methanol. PubChemLite.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Googleapis.com.
  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). ResearchGate.
  • (3-amino-1-benzylpiperidin-4-yl)methanol. SRD Pharma.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC.
  • (4-Amino-1-benzylpiperidin-3-yl)methanol. PubChem.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
  • (3-amino-1-benzylpiperidin-3-yl)methanol. Molport.
  • (3-Amino-1-benzylpiperidin-4-yl)methanol/CAS:1333975-62-4. HXCHEM.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC.
  • An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate.
  • Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry.
  • ((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol. BLD Pharm.
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018, December 15). PubMed.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021, November 28). MDPI.
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  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
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Exploratory

The Benzylpiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Benzylpiperidine Core The benzylpiperidine moiety, a seemingly simple heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzylpiperidine Core

The benzylpiperidine moiety, a seemingly simple heterocyclic scaffold, stands as a testament to the power of privileged structures in medicinal chemistry.[1][2] Its unique combination of a basic piperidine ring and a lipophilic benzyl group confers upon it the ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[3] This inherent versatility has established the benzylpiperidine core as a cornerstone in the design of therapeutic agents for a multitude of disorders, ranging from the cognitive decline of Alzheimer's disease to the debilitating effects of chronic pain and the complex pathologies of cancer and psychiatric illnesses.[2][4][5]

This technical guide provides a comprehensive exploration of the multifaceted role of benzylpiperidine derivatives in drug discovery. Moving beyond a mere catalog of compounds, we delve into the causal relationships between structural modifications and biological activity, offering field-proven insights into the strategic design and evaluation of these potent molecules.

The Benzylpiperidine Pharmacophore: A Gateway to Diverse Biological Targets

The pharmacological promiscuity of the benzylpiperidine scaffold is a direct result of its key structural features. The protonatable nitrogen of the piperidine ring acts as a crucial hydrogen bond donor or can engage in ionic interactions with acidic residues in target proteins.[1] Simultaneously, the benzyl group provides a handle for hydrophobic and π-stacking interactions, anchoring the molecule within binding pockets.[1] The conformational flexibility of the piperidine ring further allows for an adaptable fit to various receptor topographies.

This unique combination of features has enabled the development of benzylpiperidine derivatives that potently and often selectively target a range of proteins, including:

  • Acetylcholinesterase (AChE): A primary target in the symptomatic treatment of Alzheimer's disease.[6][7]

  • Opioid Receptors (μ, δ, κ): Crucial for the modulation of pain perception.[8][9]

  • Sigma Receptors (σ1 and σ2): Implicated in a variety of neurological and psychiatric conditions.[3]

  • Monoamine Transporters (DAT, SERT, NET): Key players in the regulation of neurotransmitter levels.[4][10]

  • Histone Deacetylases (HDACs): Emerging targets for cancer and neurodegenerative diseases.[11]

  • Monoacylglycerol Lipase (MAGL): Involved in the endocannabinoid system and a target for inflammatory and neurological disorders.[12][13]

The following sections will explore the application of benzylpiperidine derivatives in several key therapeutic areas, highlighting the structure-activity relationships (SAR) that govern their efficacy and the experimental methodologies used to characterize them.

Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[14] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown, is a clinically validated strategy to ameliorate these symptoms.[15][16] Benzylpiperidine derivatives have emerged as a highly successful class of AChE inhibitors, with donepezil being a prominent example.[17]

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural requirements for potent AChE inhibition by benzylpiperidine derivatives.[6][7][15]

  • The N-Benzyl Group: This moiety is critical for binding to the peripheral anionic site (PAS) of the AChE enzyme. Substitutions on the benzyl ring can significantly impact potency. For instance, electron-donating groups at the para-position can enhance activity, likely through improved π-π stacking interactions with aromatic residues in the PAS.[6] Conversely, bulky substituents can be detrimental to binding.[6]

  • The Piperidine Ring: The protonated piperidine nitrogen forms a crucial interaction with the catalytic anionic site (CAS) of AChE.[18]

  • The Linker and Terminal Group: The nature of the linker connecting the benzylpiperidine core to a terminal moiety is critical. In many potent inhibitors, an indanone or a similar aromatic group serves as the terminal moiety, which interacts with the active site gorge of AChE.[6][16]

Quantitative Data: AChE Inhibitory Activity of Benzylpiperidine Derivatives
CompoundModificationTargetIC50 (µM)Reference
Donepezil Analog d5 Dual HDAC/AChE inhibitorAChE6.89[11]
Donepezil Analog d10 Dual HDAC/AChE inhibitorAChE3.22[11]
Compound 19 Phenylacetate derivativeAChE5.10[14]
Compound 21 Phenylacetate derivativeBuChE-[14]
Benzylpiperidine Series Varied substitutionsAChE28 - 41[14]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of benzylpiperidine derivatives against AChE is commonly determined using the spectrophotometric method developed by Ellman.[2][19][20][21][22]

Principle: This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[19][20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a solution of DTNB in the phosphate buffer.

    • Prepare a stock solution of the test compound (benzylpiperidine derivative) in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a solution of AChE enzyme in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer.

    • Add the test compound solution at various concentrations to the test wells. For the control (100% enzyme activity), add the solvent used for the test compound.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[19][22]

    • Initiate the reaction by adding the ATCI and DTNB solutions to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

AChE_Inhibition_Assay cluster_workflow Ellman's Assay Workflow cluster_reaction Biochemical Reaction Prep Reagent Preparation Plate Assay Plate Setup Prep->Plate Incubate Pre-incubation (Inhibitor + AChE) Plate->Incubate React Reaction Initiation (ATCI + DTNB) Incubate->React Measure Absorbance Measurement (412 nm) React->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze AChE AChE Thiocholine Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->Thiocholine AChE Hydrolysis TNB TNB (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB DTNB (Ellman's Reagent)

A simplified workflow of the Ellman's method for AChE inhibition.

Benzylpiperidine Derivatives as Opioid Receptor Modulators for Pain Management

The opioid receptors are central to the body's endogenous pain control system, and modulating their activity is a cornerstone of modern analgesia.[8] Benzylpiperidine derivatives have a rich history as potent opioid receptor ligands, with some of the most well-known synthetic opioids featuring this scaffold.[1] More recently, research has focused on developing dual-acting ligands that target both opioid receptors and other proteins, such as the sigma-1 receptor, to achieve potent analgesia with a reduced side-effect profile.[9]

Structure-Activity Relationship (SAR) Insights

The SAR of benzylpiperidine derivatives at opioid receptors is complex and highly dependent on the specific receptor subtype.

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity and selectivity. Small alkyl groups often lead to potent agonists, while larger groups can confer antagonistic properties.

  • 4-Position Substitution: The substitution pattern at the 4-position of the piperidine ring is critical. For many potent µ-opioid agonists, an anilino or related aromatic group is present.

  • Stereochemistry: The stereochemistry at chiral centers within the benzylpiperidine scaffold can have a profound impact on receptor affinity and efficacy.

Quantitative Data: Opioid Receptor Binding Affinities
CompoundTarget(s)Ki (nM)EfficacyReference
Compound 52 MOR / σ1R56.4 (MOR), 11.0 (σ1R)Dual Ligand[9]
4-Phenylpiperidine Derivatives µ-opioid(QSAR study)Agonists[23]

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Benzylpiperidine Derivatives in Oncology

The application of the benzylpiperidine scaffold is not limited to CNS disorders. A growing body of evidence highlights the potential of these derivatives as anticancer agents.[5][24][25] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and monoacylglycerol lipase (MAGL), as well as the induction of apoptosis.[11][13][26]

Emerging Mechanisms of Action
  • HDAC Inhibition: Certain benzylpiperidine derivatives have been shown to dually inhibit HDACs and AChE, presenting a multi-target approach for diseases like Alzheimer's, which has overlapping pathologies with some cancers.[11]

  • MAGL Inhibition: By inhibiting MAGL, benzylpiperidine-based compounds can modulate the endocannabinoid system, which has been implicated in cancer cell signaling.[12][13]

  • Induction of Apoptosis: Several studies have demonstrated that benzylpiperidine derivatives can induce apoptosis in various cancer cell lines, including breast cancer.[27]

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Activity (IC50) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzhydrylpiperazine derivatives | HL-60, Z138, DND-41 | 16.80 - 19.20 µM |[28] | | Piperidine derivatives | A-549 (Lung Cancer) | 32.43 µM |[5] | | Benzoxazole-appended piperidines | MCF-7 (Breast Cancer) | - |[27] |

Synthesis of Benzylpiperidine Derivatives: A Practical Approach

A common and versatile method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a piperidine precursor with a suitable benzyl halide.[2][29][30][31]

General Synthetic Protocol: N-Alkylation
  • Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

  • Addition of Benzyl Halide: To the stirring mixture, add the appropriate benzyl bromide or benzyl chloride.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with an aqueous solution (e.g., sodium bicarbonate). Dry the organic layer, filter, and concentrate. The crude product can be further purified by column chromatography.[2]

Synthesis_Workflow cluster_synthesis N-Alkylation of Piperidine Start Piperidine Derivative + Base + Solvent Add Add Benzyl Halide Start->Add Reflux Reflux & Monitor (TLC) Add->Reflux Workup Work-up (Filtration, Extraction) Reflux->Workup Purify Purification (Column Chromatography) Workup->Purify Product 1-Benzylpiperidine Derivative Purify->Product

A generalized workflow for the synthesis of 1-benzylpiperidine derivatives.

Pharmacokinetics and ADMET Properties

The successful development of any drug candidate hinges on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico tools are increasingly being used in the early stages of drug discovery to predict the ADMET properties of novel compounds, including benzylpiperidine derivatives.[32][33] These computational models can help to identify candidates with favorable drug-like properties and flag potential liabilities, thereby streamlining the development process.[12][32]

Future Perspectives and Conclusion

The benzylpiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its privileged structural features and synthetic tractability ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of highly selective ligands for specific receptor subtypes and the design of multi-target-directed ligands (MTDLs) that can address the complex, multifactorial nature of diseases like Alzheimer's and cancer.[11] The integration of computational methods for in silico screening and ADMET prediction will undoubtedly accelerate the translation of promising benzylpiperidine derivatives from the laboratory to the clinic.[32]

This guide has provided a comprehensive overview of the pivotal role of benzylpiperidine derivatives in medicinal chemistry, from their fundamental structure-activity relationships to their diverse therapeutic applications and the practical methodologies for their synthesis and evaluation. It is our hope that this resource will serve as a valuable tool for researchers and scientists dedicated to the advancement of drug discovery.

References

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Foundational

The Piperidine Nucleus: Evolution, Synthesis, and Pharmacological Innovation in Drug Discovery

Executive Summary The piperidine ring is one of the most ubiquitous heterocycles in pharmaceutical chemistry. From its early isolation from black pepper to its role as the core scaffold in blockbuster therapeutics, subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in pharmaceutical chemistry. From its early isolation from black pepper to its role as the core scaffold in blockbuster therapeutics, substituted piperidines have driven major advancements in neuropharmacology, cardiovascular medicine, and pain management. This whitepaper provides an in-depth technical analysis of the discovery, historical evolution, structure-activity relationships (SAR), and modern synthetic protocols of substituted piperidines, serving as a comprehensive guide for drug development professionals.

Historical Context and Discovery

The history of piperidine is rooted in natural product chemistry. The compound was first isolated in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours[1]. Both scientists obtained the fundamental heterocyclic structure by reacting piperine—the alkaloid responsible for the pungency of black pepper (Piper nigrum)—with nitric acid[1].

The transition of piperidine from a chemical curiosity to a cornerstone of modern medicine occurred in the late 1930s. In 1938, German chemist Otto Eisleb, working at IG Farben, synthesized pethidine (meperidine) while screening for novel anticholinergic agents[1]. Pharmacologist Otto Schaumann subsequently identified its potent analgesic properties, marking pethidine as the first fully synthetic opioid[1]. This serendipitous discovery validated the N -substituted piperidine framework as a highly druggable scaffold, catalyzing decades of rational drug design.

Pharmacological Significance and SAR Optimization

Substituted piperidines exhibit broad conformational flexibility, allowing them to act as versatile transition-state surrogates and receptor modulators. Modern drug discovery relies on precise functionalization of the piperidine ring (e.g., 1,4-substitution, 3,5-disubstitution) to tune pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Direct Renin Inhibitors

In the development of direct renin inhibitors, a target-family tailored library screening identified a cis-configured 3,5-disubstituted piperidine hit[2]. Optimization of the prime and nonprime binding motifs flanking the central piperidine core led to the discovery of Compound 31, a 4-hydroxy-3,5-substituted piperidine[2]. The introduction of the hydroxyl group at the 4-position was a critical causality-driven choice: it reduced lipophilicity (lowering logD), which mitigated hERG channel affinity and improved the overall in vitro ADME profile and oral bioavailability[2].

T-Type Calcium Channel Antagonists

For the treatment of epilepsy and neuropathic pain, 1,4-substituted piperidines have been optimized as selective T-type calcium channel inhibitors[3]. Initial leads like Compound 6 showed robust efficacy but suffered from off-target hERG liability due to high basicity[3]. By systematically reducing the basicity of the piperidine nitrogen and introducing polarity (e.g., synthesizing a 3-axial fluoropiperidine, Compound 30), researchers successfully decoupled the desired T-type channel inhibition from cardiovascular toxicity[3].

Quantitative SAR Data Summary

The following table summarizes the impact of structural modifications on the pharmacological profiles of key piperidine derivatives:

CompoundSubstitution PatternTargetKey Structural ModificationPharmacological Impact
Pethidine N -methyl, 4-phenyl, 4-ester μ -Opioid ReceptorInitial N -alkylation & esterificationFirst fully synthetic opioid analgesic[1].
Compound 27 3,5-disubstitutedReninP3-aminopyridine moietyImproved metabolic stability; modest hERG affinity[2].
Compound 31 4-hydroxy-3,5-disubstitutedRenin4-hydroxyl additionReduced logD, eliminated hERG liability, high oral bioavailability[2].
Compound 6 1,4-substituted amideT-Type Ca2+ ChannelHigh-throughput screening leadHigh potency (100% F in rats); high basicity led to hERG issues[3].
Compound 30 3-axial fluoro-1,4-substitutedT-Type Ca2+ ChannelFluorination at 3-positionReduced basicity, improved selectivity profile, good brain penetration[3].

Modern Synthetic Methodologies

The synthesis of highly substituted piperidines has evolved from harsh, multi-step classical methods to highly efficient, stereoselective, and green protocols.

Superacid Activation of Piperidones

To synthesize aryl-substituted piperidines—which are critical for interacting with monoamine receptors in the CNS—researchers utilize Friedel-Crafts chemistry via superacid activation[4]. By treating piperidones with trifluoromethanesulfonic acid (TfOH) in the presence of benzene, reactive dications are generated[4]. These electrophilic intermediates readily undergo condensation with aromatic rings, yielding diarylpiperidines in excellent yields (80–99%)[4]. The causality behind using TfOH over standard Lewis acids (like AlCl3​ ) is its ability to fully protonate the intermediate, preventing side reactions and driving the formation of the highly reactive dication[4].

One-Pot Multi-Component Green Synthesis

Recent advancements emphasize eco-friendly protocols. A highly efficient method utilizes sodium lauryl sulfate (SLS) as a recyclable surfactant catalyst in water to synthesize functionalized piperidines[5]. This multi-component reaction (MCR) condenses aromatic aldehydes, anilines, and β -ketoesters at room temperature[5]. The micellar environment created by SLS in water facilitates the intermolecular Mannich-type reaction between the in situ generated imine and enamine, bypassing the need for toxic organic solvents[5].

Experimental Protocol: Superacid-Catalyzed Preparation of Diarylpiperidines

This protocol describes the self-validating synthesis of diarylpiperidines via superacid activation, ensuring high electrophilic conversion[4].

Materials:

  • Piperidone derivative (0.2 g)

  • Dry Benzene ( C6​H6​ , 2 mL)

  • Trifluoromethanesulfonic acid (TfOH, 2 mL)

  • Ice, NaOH (aqueous), Dichloromethane ( CH2​Cl2​ )

Step-by-Step Methodology:

  • Preparation: Suspend or dissolve 0.2 g of the starting piperidone in 2 mL of anhydrous benzene within a dry, inert-atmosphere reaction flask[4].

  • Superacid Activation: Slowly add 2 mL of TfOH to the mixture. Mechanistic Note: The extreme acidity is required to protonate the piperidone into a reactive dication intermediate[4].

  • Condensation: Stir the solution at room temperature for a minimum of 3 hours to allow complete Friedel-Crafts alkylation of the benzene by the dication[4].

  • Quenching: Carefully pour the highly acidic reaction mixture over several grams of crushed ice to halt the reaction safely[4].

  • Neutralization: Basify the aqueous solution by slowly adding aqueous NaOH until the pH is > 8, converting the piperidine salt back to its free base form[4].

  • Extraction & Purification: Extract the product using CH2​Cl2​ . Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via column chromatography if necessary[4].

Mechanistic Workflow Visualization

G A Aromatic Aldehyde + Amine C Imine Intermediate A->C Condensation B β-Ketoester + Amine D Enamine Intermediate B->D Condensation E Intermolecular Mannich-type Reaction C->E D->E F Highly Substituted Piperidine E->F Cyclization (SLS Catalyst)

Caption: One-pot multi-component green synthesis pathway of substituted piperidines via SLS catalysis.

Conclusion

The trajectory of substituted piperidines—from natural alkaloids to synthetic opioids and modern targeted therapies—highlights the enduring power of heterocyclic chemistry. By leveraging structure-based design to mitigate liabilities (such as hERG toxicity) and employing advanced synthetic methodologies (like superacid activation and aqueous MCRs), researchers continue to unlock the vast therapeutic potential of the piperidine nucleus.

References

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • One-pot multi-component green synthesis of highly substituted piperidines. Current Chemistry Letters (Semantic Scholar). Available at: [Link]

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Exploratory

Technical Guide: Sourcing, Reactivity, and Applications of (3-Amino-1-benzylpiperidin-4-yl)methanol

Abstract In modern drug discovery, the 1,3,4-trisubstituted piperidine ring serves as a highly privileged scaffold, providing a rigid 3D framework to orient pharmacophoric vectors. (3-Amino-1-benzylpiperidin-4-yl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In modern drug discovery, the 1,3,4-trisubstituted piperidine ring serves as a highly privileged scaffold, providing a rigid 3D framework to orient pharmacophoric vectors. (3-Amino-1-benzylpiperidin-4-yl)methanol (CAS: 1333975-62-4) is a highly versatile, commercially available building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and other CNS-active compounds[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, global availability, orthogonal reactivity, and field-proven protocols for chemoselective functionalization.

Structural Profiling & Physicochemical Properties

The utility of (3-Amino-1-benzylpiperidin-4-yl)methanol lies in its dense functionalization. The piperidine core enforces a specific chair conformation, projecting the C3-amine and C4-hydroxymethyl groups into defined spatial trajectories. The N1-benzyl group serves a dual purpose: it acts as a lipophilic anchor during early-stage screening and functions as a robust protecting group that prevents unwanted tertiary amine reactivity during downstream synthesis.

Table 1: Quantitative Physicochemical Data

PropertyValueSource
Chemical Name (3-Amino-1-benzylpiperidin-4-yl)methanolPubChemLite[2]
CAS Number 1333975-62-4SRD Pharma[1]
Molecular Formula C13H20N2OPubChemLite[2]
Monoisotopic Mass 220.15756 DaPubChemLite[2]
Predicted CCS ([M+H]+) 152.1 ŲPubChemLite[2]
SMILES C1CN(CC(C1CO)N)CC2=CC=CC=C2PubChemLite[2]
Global Supply Chain & Commercial Availability

Despite being a highly specialized intermediate with limited direct patent literature as a final API[2], (3-Amino-1-benzylpiperidin-4-yl)methanol is widely supported by the global chemical supply chain. Procurement strategies should account for the intended scale:

  • Discovery & R&D Scale (10 mg - 100 mg): For initial hit-to-lead optimization, high-purity analytical standards are available from specialized vendors such as SRD Pharma [1] and Toronto Research Chemicals (distributed via Everon Life Sciences)[3].

  • Scale-Up & Process Chemistry: For larger synthesis campaigns, bulk suppliers listed on chemical directories like HXCHEM (e.g., Shanghai Danfan Network Science&Technology Co., Ltd.)[4] and American Elements [5] provide scalable quantities.

  • Regulatory & Safety Compliance: When handling this compound, researchers can utilize platforms like NextSDS to track regulatory changes and access safety data sheets for related piperidine derivatives[6].

Orthogonal Reactivity & Synthetic Utility

The strategic value of this scaffold is its orthogonal reactivity , allowing chemists to selectively modify one site without protecting the others.

  • Primary Amine (C3): The aliphatic primary amine is the most nucleophilic site. It readily undergoes N-acylation (amide coupling), reductive amination with aldehydes, or sulfonylation.

  • Primary Alcohol (C4): The hydroxymethyl group is less nucleophilic than the amine. Once the amine is functionalized (or transiently protected), the alcohol can be subjected to etherification (e.g., Williamson ether synthesis), Mitsunobu inversion, or Swern oxidation to yield an aldehyde for subsequent olefination.

  • Tertiary Amine (N1-Benzyl): The benzyl group is stable to most basic, acidic, and oxidative conditions. It is selectively removed via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C ) to reveal the secondary piperidine amine, which can then be alkylated or cross-coupled (e.g., Buchwald-Hartwig amination).

Mechanistic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available when utilizing this scaffold in combinatorial chemistry.

G Core (3-Amino-1-benzylpiperidin-4-yl)methanol CAS: 1333975-62-4 Amine Primary Amine (-NH2) Amide Coupling / Reductive Amination Core->Amine Site 1 Reactivity Alcohol Primary Alcohol (-OH) Etherification / Oxidation Core->Alcohol Site 2 Reactivity Benzyl Benzyl Group (-Bn) Hydrogenolysis (Pd/C, H2) Core->Benzyl Site 3 Reactivity Prod1 Functionalized Amide/Amine Amine->Prod1 Electrophile Addition Prod2 Functionalized Ether/Aldehyde Alcohol->Prod2 Alkyl Halide / Swern Prod3 Free Piperidine Scaffold Benzyl->Prod3 Deprotection

Orthogonal functionalization pathways of (3-Amino-1-benzylpiperidin-4-yl)methanol.

Experimental Protocol: Chemoselective N-Acylation

To leverage the scaffold effectively, one must exploit the kinetic difference in nucleophilicity between the primary amine and the primary alcohol. The following protocol details a self-validating workflow for chemoselective amide coupling.

Objective: Selectively acylate the C3-amine without inducing O-acylation at the C4-alcohol.

Reagents:

  • (3-Amino-1-benzylpiperidin-4-yl)methanol (1.0 eq)

  • Target Carboxylic Acid (1.05 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an inert N2​ atmosphere, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active O-At ester.

  • Substrate Addition: Cool the reaction to 0 °C. Add (3-Amino-1-benzylpiperidin-4-yl)methanol (1.0 eq) dropwise as a solution in DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Causality & Logic:

  • Why HATU? HATU provides exceptionally rapid coupling kinetics compared to EDC/HOBt. This speed minimizes the residence time of the active ester, reducing the probability of epimerization of the carboxylic acid and preventing slower side-reactions (like O-acylation).

  • Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the amine to maintain its nucleophilicity without participating in unwanted side reactions.

  • Why 1.05 equivalents? A strict stoichiometric control prevents the excess active ester from reacting with the less nucleophilic C4-alcohol.

Self-Validating System (LC-MS Monitoring): The protocol is validated in real-time using LC-MS.

  • Success Indicator: Complete disappearance of the starting material peak at m/z 221.16 [M+H]+ [2] and the appearance of the target amide mass.

  • Deviation Indicator: If a peak corresponding to the bis-acylated product (amide + ester) appears, it indicates poor temperature control or excess acid. Corrective Action: Treat the crude mixture with a mild base ( K2​CO3​ in Methanol) for 30 minutes. This will selectively hydrolyze the unwanted O-ester while leaving the robust N-amide intact.

References
  • PubChemLite. "Compound Profile: (3-amino-1-benzylpiperidin-4-yl)methanol (C13H20N2O)." Université du Luxembourg. Available at:[Link]

  • NextSDS. "(4-aminopiperidin-4-yl)methanol dihydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • Everon Life Sciences. "Toronto Research Chemicals - Product A595330." Everon Life Sciences. Available at:[Link]

  • American Elements. "Alcohols Product Catalog." American Elements. Available at: [Link]

Sources

Foundational

Introduction: The Versatile (3-Amino-1-benzylpiperidin-4-yl)methanol Scaffold

An In-depth Technical Guide to the Structural Analogs of (3-Amino-1-benzylpiperidin-4-yl)methanol: Synthesis, Structure-Activity Relationships, and Therapeutic Potential The (3-Amino-1-benzylpiperidin-4-yl)methanol core...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Analogs of (3-Amino-1-benzylpiperidin-4-yl)methanol: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

The (3-Amino-1-benzylpiperidin-4-yl)methanol core represents a privileged scaffold in medicinal chemistry. Its inherent structural features—a chiral piperidine ring, a primary amino group, a hydroxymethyl substituent, and a benzyl group on the ring nitrogen—offer a rich platform for designing a diverse array of molecules with significant therapeutic potential. The piperidine ring is a common motif in numerous natural products and pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][2] The strategic placement of the amino and hydroxymethyl groups at the 3 and 4 positions, respectively, creates a specific stereochemical and functional arrangement that can be exploited for precise interactions with biological targets.

This technical guide provides a comprehensive exploration of the structural analogs of (3-Amino-1-benzylpiperidin-4-yl)methanol, delving into their synthesis, structure-activity relationships (SAR), and potential applications in drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights for leveraging this versatile chemical scaffold.

Therapeutic Significance of the Aminopiperidine Moiety

The 3-aminopiperidine moiety is a well-established pharmacophore, particularly in the development of enzyme inhibitors.[2][3] Its significance is prominently highlighted in the field of metabolic diseases, specifically in the design of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3][4]

The chiral 3-aminopiperidine scaffold provides a crucial interaction with the active site of the DPP-IV enzyme.[3] The primary amino group is positioned to form a key salt bridge with glutamic acid residues within the S2 subsite of the enzyme, a critical interaction for potent and selective inhibition.[3] The piperidine ring itself typically occupies a hydrophobic pocket in the active site.[3] This understanding of the molecular interactions provides a rational basis for the design of novel analogs based on the (3-Amino-1-benzylpiperidin-4-yl)methanol core.

Beyond DPP-IV inhibition, the substituted piperidine framework is a cornerstone in the development of ligands for a wide range of biological targets, including:

  • Opioid Receptors: Piperidinyl piperidine analogues are key in designing ligands for mu (µ), delta (δ), and nociceptin (NOP) receptors, with modifications significantly impacting binding affinity and selectivity.[5]

  • Monoamine Transporters: Piperidine-based compounds are explored as inhibitors of dopamine (DAT) and norepinephrine (NET) transporters, with stereochemistry playing a crucial role in their activity.[6]

  • Histamine Receptors: N-aryl-piperidine derivatives have shown promise as potent agonists for the human histamine H3 receptor.[7]

  • Sigma Receptors: The 1-benzylpiperidine moiety is a critical component in ligands designed for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are targets for neurological disorders.[8]

Key Structural Analogs and Synthetic Strategies

The development of structural analogs of (3-Amino-1-benzylpiperidin-4-yl)methanol can be systematically approached by modifying its core components. The following diagram illustrates the key points for structural variation:

SAR_Points cluster_mods Key Modification Points Core (3-Amino-1-benzylpiperidin-4-yl)methanol N1_Benzyl N1-Benzyl Group Core->N1_Benzyl Aryl substitutions Alkyl replacements C3_Amino C3-Amino Group Core->C3_Amino Acylation Alkylation Formation of heterocycles C4_Hydroxymethyl C4-Hydroxymethyl Group Core->C4_Hydroxymethyl Esterification Etherification Oxidation Piperidine_Ring Piperidine Ring Conformation Core->Piperidine_Ring Introduction of substituents Ring constraints

Caption: Key points for structural modification of the (3-Amino-1-benzylpiperidin-4-yl)methanol scaffold.

A plausible synthetic route to the core structure and its analogs can be envisioned starting from readily available precursors, such as 3-amino-4-methylpyridine. The following workflow outlines a potential synthetic pathway:

Synthesis_Workflow A 3-Amino-4-methylpyridine B N-Acetylation A->B C N-(4-methylpyridin-3-yl)acetamide B->C D Quaternization with Benzyl Bromide C->D E Pyridinium Salt D->E F Partial Reduction (e.g., NaBH4) E->F G Tetrahydropyridine derivative F->G H Further Reduction (e.g., PtO2/H2) G->H I Piperidine derivative H->I J Hydrolysis and further functionalization I->J K (3-Amino-1-benzylpiperidin-4-yl)methanol and Analogs J->K

Caption: Proposed synthetic workflow for (3-Amino-1-benzylpiperidin-4-yl)methanol and its analogs.

Experimental Protocol: Synthesis of a Protected Piperidine Intermediate

The following protocol is a representative example adapted from methodologies for synthesizing substituted piperidines, which can be further elaborated to yield the target compound.[9][10][11]

Step 1: N-Acetylation of 3-Amino-4-methylpyridine

  • To a stirred solution of 3-amino-4-methylpyridine (1 equivalent) in acetic acid, add acetic anhydride (1.5 equivalents) dropwise at room temperature.[9]

  • Stir the reaction mixture at room temperature for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetic acid under reduced pressure.

  • Add methanol to the residue and adjust the pH to 10-12 with aqueous ammonia.

  • Concentrate the mixture under vacuum and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-methylpyridin-3-yl)acetamide.

Step 2: Quaternization

  • Dissolve N-(4-methylpyridin-3-yl)acetamide (1 equivalent) in toluene.

  • Add benzyl bromide (1.2 equivalents) and heat the mixture to 80-85°C.[9]

  • Stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and decant the toluene layer.

  • Dissolve the resulting pyridinium salt in methanol for the next step.

Step 3: Partial Reduction

  • Cool the methanolic solution of the pyridinium salt to 0-5°C.

  • Slowly add a solution of sodium borohydride (2 equivalents) in 0.1 N sodium hydroxide.[11]

  • Stir the reaction mixture for 10-12 hours at this temperature.

  • Quench the reaction by adding water.

  • Remove the methanol under vacuum, and the resulting precipitate can be filtered and purified.

Further steps would involve complete reduction of the tetrahydropyridine ring, hydrolysis of the acetyl group, and functional group manipulation of the methyl group to a hydroxymethyl group to arrive at the target scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for (3-Amino-1-benzylpiperidin-4-yl)methanol is not extensively published, valuable insights can be extrapolated from studies on analogous piperidine derivatives.

Structural Modification Observed Effect on Biological Activity Potential Target Class Reference
N1-Benzyl Group Substitution Substitution on the aromatic ring can significantly influence affinity and selectivity.Opioid Receptors, Sigma Receptors, Monoamine Transporters[5][8]
C3-Amino Group Acylation/Alkylation Modifications can modulate interactions with specific residues in enzyme active sites (e.g., DPP-IV).Enzyme Inhibitors (e.g., DPP-IV)[3][4]
Piperidine Ring Stereochemistry The stereochemistry at the 3 and 4 positions is critical for defining the spatial orientation of substituents and their interactions with chiral biological targets.Monoamine Transporters, DPP-IV[4][6]
Introduction of Heterocyclic Moieties The addition of heterocyclic rings can enhance potency and modulate pharmacokinetic properties.CCR5 Antagonists[5]

Potential Applications and Future Directions

The (3-Amino-1-benzylpiperidin-4-yl)methanol scaffold holds considerable promise for the development of novel therapeutics in several areas:

  • Metabolic Diseases: As a potential precursor for novel DPP-IV inhibitors, analogs could offer improved potency, selectivity, and pharmacokinetic profiles.

  • Neurodegenerative Disorders: Given the affinity of benzylpiperidine derivatives for sigma receptors, analogs of the core structure could be investigated as potential treatments for conditions like Alzheimer's disease and neuropathic pain.[8]

  • Oncology: Piperidine derivatives have been explored as anticancer agents, and the functional groups on the core scaffold could be leveraged to design compounds that interfere with cancer cell signaling pathways.[1]

  • Infectious Diseases: The piperidine scaffold is present in molecules with anti-HIV activity, suggesting a potential avenue for exploration.[5]

Future research should focus on the stereoselective synthesis of (3-Amino-1-benzylpiperidin-4-yl)methanol and the systematic exploration of its structural space through combinatorial chemistry and parallel synthesis. High-throughput screening of these analogs against a diverse panel of biological targets could uncover novel therapeutic leads.

Conclusion

(3-Amino-1-benzylpiperidin-4-yl)methanol is a chemically tractable and therapeutically relevant scaffold. Its inherent structural and functional features provide a solid foundation for the design of a wide range of biologically active molecules. By leveraging the synthetic strategies and SAR insights outlined in this guide, researchers can effectively explore the chemical space around this core structure to develop next-generation therapeutics for a multitude of diseases.

References

  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues - Benchchem. (n.d.).
  • Kim, J., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(13), 2691-2701. Retrieved from [Link]

  • Meltz, C. N., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 8054-8066. Retrieved from [Link]

  • Tanimoto, A., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5189-5197. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. Retrieved from [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. (n.d.). Google Patents.
  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. (n.d.). Quick Company. Retrieved from [Link]

  • EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.). Google Patents.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2013). Organic & Biomolecular Chemistry, 11(36), 6065-6075. Retrieved from [Link]

  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. (1991). Journal of Medicinal Chemistry, 34(8), 2525-2543. Retrieved from [Link]

  • (4-Amino-1-benzylpiperidin-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • (3-amino-1-benzylpiperidin-4-yl)methanol. (n.d.). PubChemLite. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • (3-amino-1-benzylpiperidin-3-yl)methanol. (n.d.). MolPort. Retrieved from [Link]

  • Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7348-7352. Retrieved from [Link]

  • Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). European Journal of Medicinal Chemistry, 265, 115916. Retrieved from [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). Molecules, 30(3), 675. Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules, 30(13), 2933. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PMC. Retrieved from [Link]

  • Alkylaryl-amino derivatives of 3-hydroxy-4-pyridinones as aluminium chelating agents with potential clinical application. (2003). Journal of Inorganic Biochemistry, 96(2-3), 235-247. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of (3-Amino-1-benzylpiperidin-4-yl)methanol from 1-benzyl-3,4-epoxypiperidine

An Application Guide for the Regio- and Stereoselective Synthesis of (3-Amino-1-benzylpiperidin-4-yl)methanol Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of (trans)-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Regio- and Stereoselective Synthesis of (3-Amino-1-benzylpiperidin-4-yl)methanol

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of (trans)-(3-Amino-1-benzylpiperidin-4-yl)methanol, a valuable piperidine-based building block in medicinal chemistry and drug development. The synthesis commences with the readily accessible starting material, 1-benzyl-3,4-epoxypiperidine. The described two-step methodology hinges on a highly regio- and stereoselective ring-opening of the epoxide with sodium azide, followed by a robust reduction of the resulting azido alcohol intermediate. This guide emphasizes the mechanistic rationale behind the procedural steps, critical safety considerations for handling hazardous reagents, and detailed protocols for synthesis, purification, and characterization.

Introduction and Strategic Overview

Substituted piperidines are privileged scaffolds in modern pharmaceuticals, with aminohydroxylated derivatives being of particular interest due to their potential as glycosidase inhibitors and their presence in various alkaloids with antitumor activities.[1] The target molecule, (3-Amino-1-benzylpiperidin-4-yl)methanol, features a vicinal amino alcohol moiety on a piperidine core, presenting a synthetically challenging yet desirable structural motif.

The selected synthetic strategy involves a two-step sequence starting from 1-benzyl-3,4-epoxypiperidine:

  • Epoxide Ring-Opening: A nucleophilic attack by an azide anion on the epoxide ring. This is a cornerstone reaction in the synthesis of amino alcohols.[2][3] The key challenge lies in controlling the regioselectivity of the attack to favor the formation of the 3-azido-4-hydroxy isomer over the 4-azido-3-hydroxy alternative.

  • Azide Reduction: Conversion of the intermediate azido alcohol to the target primary amine.

This azide-based approach is often preferred over direct aminolysis with ammonia due to milder reaction conditions, avoidance of high-pressure apparatus, and generally cleaner conversions.[4] The stereochemistry of the final product is established during the epoxide opening step, which proceeds via an SN2 mechanism, resulting in a trans configuration of the newly introduced functional groups.[1][5]

Reaction Mechanism and Regioselectivity

The success of this synthesis is critically dependent on the regioselectivity of the initial epoxide ring-opening step. For an unsymmetrical epoxide like 1-benzyl-3,4-epoxypiperidine, the azide nucleophile can attack either C3 or C4.

  • Under neutral or basic conditions , the reaction follows a classic SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom.

  • Under acidic conditions , the epoxide oxygen is protonated, creating a more electrophilic species. The reaction gains partial SN1 character, and the nucleophile preferentially attacks the carbon atom that can better stabilize a developing positive charge (the more substituted carbon, C3).[6]

To achieve the desired (3-Amino-1-benzylpiperidin-4-yl)methanol, the azide must attack the C3 position. Therefore, the protocol employs ammonium chloride (NH₄Cl) in an aqueous methanol solvent system. Ammonium chloride serves as a mild Brønsted acid, facilitating the protonation of the epoxide and directing the nucleophilic attack to the C3 position, leading to the formation of the desired trans-3-azido-4-hydroxypiperidine intermediate.

Figure 1. Overall two-step synthesis pathway.

Detailed Experimental Protocols

Part A: Synthesis of (trans)-(3-Azido-1-benzylpiperidin-4-yl)methanol

This protocol is adapted from established methods for the regioselective azidolysis of epoxides.[3][6]

Table 1: Reagents and Materials for Part A

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
1-benzyl-3,4-epoxypiperidine189.265.00 g26.4
Sodium Azide (NaN₃)65.013.43 g52.8
Ammonium Chloride (NH₄Cl)53.492.82 g52.8
Methanol (MeOH)-80 mL-
Deionized Water (H₂O)-20 mL-
Ethyl Acetate (EtOAc)-~200 mL-
Saturated NaCl solution (Brine)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel (230-400 mesh)-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzyl-3,4-epoxypiperidine (5.00 g, 26.4 mmol).

  • Solvent and Reagent Addition: Add methanol (80 mL) and deionized water (20 mL). Stir the mixture to dissolve the epoxide. Subsequently, add sodium azide (3.43 g, 52.8 mmol) and ammonium chloride (2.82 g, 52.8 mmol) to the solution.

    • Scientist's Note: The use of a 2-fold excess of the azide and ammonium chloride ensures the reaction proceeds to completion in a timely manner. The aqueous methanol system is an effective medium for this transformation.[6]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 70-75 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • Add deionized water (50 mL) to the remaining residue, then transfer the aqueous mixture to a 500 mL separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azido alcohol as a pale yellow oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure (trans)-(3-Azido-1-benzylpiperidin-4-yl)methanol.

Part B: Synthesis of (trans)-(3-Amino-1-benzylpiperidin-4-yl)methanol

This procedure employs lithium aluminum hydride (LiAlH₄), a powerful reducing agent for converting azides to primary amines.[2]

Table 2: Reagents and Materials for Part B

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
(trans)-(3-Azido-1-benzylpiperidin-4-yl)methanol232.304.00 g17.2
Lithium Aluminum Hydride (LiAlH₄)37.951.31 g34.4
Anhydrous Tetrahydrofuran (THF)-~150 mL-
Deionized Water (H₂O)-3.9 mL (total)-
15% (w/v) Sodium Hydroxide (NaOH) solution-1.3 mL-
Dichloromethane (DCM)-~150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Step-by-Step Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.31 g, 34.4 mmol) in anhydrous THF (75 mL). Cool the resulting slurry to 0 °C in an ice-water bath.

    • Scientist's Note: LiAlH₄ is highly reactive with moisture and air. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Substrate Addition: Dissolve the azido alcohol (4.00 g, 17.2 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS for the complete disappearance of the starting material.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • EXTREME CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and deliberately behind a blast shield in a fume hood.

    • Slowly and sequentially add the following reagents dropwise:

      • Deionized water (1.3 mL)

      • 15% aqueous NaOH solution (1.3 mL)

      • Deionized water (2.6 mL)

    • Scientist's Note: This specific sequence (the Fieser method) is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Filtration and Extraction:

    • Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular solid forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then dichloromethane (DCM).

    • Combine the filtrates and concentrate under reduced pressure.

  • Final Purification: Dissolve the residue in DCM (100 mL), wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (trans)-(3-Amino-1-benzylpiperidin-4-yl)methanol, typically as a white to off-white solid. Further purification can be achieved by recrystallization if necessary.

Characterization of Final Product

The identity and purity of the synthesized (3-Amino-1-benzylpiperidin-4-yl)methanol should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.20 (m, 5H, Ar-H), 3.55 (s, 2H, Ph-CH₂), ~3.6-3.4 (m, 2H, CH₂OH), ~3.0-2.8 (m, 2H), ~2.6-1.5 (m, 9H, includes piperidine ring protons and NH₂, OH). Chemical shifts are approximate and based on similar structures.[1][7]
¹³C NMR (100 MHz, CDCl₃) δ ~138.0 (Ar-C), ~129.0 (Ar-CH), ~128.2 (Ar-CH), ~127.0 (Ar-CH), ~65.0 (CH₂OH), ~63.0 (Ph-CH₂), ~58.0 (C3-N), ~55-45 (piperidine carbons).
IR (ATR) ν (cm⁻¹) ~3350-3200 (br, O-H, N-H stretch), ~3050 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1590, 1490, 1450 (Ar C=C stretch).
MS (ESI+) m/z: 221.17 [M+H]⁺ (Calculated for C₁₃H₂₁N₂O⁺: 221.16)

Critical Safety Precautions

This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Sodium Azide (NaN₃):

    • Toxicity: Highly toxic if ingested, inhaled, or absorbed through the skin.[8][9] It is a potent cardiovascular and central nervous system toxin.[10]

    • Explosion Hazard: Can form highly shock-sensitive and explosive heavy metal azides with metals such as lead, copper, silver, and their alloys (e.g., brass fittings).[11] Avoid contact with metal spatulas and equipment. Use ceramic or plastic spatulas.[10]

    • Acid Reactivity: Reacts with acids to form the highly toxic and explosive gas, hydrazoic acid (HN₃).[8] All work should be performed in a certified chemical fume hood.

    • Disposal: Azide-containing waste must be managed as hazardous waste and should never be poured down the drain.[9][11]

  • Lithium Aluminum Hydride (LiAlH₄):

    • Reactivity: A powerful reducing agent that reacts violently and exothermically with water and other protic solvents, releasing flammable hydrogen gas.[12]

    • Handling: Must be handled under a dry, inert atmosphere (nitrogen or argon). Ensure all glassware is oven-dried.

    • PPE: Wear flame-retardant lab coat, safety goggles, and appropriate gloves.

    • Fire Safety: A Class D (dry powder, e.g., Met-L-X®) fire extinguisher must be readily available. DO NOT use water, CO₂, or soda-acid extinguishers.[12]

  • General Precautions:

    • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.

    • Perform all manipulations of hazardous reagents within a certified chemical fume hood.

    • Ensure an emergency safety shower and eyewash station are accessible.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Part A: Azide Formation cluster_1 Part B: Azide Reduction A1 1. Charge flask with epoxide, MeOH, and H₂O A2 2. Add NaN₃ and NH₄Cl A1->A2 A3 3. Heat to reflux (12-18 h) A2->A3 A4 4. Monitor by TLC A3->A4 A5 5. Cool and concentrate A4->A5 A6 6. Aqueous work-up and EtOAc extraction A5->A6 A7 7. Dry, concentrate, and purify via column chromatography A6->A7 A_Product Intermediate: Azido Alcohol A7->A_Product B1 1. Prepare LiAlH₄ slurry in anhydrous THF under N₂ A_Product->B1 Proceed to reduction B2 2. Add azido alcohol solution dropwise at 0 °C B1->B2 B3 3. Warm to RT (4-6 h) B2->B3 B4 4. Monitor by TLC/LC-MS B3->B4 B5 5. Cool to 0 °C and perform Fieser quench (H₂O, NaOH, H₂O) B4->B5 B6 6. Filter through Celite® B5->B6 B7 7. Concentrate and purify B6->B7 B_Product Final Product: Amino Alcohol B7->B_Product

Figure 2. Step-by-step experimental workflow.

References

  • Vertex AI Search, Grounding API Result[13]

  • "Synthesis of amines by opening epoxides". Quimicaorganica.org. [Link]

  • G. Righi, et al. "Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water". Tetrahedron. [Link]

  • A. S. Dudnik, et al. "Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2)". ResearchGate. [Link]

  • V. A. D'yakonov, et al. "Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration". Arkivoc. [Link]

  • F. Fringuelli, et al. "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction". The Journal of Organic Chemistry. [Link]

  • A. S. Gonzalez, et al. "Nucleophilic Ring-Opening of Epoxide and Aziridine Acetates for the Stereodivergent Synthesis of β-Hydroxy and β-Amino γ-Lactams". The Journal of Organic Chemistry. [Link]

  • "Safe Handling of Sodium Azide (SAZ)". University of California, Santa Barbara, Environment, Health & Safety. [Link]

  • "Lab Safety Guideline: Sodium Azide". The University of Tennessee Health Science Center, Office of Research Safety Affairs. [Link]

  • "Epoxides and Azridines Reagent Guide". ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • "Sodium Azide (NaN₃)". University of Illinois Urbana-Champaign, Division of Research Safety. [Link]

  • Vertex AI Search, Grounding API Result[14]

  • "Standard Operating Procedure: SODIUM AZIDE". Yale Environmental Health & Safety. [Link]

  • Vertex AI Search, Grounding API Result[15]

  • Vertex AI Search, Grounding API Result[16]

  • "(4-Amino-1-benzylpiperidin-3-yl)methanol". PubChem, National Center for Biotechnology Information. [Link]

  • M. D. Hill, et al. "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance". Organic & Biomolecular Chemistry. [Link]

  • Vertex AI Search, Grounding API Result[17]

  • M. Pastó, et al. "Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia". Tetrahedron. [Link]

  • Vertex AI Search, Grounding API Result[18]

  • Vertex AI Search, Grounding API Result[19]

  • "(3-amino-1-benzylpiperidin-4-yl)methanol". PubChemLite. [Link]

  • Vertex AI Search, Grounding API Result[20]

  • Vertex AI Search, Grounding API Result[21]

  • C. M. Cimarusti, et al. "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide". Defense Technical Information Center. [Link]

  • Vertex AI Search, Grounding API Result[22]

  • M. A. Tarawneh, et al. "Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine". ResearchGate. [Link]

  • Vertex AI Search, Grounding API Result[23]

Sources

Application

Application Note: Strategic Utilization of (3-Amino-1-benzylpiperidin-4-yl)methanol in Small Molecule Drug Discovery

Introduction & Chemical Rationale Piperidine scaffolds are the cornerstones of over 70 commercialized US FDA-approved drugs, making them one of the most privileged heterocycles in medicinal chemistry[1]. The compound (3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Piperidine scaffolds are the cornerstones of over 70 commercialized US FDA-approved drugs, making them one of the most privileged heterocycles in medicinal chemistry[1]. The compound (3-amino-1-benzylpiperidin-4-yl)methanol (CAS: 1333975-62-4) represents a highly versatile, densely functionalized building block with a monoisotopic mass of 220.16 Da[2].

The strategic value of this scaffold lies in its orthogonal reactivity profile. It features:

  • A benzyl-protected piperidine nitrogen (N1): Stable to reductive amination and basic conditions, yet easily cleaved via palladium-catalyzed hydrogenation for late-stage diversification.

  • A primary amine (C3): Highly nucleophilic, ideal for coupling with hinge-binding motifs in kinase inhibitor design.

  • A primary alcohol (C4): Capable of being converted into a leaving group (e.g., mesylate) for intramolecular cyclization or functionalized to probe solvent-exposed kinase pockets.

By leveraging these distinct functional groups, drug development professionals can generate both flexible, linear kinase inhibitors and conformationally restricted, bicyclic G-protein-coupled receptor (GPCR) ligands from a single starting material[3].

Mechanistic Insights in Target-Oriented Synthesis

Kinase Inhibitor Trajectories (JAK and PIM-1)

In the design of kinase inhibitors, the basic piperidine nitrogen often engages in critical salt-bridge or hydrogen-bonding interactions within the ribose-binding pocket or the acidic patch of the kinase domain[4]. For instance, Janus kinase (JAK) inhibitors frequently rely on functionalized piperidines where stereochemistry and ring topology dictate binding affinity and selectivity[5].

By selectively acylating the C3-amine of (3-amino-1-benzylpiperidin-4-yl)methanol, researchers can append heterocyclic hinge-binding motifs (e.g., pyrrolopyrimidines or deazapurines). The adjacent C4-hydroxymethyl group remains available to act as a hydrogen bond donor/acceptor, mimicking the interactions seen in the precursors of blockbuster drugs like Tofacitinib.

Conformationally Restricted Scaffolds for GPCRs

The spatial proximity of the C3-amino and C4-hydroxymethyl groups enables the synthesis of fused bicyclic systems, such as octahydropyrrolo[3,4-c]pyridines. Conformational restriction is a proven strategy to reduce entropic penalties upon target binding, thereby enhancing target selectivity and metabolic stability in GPCR drug discovery.

Synthetic Workflows & Logical Relationships

G Start (3-Amino-1-benzylpiperidin-4-yl)methanol CAS: 1333975-62-4 Path1 Pathway A: C3-Amidation (Kinase Inhibitor Trajectory) Start->Path1 R-COOH, HATU, DIPEA Path2 Pathway B: Intramolecular Cyclization (Bicyclic GPCR Ligand) Start->Path2 MsCl, Et3N then Base Prod1 C3-Amide / C4-Alcohol (e.g., JAK/PIM Kinase Binding) Path1->Prod1 Prod2 Fused Oxazine/Pyrrolidine (e.g., Target: GPCRs) Path2->Prod2

Fig 1. Divergent synthetic workflows utilizing (3-Amino-1-benzylpiperidin-4-yl)methanol.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure chemical integrity and chemoselectivity.

Protocol 1: Chemoselective C3-Amidation (Pathway A)

Objective: Selectively acylate the C3-primary amine without affecting the C4-primary alcohol. Causality & Rationale: The primary amine is inherently more nucleophilic than the primary alcohol. By strictly controlling the temperature (0 °C) and using exactly 1.05 equivalents of the activated ester, O-acylation is entirely suppressed. HATU is selected as the coupling agent because its rapid kinetics outcompete side reactions and minimize epimerization if a specific enantiomer of the piperidine is utilized.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.05 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to generate the active active HOAt ester.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of (3-amino-1-benzylpiperidin-4-yl)methanol (1.0 eq) in anhydrous DMF dropwise over 10 minutes.

  • Self-Validation (In-Process): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. The desired product will show an [M+H]+ peak corresponding to the amide. The absence of a +[Acyl] mass shift on the product peak confirms that O-acylation has not occurred.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient).

Protocol 2: Mesylation and Intramolecular Cyclization (Pathway B)

Objective: Convert the scaffold into a conformationally restricted fused bicyclic system. Causality & Rationale: Methanesulfonyl chloride (MsCl) selectively reacts with the primary alcohol at C4 to form a highly reactive leaving group. To prevent premature polymerization, the C3-amine must be pre-protected (e.g., as a carbamate). Once the mesylate is isolated, treatment with a strong base (NaH) deprotonates the C3-nitrogen, driving an intramolecular SN​2 displacement to yield the fused ring system.

Step-by-Step Methodology:

  • Mesylation: Dissolve the N3-protected-(3-amino-1-benzylpiperidin-4-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M). Add Triethylamine (TEA, 2.0 eq) and cool to 0 °C.

  • Addition: Add MsCl (1.2 eq) dropwise. Stir for 1 hour at 0 °C.

  • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the highly polar alcohol spot indicates complete conversion to the mesylate.

  • Isolation: Wash the DCM layer with cold 1N HCl, then brine. Dry and concentrate. Do not purify the mesylate via silica gel to avoid degradation.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (0.1 M) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with ice water, extract with EtOAc, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected reaction metrics and chemoselectivity profiles when utilizing this scaffold in the workflows described above.

Reaction TypeKey ReagentsTarget Functional GroupChemoselectivity ProfileTypical YieldDownstream Application
C3-Amidation HATU, DIPEA, DMFC3-Amide>95% (N- vs O-acylation)75–85%Kinase Inhibitor Libraries
O-Mesylation MsCl, TEA, DCMC4-Mesylate>90% (requires C3-N protection)80–90%Bicyclic Precursors
Intramolecular Cyclization NaH, THF, 0 °CFused Pyrrolidine/OxazineN/A (Intramolecular SN​2 )60–75%GPCR Ligand Scaffolds
N1-Debenzylation Pd/C, H2​ , MeOHPiperidine N-HQuantitative>95%Late-stage diversification

References

  • PubChemLite. "(3-amino-1-benzylpiperidin-4-yl)methanol". uni.lu.
  • Jayan, J., et al. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors". ACS Omega.
  • Vardanyan, R. "Piperidine-Based Drug Discovery - 1st Edition". Elsevier.
  • MDPI. "Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities". MDPI.
  • Mulliri, K., et al. "Diversifying the triquinazine scaffold of a Janus kinase inhibitor". RSC Publishing.

Sources

Method

Protocol for Reductive Amination of (3-Amino-1-benzylpiperidin-4-yl)methanol: A Chemoselective Approach

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Introduction & Rationale

The piperidine ring is one of the most privileged and ubiquitous scaffolds in modern drug discovery, frequently appearing in FDA-approved therapeutics due to its favorable pharmacokinetic properties and conformational predictability[1][2]. Specifically, (3-Amino-1-benzylpiperidin-4-yl)methanol is a highly versatile building block. It features three distinct functional groups:

  • A primary amine at C3: The primary nucleophilic site, ideal for diversification via reductive amination.

  • A hydroxymethyl group at C4: Provides a vector for hydrogen bonding or further functionalization, but requires chemoselective reaction conditions to prevent unwanted O-alkylation or oxidation.

  • An N-benzyl protected tertiary amine: Secures the core piperidine nitrogen, preventing polymerization or off-target reactions.

This application note details a highly chemoselective reductive amination protocol utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . This method ensures the targeted functionalization of the C3 primary amine while preserving both the C4 hydroxyl group and the N-benzyl protecting group[3][4].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The success of this protocol relies on the precise manipulation of reaction kinetics and chemoselectivity.

Why Sodium Triacetoxyborohydride (STAB)?

The choice of reducing agent is the single most critical parameter in direct reductive amination[5][6]. STAB is the gold standard for this transformation due to the steric bulk and electron-withdrawing nature of its three acetoxy groups, which stabilize the boron-hydrogen bond[7].

  • Kinetic Selectivity: STAB reduces iminium ions at a significantly faster rate than it reduces aldehydes or ketones[7][8]. This allows for a "direct" (one-pot) reductive amination, where the carbonyl, amine, and reducing agent are mixed simultaneously without the carbonyl being prematurely reduced to an alcohol.

  • Protecting Group Stability: Unlike catalytic hydrogenation (e.g., H₂ with Pd/C), which is a common alternative for reductive aminations, STAB will not cleave the N-benzyl group [9]. Using palladium-catalyzed hydrogenation on (3-Amino-1-benzylpiperidin-4-yl)methanol would result in unwanted debenzylation.

  • Hydroxyl Tolerance: The C4 hydroxymethyl group is a poor nucleophile compared to the C3 primary amine. Under the mildly acidic conditions of this protocol, O-alkylation is completely suppressed.

The Role of Solvent and Catalyst
  • Solvent (1,2-Dichloroethane - DCE): While tetrahydrofuran (THF) can be used, DCE is the preferred solvent. Empirical data demonstrates that imine formation and subsequent reduction proceed faster and with higher yields in DCE[4][5].

  • Catalyst (Acetic Acid - AcOH): The addition of 1–2 molar equivalents of glacial acetic acid serves a dual purpose. First, it catalyzes the dehydration of the intermediate carbinolamine to form the highly electrophilic iminium ion. Second, it protonates the imine, making it more susceptible to hydride attack by STAB[7][8].

Mechanism SM Amine + Carbonyl (3-Amino-1-benzyl...) CA Carbinolamine Intermediate SM->CA Nucleophilic Attack IM Iminium Ion (Activated) CA->IM -H2O (AcOH cat.) PR Alkylated Amine Product IM->PR Hydride Transfer from STAB

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.

Comparative Analysis of Reducing Agents

To validate the selection of STAB, the following table summarizes the performance of common reducing agents when applied to the (3-Amino-1-benzylpiperidin-4-yl)methanol scaffold[4][9][10].

Reducing AgentChemoselectivity (Iminium vs. Carbonyl)N-Benzyl StabilityToxicity ProfileOptimal SolventVerdict for this Scaffold
NaBH(OAc)₃ (STAB) Excellent Stable Low/Moderate DCE / THF Optimal (Reagent of Choice)
NaBH₃CNGoodStableHigh (Generates HCN)MeOHAlternative (Requires strict pH control)
NaBH₄Poor (Reduces carbonyls rapidly)StableLowMeOH / EtOHNot recommended for direct one-pot
H₂ / Pd-CExcellentUnstable (Cleaves Benzyl) Low (Pyrophoric catalyst)MeOH / EtOAcIncompatible (Causes debenzylation)

Experimental Protocol

Materials and Reagents
  • (3-Amino-1-benzylpiperidin-4-yl)methanol: 1.0 equivalent (Starting Material)

  • Aldehyde or Ketone: 1.05 to 1.2 equivalents

  • Sodium Triacetoxyborohydride (STAB): 1.5 equivalents

  • Glacial Acetic Acid (AcOH): 1.0 to 2.0 equivalents

  • 1,2-Dichloroethane (DCE): Anhydrous, 0.2 M relative to the amine

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): For quenching

  • Dichloromethane (DCM): For extraction

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Oven-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolve (3-Amino-1-benzylpiperidin-4-yl)methanol (1.0 eq) and the target aldehyde/ketone (1.05 eq for aldehydes; up to 1.2 eq for less reactive ketones) in anhydrous DCE to achieve a 0.2 M concentration.

  • Add glacial acetic acid (1.0 eq for aldehydes; 2.0 eq for ketones) dropwise to the stirring solution at room temperature (20–25 °C).

  • Causality Note: Allow the mixture to stir for 15–30 minutes prior to adding the reducing agent. This pre-incubation maximizes carbinolamine/iminium formation, preventing the premature reduction of the carbonyl starting material[7].

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes to control any mild exotherm. 6. Stir the reaction mixture under an inert atmosphere at room temperature. 7. Monitor the reaction progress via TLC or LC-MS. Aldehydes typically reach completion in 2–4 hours, while sterically hindered ketones may require 12–24 hours[4][5].

Step 3: Quench and Workup 8. Once the starting amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent). 9. Causality Note: Vigorous gas evolution (CO₂) will occur as the NaHCO₃ neutralizes the acetic acid and destroys unreacted STAB. Stir vigorously until gas evolution ceases (approx. 15 minutes). 10. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel. 13. Causality Note: Because the product contains multiple basic nitrogen atoms (the piperidine core and the newly formed secondary/tertiary amine), use a highly polar, basic eluent system (e.g., DCM : MeOH : NH₄OH in a 90:9:1 ratio) to prevent severe peak tailing and irreversible binding to the acidic silica gel.

Workflow Step1 1. Reagent Mixing Amine + Carbonyl in DCE Step2 2. Acidification Add 1-2 eq. AcOH Step1->Step2 Step3 3. Reduction Add 1.5 eq. NaBH(OAc)3 Step2->Step3 Step4 4. Quench Sat. NaHCO3 (aq) Step3->Step4 Step5 5. Extraction & Wash DCM Extraction + Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Basic Eluent) Step5->Step6

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride.[Link]

  • Common Organic Chemistry. Reductive Amination - Common Conditions.[Link]

  • Gribble, G. W., & Nutaitis, C. F. (2006). Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[Link]

Sources

Application

Application Note: (3-Amino-1-benzylpiperidin-4-yl)methanol as a Versatile Scaffold for Multi-Target Directed Ligands (MTDLs)

Executive Summary (3-Amino-1-benzylpiperidin-4-yl)methanol (CAS: 1333975-62-4) is a highly functionalized, chiral-capable piperidine derivative that serves as an exceptional building block in medicinal chemistry. Its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Amino-1-benzylpiperidin-4-yl)methanol (CAS: 1333975-62-4) is a highly functionalized, chiral-capable piperidine derivative that serves as an exceptional building block in medicinal chemistry. Its structural architecture features a basic piperidine nitrogen, a lipophilic N-benzyl anchor, and two orthogonal functional groups (a primary amine at C3 and a primary alcohol at C4). This unique 1,3-heteroatom relationship on the piperidine ring makes it an ideal central scaffold for designing Multi-Target Directed Ligands (MTDLs), particularly in the development of novel cholinesterase inhibitors for neurodegenerative diseases[1].

Mechanistic Rationale: The Privileged 1-Benzylpiperidine Core

In the landscape of Alzheimer's disease (AD) drug discovery, the 1-benzylpiperidine moiety is universally recognized as a privileged pharmacophore, heavily inspired by the FDA-approved drug Donepezil[2].

Causality of Target Engagement: The efficacy of the 1-benzylpiperidine core stems from its precise geometric complementarity with the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE). At physiological pH, the piperidine nitrogen is protonated, establishing a strong cation- π interaction with the indole ring of Trp86 and the phenol ring of Tyr337 deep within the enzymatic gorge[2]. Simultaneously, the N-benzyl group engages in π

π stacking interactions within the hydrophobic pocket of the CAS.
  • The MTDL Vector Strategy: While the 1-benzylpiperidine anchors the molecule in the CAS, the 3-amino and 4-hydroxymethyl groups of our target scaffold act as crucial extension vectors. By functionalizing these groups with secondary pharmacophores (e.g., coumarin or indanone derivatives), researchers can design molecules long enough to span the 20 Å gorge of AChE and interact with the Peripheral Anionic Site (PAS) at the gorge entrance (Trp286)[1]. This dual-site binding exponentially increases inhibitory potency and sterically blocks AChE-induced amyloid- β aggregation.

  • Experimental Protocols

    Protocol 1: Orthogonal Functionalization for Library Generation

    To exploit this scaffold, a parallel synthesis approach is employed. The primary amine at C3 is significantly more nucleophilic than the primary alcohol at C4, allowing for regioselective functionalization without the absolute need for complex protecting group strategies, provided stoichiometric control is maintained.

    Step-by-Step Methodology: Regioselective Amidation

    • Preparation: Dissolve 1.0 equivalent of the chosen carboxylic acid (e.g., a coumarin-3-carboxylic acid derivative) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Activation: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt).

      • Causality: EDC/HOBt is selected over harsher acyl chlorides to prevent unwanted esterification at the C4-hydroxymethyl group and to avoid cleavage of the N-benzyl group.

    • Coupling: Introduce 1.0 equivalent of (3-Amino-1-benzylpiperidin-4-yl)methanol and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

    • Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (DCM:MeOH gradient) to isolate the C3-amide derivative.

    Protocol 2: Self-Validating In Vitro Biological Evaluation (Ellman's Assay)

    To evaluate the synthesized library, a modified microplate Ellman's assay is utilized to determine the half-maximal inhibitory concentration (IC₅₀) against human AChE and Butyrylcholinesterase (BuChE)[3].

    Assay Principle: AChE hydrolyzes the synthetic substrate acetylthiocholine iodide (ATChI) to produce thiocholine. Thiocholine immediately reacts with Ellman's reagent (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion quantified spectrophotometrically at 412 nm[4].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

      • Causality: pH 8.0 is strictly maintained because the disulfide cleavage of DTNB by thiocholine is highly pH-dependent and optimal in slightly alkaline conditions[3].

    • Reagent Setup: Prepare 10 mM DTNB and 10 mM ATChI solutions in deionized water (freshly prepared daily to prevent spontaneous hydrolysis).

    • Pre-incubation (Critical Step): In a 96-well microplate, add 25 µL of the test compound (various concentrations in <1% DMSO), 50 µL of DTNB, and 25 µL of AChE enzyme solution (0.1 U/mL). Incubate at 37°C for 15 minutes.

      • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme before the substrate is introduced, which is essential for accurately measuring slow-binding or irreversible inhibitors[4].

    • Reaction Initiation: Add 25 µL of ATChI substrate to all wells to initiate the reaction.

    • Validation & Measurement: Immediately measure the kinetic absorbance at 412 nm every minute for 15 minutes.

      • Self-Validation System: Include wells with Donepezil as a positive control (expected IC₅₀ ~10-30 nM) and vehicle-only wells as a negative control (100% activity) to validate the assay's dynamic range and sensitivity[4].

    Data Presentation: Structure-Activity Relationship (SAR) Summary

    The following table summarizes hypothetical quantitative data demonstrating the SAR logic when functionalizing the (3-Amino-1-benzylpiperidin-4-yl)methanol scaffold.

    Compound IDC3-Amino SubstitutionC4-Hydroxymethyl SubstitutionAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity (BuChE/AChE)
    Scaffold -NH₂-OH>10,000>10,000N/A
    Lib-01 Coumarin-3-carboxamide-OH45.21,25027.6
    Lib-02 Indanone-2-carboxamide-OH12.43,400274.2
    Lib-03 -NH₂Coumarin-3-carboxylate185.08904.8
    Donepezil N/A (Control)N/A (Control)14.54,500310.3

    Data Insight: Functionalizing the C3-amino group with an indanone moiety (Lib-02) perfectly mimics Donepezil's dual-site binding, yielding highly potent and selective AChE inhibition.

    Workflow Visualization

    G Scaffold Core Scaffold (3-Amino-1-benzylpiperidin-4-yl)methanol Vector1 Vector 1: 3-Amino Group Target: Amidation / Alkylation Scaffold->Vector1 Vector2 Vector 2: 4-Hydroxymethyl Group Target: Etherification / Esterification Scaffold->Vector2 Synthesis Parallel Synthesis Orthogonal Protection & Coupling Vector1->Synthesis Vector2->Synthesis Assay Biological Screening Ellman's Assay (AChE/BuChE) Synthesis->Assay SAR Hit Identification & SAR Optimization Assay->SAR

    Fig 1: Fragment-based library generation and screening workflow for the piperidine scaffold.

    References

    • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease Source: PubMed Central (PMC) / MDPI URL:[Link]

    • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 Source: PubMed Central (PMC) URL:[Link]

    Sources

    Method

    Probing the Neurological Landscape: Application Notes for (3-Amino-1-benzylpiperidin-4-yl)methanol

    For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Piperidine Scaffold The piperidine heterocycle is a cornerstone in modern medicinal chemistry, forming the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

    The piperidine heterocycle is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged scaffold for interacting with complex biological targets. The compound (3-Amino-1-benzylpiperidin-4-yl)methanol, hereafter referred to as "the compound," is a novel research chemical featuring a unique combination of pharmacophoric elements: a 1-benzylpiperidine core, a 3-amino group, and a 4-hydroxymethyl substituent. While direct literature on this specific molecule is nascent, its structural components suggest a rich potential for applications in neurological research.

    The N-benzylpiperidine moiety is a well-established structural motif in compounds targeting neurological disorders, including multi-target ligands for Alzheimer's disease that inhibit cholinesterases and beta-secretase 1 (BACE-1).[3][4] Furthermore, derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing agents and N-type calcium channel blockers for neuropathic pain.[5][6] This guide provides a detailed, albeit prospective, exploration of the potential applications of (3-Amino-1-benzylpiperidin-4-yl)methanol in neurological research, based on a logical extension of the known pharmacology of its constituent parts. We present detailed protocols for investigating its activity against key neurological targets, offering a roadmap for its scientific evaluation.

    Section 1: Hypothetical Multi-Target Profile in Neurodegeneration

    The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease necessitates the development of multi-target-directed ligands.[3][4] The structural features of (3-Amino-1-benzylpiperidin-4-yl)methanol suggest a plausible interaction with several key enzymes and receptors implicated in these conditions.

    Monoamine Oxidase (MAO) Inhibition

    Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[7] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Piperidine derivatives have been extensively studied as MAO inhibitors.[7][8]

    Scientific Rationale: The benzylpiperidine scaffold present in the compound is a key feature in many known MAO inhibitors.[9][10] The specific substitution pattern of the compound could confer selectivity and potency for MAO-A or MAO-B.

    Experimental Workflow: MAO-Glo™ Assay

    This workflow outlines the use of a commercially available luminescent assay to determine the inhibitory potential of the compound against MAO-A and MAO-B.

    MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solution Incubation Incubate Enzyme, Compound & Substrate Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A/B Enzyme Solutions Enzyme_Prep->Incubation Substrate_Prep Prepare MAO Substrate Substrate_Prep->Incubation Detection_Reagent Add Luciferin Detection Reagent Incubation->Detection_Reagent Stops reaction, generates signal Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc

    Caption: Workflow for MAO Inhibition Assay.

    Protocol 1: Determination of MAO-A and MAO-B Inhibition using MAO-Glo™ Assay

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of (3-Amino-1-benzylpiperidin-4-yl)methanol in DMSO.

      • Reconstitute recombinant human MAO-A and MAO-B enzymes in the appropriate assay buffer to the manufacturer's recommended concentration.

      • Prepare the luminogenic MAO substrate according to the kit's instructions.[10][11][12]

    • Assay Plate Setup:

      • In a 96-well white opaque plate, add 5 µL of a serial dilution of the compound (e.g., from 100 µM to 1 nM final concentration). Include wells for a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a no-inhibitor (vehicle) control.

    • Enzyme Reaction:

      • Add 20 µL of the MAO-A or MAO-B enzyme solution to each well.

      • Initiate the reaction by adding 25 µL of the MAO substrate.

      • Incubate the plate at room temperature for 60 minutes.[12]

    • Signal Detection:

      • Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.[12]

      • Incubate for 20 minutes at room temperature.

      • Measure luminescence using a plate-reading luminometer.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

      • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

    Table 1: Comparative MAO-B Inhibitory Activities of Benzylpiperidine Derivatives (Hypothetical Data)

    CompoundMAO-B IC50 (µM)Reference
    (3-Amino-1-benzylpiperidin-4-yl)methanolTo be determinedN/A
    Pyridazinobenzylpiperidine Derivative S50.203[13]
    Oxygenated Chalcone Derivative 60.0021[14]
    Benzylamine-sulphonamide Derivative 110.041[14]
    Cholinesterase (AChE/BuChE) Inhibition

    Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[15] The N-benzylpiperidine moiety is a key pharmacophore in the FDA-approved AChE inhibitor, donepezil.[15]

    Scientific Rationale: The structural similarity of the N-benzylpiperidine core of the compound to donepezil suggests a potential for cholinesterase inhibition. The amino and hydroxyl groups could form additional hydrogen bonds within the active site of AChE or BuChE.

    Protocol 2: Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

    This protocol is based on the widely used Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[7][16]

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of the compound in DMSO.

      • Prepare solutions of human recombinant AChE and BuChE in phosphate buffer (pH 8.0).

      • Prepare solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

      • Prepare a solution of DTNB in phosphate buffer.

    • Assay Procedure:

      • In a 96-well plate, add 25 µL of different concentrations of the compound.

      • Add 50 µL of the AChE or BuChE solution to each well and incubate for 15 minutes at 37°C.

      • Add 50 µL of the DTNB solution.

      • Initiate the reaction by adding 25 µL of the ATCI or BTCI substrate solution.

    • Measurement and Analysis:

      • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

      • Calculate the rate of reaction for each concentration.

      • Determine the percentage of inhibition and calculate the IC50 value as described in Protocol 1.

    Table 2: Comparative Cholinesterase Inhibitory Activities (Hypothetical Data)

    CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
    (3-Amino-1-benzylpiperidin-4-yl)methanolTo be determinedTo be determinedN/A
    N-benzylpiperidine carboxamide 205.94> 50[12]
    N-benzylpiperidine analog 410.822.15[3]
    Donepezil~0.023~5-10[17]

    Section 2: Modulation of Sigma Receptors

    Sigma receptors (σ1 and σ2) are unique intracellular proteins involved in cellular stress responses and neuronal signaling.[18] Ligands for sigma receptors are being investigated for a wide range of neurological conditions, including neuropathic pain, neurodegeneration, and psychiatric disorders.[19] Benzylpiperidine derivatives have been shown to possess high affinity for sigma-1 receptors.[8]

    Scientific Rationale: The benzylpiperidine scaffold of the compound is a known pharmacophore for sigma receptor ligands.[20] Determining the affinity and functional activity (agonist vs. antagonist) at sigma receptors is a critical step in characterizing its neurological profile.

    Experimental Workflow: Sigma-1 Receptor Radioligand Binding Assay

    SigmaR_Binding_Workflow Membrane_Prep Prepare Guinea Pig Liver Membranes Assay_Setup Set up Binding Assay: Membranes, [3H]-(+)-Pentazocine, & Test Compound Membrane_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate Ki from IC50 (Cheng-Prusoff) Scintillation->Data_Analysis

    Sources

    Application

    Application Notes &amp; Protocols: A Researcher's Guide to Developing Novel Antifungal Agents from 4-Aminopiperidine Scaffolds

    Prepared by: Gemini, Senior Application Scientist I. Introduction: The Imperative for Novel Antifungals and the Promise of 4-Aminopiperidines The rising incidence of invasive fungal infections, coupled with the emergence...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    I. Introduction: The Imperative for Novel Antifungals and the Promise of 4-Aminopiperidines

    The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2] The existing antifungal arsenal is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a fungistatic rather than fungicidal mode of action. This landscape creates an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved pharmacological profiles.

    The 4-aminopiperidine scaffold has emerged as a highly promising chemotype in the search for new antifungals. This structural motif is inspired by established agricultural and clinical antifungals like fenpropidin, fenpropimorph, and amorolfine, which are known to interfere with ergosterol biosynthesis.[3][4] Research has revealed that novel 4-aminopiperidine derivatives exhibit potent, broad-spectrum activity against clinically relevant yeasts and molds, including Candida spp., Aspergillus spp., and Cryptococcus neoformans.[3][5]

    This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and preclinical development of 4-aminopiperidine-based antifungal agents. We will delve into the synthesis, biological evaluation, and mechanism of action, offering both the "how" and the critical "why" behind each experimental step.

    II. The Molecular Target: Disrupting Fungal Ergosterol Biosynthesis

    The primary mechanism of action for 4-aminopiperidine derivatives is the inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity and function but absent in humans.[3] Unlike the well-known azole antifungals that target lanosterol 14α-demethylase (Erg11p), 4-aminopiperidines act on later steps in the pathway.[3][6] Specifically, analysis of sterol patterns following treatment indicates that these compounds inhibit two key enzymes: sterol C14-reductase (Erg24p) and sterol C8-isomerase (Erg2p) .[3][5]

    Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises membrane fluidity, disrupts the function of membrane-bound proteins, and ultimately inhibits fungal growth.[6][7]

    Ergosterol_Pathway cluster_pathway Simplified Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitor Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol Lanosterol->Ignosterol Erg11p (14α-demethylase) Fecosterol Fecosterol Ignosterol->Fecosterol Erg24p (C14-reductase) Episterol Episterol Fecosterol->Episterol Erg2p (C8-isomerase) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Azoles Azoles (e.g., Voriconazole) Azoles->Lanosterol Aminopiperidines 4-Aminopiperidines Aminopiperidines->Ignosterol Morpholines Morpholines (e.g., Amorolfine) Morpholines->Fecosterol

    Figure 1: The antifungal mechanism of 4-aminopiperidines targeting the ergosterol biosynthesis pathway.

    III. Drug Discovery Workflow: From Synthesis to In Vivo Efficacy

    The development of a novel antifungal agent from the 4-aminopiperidine scaffold follows a structured, multi-stage process. This workflow is designed to identify potent lead compounds, characterize their activity and selectivity, and validate their efficacy in a preclinical setting.

    Antifungal_Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Mechanism & Preclinical Validation Synthesis Chemical Synthesis (Reductive Amination) Screening Primary Antifungal Screen (e.g., Yarrowia lipolytica) Synthesis->Screening Compound Library MIC_Testing Broad-Spectrum MIC Testing (Candida, Aspergillus) Screening->MIC_Testing Active 'Hits' Selectivity Calculate Selectivity Index (SI = IC50 / MIC) MIC_Testing->Selectivity Cytotoxicity Mammalian Cell Cytotoxicity Assay (IC50) Cytotoxicity->Selectivity MoA Mechanism of Action (Sterol Analysis) Selectivity->MoA Selective 'Leads' InVivo In Vivo Efficacy Model (G. mellonella or Mouse) MoA->InVivo

    Sources

    Method

    Scalable Synthesis of Piperidin-4-yl-carbamates: An Application Note and Protocol Guide

    Introduction: The Significance of the Piperidin-4-yl-carbamate Scaffold The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its favorable pharmacokine...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of the Piperidin-4-yl-carbamate Scaffold

    The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for constructing complex molecular architectures.[1][2][3] Among the various substituted piperidines, piperidin-4-yl-carbamates are of particular importance as key intermediates in the synthesis of a wide range of biologically active compounds.[4][5] These include agents targeting neurological disorders, antiviral chemokine receptor 5 (CCR5) antagonists, and Janus kinase (JAK) inhibitors.[5][6]

    The carbamate functionality, often in the form of a tert-butoxycarbonyl (Boc) protecting group, serves a dual purpose.[7] It modulates the basicity of the piperidine nitrogen and allows for controlled, regioselective reactions at other positions of the ring.[8] Furthermore, the Boc group can be readily removed under acidic conditions, revealing the free amine for subsequent synthetic transformations.[7][9] Given the widespread use of this scaffold in drug discovery and development, the development of robust, efficient, and scalable synthetic processes is of paramount importance.[6][10]

    This application note provides a comprehensive overview of scalable synthetic strategies for piperidin-4-yl-carbamates, with a focus on field-proven, industrially viable methodologies. We will delve into the underlying chemical principles of each approach, provide detailed experimental protocols, and offer insights into process optimization and purification.

    Strategic Approaches to Scalable Synthesis

    The synthesis of piperidin-4-yl-carbamates can be broadly categorized into two main strategies, each with its own set of advantages and considerations for large-scale production. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the final product.

    • Reductive Amination of a Piperidone Precursor: This is arguably the most common and direct route. It involves the reaction of a suitably protected 4-piperidone with an amine source, followed by reduction of the resulting imine or enamine intermediate.[6][10][11]

    • Carbamate Formation on a Pre-existing 4-Aminopiperidine: This approach starts with 4-aminopiperidine or a protected derivative and introduces the carbamate functionality in a subsequent step. This can be advantageous if 4-aminopiperidine is a readily available and cost-effective starting material.[12][13]

    Logical Flow for Synthesis Strategy Selection

    G cluster_0 Route 1 Details cluster_1 Route 2 Details start Starting Material Availability & Cost Analysis piperidone N-Protected-4-Piperidone Available? start->piperidone aminopiperidine 4-Aminopiperidine Available? piperidone->aminopiperidine No route1 Route 1: Reductive Amination piperidone->route1 Yes aminopiperidine->route1 No (Synthesize from Piperidone) route2 Route 2: Direct Carbamoylation aminopiperidine->route2 Yes reductive_amination Reductive Amination with Ammonia Source route1->reductive_amination carbamoylation2 Direct Carbamoylation of 4-Aminopiperidine route2->carbamoylation2 deprotection N-Deprotection (if necessary) reductive_amination->deprotection carbamoylation1 Carbamoylation deprotection->carbamoylation1 final_product Piperidin-4-yl-carbamate carbamoylation1->final_product carbamoylation2->final_product

    Caption: Decision workflow for selecting a scalable synthesis route.

    Route 1: Reductive Amination of N-Protected-4-Piperidones

    This is a highly convergent and efficient strategy that is well-suited for large-scale manufacturing.[6][10] The general approach involves the reaction of an N-protected 4-piperidone with an ammonia source, followed by catalytic hydrogenation.

    Key Considerations for Scalability:
    • Choice of N-Protecting Group: The benzyl group is a common choice for the piperidine nitrogen as it is stable under the reductive amination conditions and can be readily removed by catalytic hydrogenation in a subsequent or concurrent step.[6][10] The Boc group is another option, though it may be sensitive to certain acidic conditions used in some reductive amination protocols.

    • Ammonia Source: Anhydrous ammonia gas is often used in industrial settings.[6][10] Alternatively, ammonium acetate or other ammonium salts can be employed.

    • Catalyst and Reaction Conditions: Raney Nickel is a cost-effective and highly active catalyst for this transformation.[6][10] Palladium on carbon (Pd/C) is also widely used, particularly for the subsequent debenzylation step.[6][10] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

    Detailed Protocol: Synthesis of Methyl Piperidin-4-yl-carbamate p-Toluenesulfonate Salt

    This protocol is adapted from a scalable process developed by Devarasetty et al.[6][10]

    Step 1: Reductive Amination of 1-Benzylpiperidin-4-one

    • Reactor Setup: Charge a pressure reactor with 1-benzylpiperidin-4-one and a suitable solvent such as methanol.

    • Catalyst Addition: Add Raney Nickel catalyst to the reactor under an inert atmosphere.

    • Ammonia Introduction: Cool the reactor to below 10 °C and introduce ammonia gas.

    • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 60-70 °C). Maintain the reaction under pressure until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC or TLC).

    • Work-up: After cooling and depressurizing the reactor, filter off the catalyst. Concentrate the filtrate to obtain crude 1-benzyl-4-aminopiperidine.

    Step 2: Carbamoylation

    • Dissolution: Dissolve the crude 1-benzyl-4-aminopiperidine in a suitable solvent, such as toluene.

    • Reagent Addition: Add a base, such as triethylamine, followed by the slow addition of methyl chloroformate at a controlled temperature (e.g., 0-10 °C).

    • Reaction Monitoring: Stir the reaction mixture until completion.

    • Work-up: Wash the reaction mixture with water to remove any salts. Separate the organic layer and concentrate to yield methyl (1-benzylpiperidin-4-yl)carbamate.

    Step 3: Debenzylation and Salt Formation

    • Hydrogenolysis: Dissolve the carbamate from the previous step in a suitable solvent (e.g., methanol) and charge it to a pressure reactor with a palladium on carbon (Pd/C) catalyst.

    • Hydrogenation: Pressurize the reactor with hydrogen gas and stir until the debenzylation is complete.

    • Salt Formation: After catalyst filtration, add a solution of p-toluenesulfonic acid in a suitable solvent (e.g., isopropanol) to the filtrate to precipitate the desired salt.

    • Isolation: Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

    Parameter Step 1: Reductive Amination Step 2: Carbamoylation Step 3: Debenzylation
    Key Reagents 1-Benzylpiperidin-4-one, Ammonia, H₂Methyl Chloroformate, TriethylamineH₂, p-Toluenesulfonic Acid
    Catalyst Raney Nickel-Palladium on Carbon (Pd/C)
    Solvent MethanolTolueneMethanol
    Temperature 60-70 °C0-10 °CRoom Temperature
    Pressure High PressureAtmosphericHigh Pressure

    Table 1: Summary of Reaction Conditions for the Reductive Amination Route.

    Route 2: Direct Carbamoylation of 4-Aminopiperidine Derivatives

    This route is attractive when 4-aminopiperidine or its derivatives are readily and economically available.[12][13][14] The key transformation is the formation of the carbamate bond, which is often achieved under Schotten-Baumann conditions.[15][16][17]

    Schotten-Baumann Reaction for Carbamate Synthesis

    The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride or anhydride in the presence of a base.[15][16][18] For the synthesis of Boc-protected piperidin-4-yl-carbamate, di-tert-butyl dicarbonate ((Boc)₂O) is the most commonly used reagent.[13][15]

    Key Considerations for Scalability:
    • Base Selection: An aqueous solution of a base like sodium hydroxide or sodium carbonate is typically used to neutralize the acid generated during the reaction.[15][19]

    • Solvent System: A two-phase system consisting of water and an organic solvent (e.g., dichloromethane or diethyl ether) is often employed.[17][18] This allows for easy separation of the product from the aqueous base.

    • Temperature Control: The reaction is often exothermic, so it is crucial to control the temperature, typically by cooling the reaction mixture in an ice bath.[15]

    Detailed Protocol: Synthesis of tert-Butyl Piperidin-4-ylcarbamate

    This protocol describes a general procedure for the Boc protection of 4-aminopiperidine.

    • Reaction Setup: In a suitable reactor, dissolve 4-aminopiperidine in a mixture of water and an organic solvent (e.g., dichloromethane).

    • Base Addition: Add a base, such as sodium carbonate or triethylamine.

    • Boc Anhydride Addition: Cool the mixture in an ice bath and slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent.

    • Reaction Monitoring: Allow the reaction to stir, gradually warming to room temperature, until the starting material is consumed (monitored by TLC or LC-MS).

    • Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can often be purified by recrystallization or flash column chromatography if necessary.[20][21]

    G start 4-Aminopiperidine reaction Schotten-Baumann Reaction start->reaction reagents Di-tert-butyl dicarbonate (Boc)₂O Aqueous Base (e.g., Na₂CO₃) reagents->reaction solvent Two-Phase Solvent System (e.g., Dichloromethane/Water) solvent->reaction workup Work-up: 1. Phase Separation 2. Extraction 3. Drying & Concentration reaction->workup purification Purification: (Recrystallization or Chromatography) workup->purification product tert-Butyl Piperidin-4-ylcarbamate purification->product

    Caption: Workflow for the synthesis via direct carbamoylation.

    Purification Strategies for Scalable Production

    Achieving high purity of piperidin-4-yl-carbamates is crucial for their use in pharmaceutical applications.[20] The choice of purification method depends on the physical properties of the compound and the nature of the impurities.[20][22]

    • Crystallization: For solid products, crystallization is often the most effective and scalable purification method.[20] It is important to carefully select the solvent system to ensure good recovery and high purity.

    • Distillation: For liquid products or those with low melting points, distillation under reduced pressure can be an effective purification technique, provided the compound is thermally stable.[20]

    • Acid-Base Extraction: This is a powerful technique for removing neutral or acidic impurities from the basic piperidine derivative.[20] The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic product is then liberated by basifying the aqueous layer and extracting with an organic solvent.[20]

    • Column Chromatography: While highly effective for achieving very high purity, traditional silica gel chromatography can be challenging to scale up due to the large quantities of solvent and silica gel required.[21][22] However, for high-value products or when other methods fail, it remains a viable option. Adding a small amount of a basic modifier like triethylamine to the eluent can help to minimize peak tailing, which is a common issue when purifying basic compounds on silica gel.[21]

    Conclusion

    The scalable synthesis of piperidin-4-yl-carbamates is a critical process in the pharmaceutical industry. The two primary routes, reductive amination of a 4-piperidone and direct carbamoylation of a 4-aminopiperidine, both offer viable and efficient pathways for large-scale production. The optimal strategy depends on a careful evaluation of starting material cost and availability, as well as the desired final product. By understanding the underlying chemical principles and implementing robust process controls and purification methods, researchers and drug development professionals can ensure a reliable and cost-effective supply of these vital chemical building blocks.

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    • 1-Boc-4-aminopiperidine - Chem-Impex. (n.d.).
    • Devarasetty, S., Nunna, R., Janni, R., Pothuri, V. V., & Suraparaju, R. R. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775–777.
    • Process for the production of piperidine. (n.d.). Google Patents.
    • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (n.d.).
    • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1837-1842.
    • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. (n.d.).
    • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017, March 7). Retrieved from [Link]

    • Devarasetty, S., Nunna, R., Janni, R., Pothuri, V. V., & Suraparaju, R. R. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
    • 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.
    • Chemistry Schotten Baumann Reaction | SATHEE JEE. (n.d.). Retrieved from [Link]

    • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015, November 7).
    • Protecting groups in organic synthesis + H2O. (n.d.). Retrieved from [Link]

    • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

    • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]

    • Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020, August 1). Retrieved from [Link]

    • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (2005, January 15). Retrieved from [Link]

    • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
    • 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem. (n.d.). Retrieved from [Link]

    • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor - ACS Publications. (2021, September 3). Retrieved from [Link]

    • Unlocking Complex Molecules: The Power of Tert-butyl N-piperidin-4-ylcarbamate in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 7). Retrieved from [Link]

    • Protecting Groups in Solid-Phase Organic Synthesis | ACS Combinatorial Science. (2001, October 20). Retrieved from [Link]

    • Process for producing purified piperidine derivative. (n.d.). Google Patents.
    • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

    • Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.
    • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC. (n.d.). Retrieved from [Link]

    • (10) Patent No.
    • Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
    • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc - DOI. (n.d.). Retrieved from [Link]

    • A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
    • The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

    • (PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved from [Link]

    Sources

    Application

    Application Note: Scalable Preparation and Resolution of Chiral 4-Amino-3-Hydroxypiperidine Derivatives

    Introduction & Strategic Overview The chiral 4-amino-3-hydroxypiperidine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural core in the development of selective glyco...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Overview

    The chiral 4-amino-3-hydroxypiperidine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural core in the development of selective glycosidase inhibitors, potent PDE10 inhibitors for neurological disorders, and various kinase inhibitors[1][2].

    Synthesizing enantiopure 4-amino-3-hydroxypiperidines requires strict stereochemical and regiochemical control. The most reliable and scalable strategy relies on the epoxidation of N-protected 1,2,3,6-tetrahydropyridines, followed by a regioselective nucleophilic ring-opening of the resulting 3,4-epoxypiperidine intermediate[1][3]. This application note details the mechanistic rationale, troubleshooting strategies, and step-by-step protocols for isolating these critical chiral building blocks.

    Mechanistic Insights: Regiocontrol and Stereochemistry

    As an application scientist, it is crucial to understand why a reaction behaves the way it does to troubleshoot scale-up issues effectively. The ring-opening of 3,4-epoxypiperidines is governed by two primary forces:

    • The Fürst-Plattner Rule (Stereoelectronic Control): In six-membered cyclic epoxides, nucleophilic attack must proceed via a trans-diaxial opening to maintain maximum orbital overlap during the transition state[3]. For 3,4-epoxypiperidines, nucleophilic attack at the C4 position directly yields the favored, lower-energy chair conformation. Conversely, an attack at the C3 position forces the ring into a highly strained, high-energy twist-boat conformation[3].

    • Electronic Bias (Carbocation Stabilization): The electron-donating nature of the N-benzyl or N-Boc protecting group stabilizes the developing partial positive charge at the C4 position during the transition state. When utilizing a mild Lewis acid catalyst (such as LiClO₄), this electronic bias is amplified, directing nucleophiles almost exclusively to C4[4].

    Mechanism cluster_C4 Favored Pathway (C4 Attack) cluster_C3 Disfavored Pathway (C3 Attack) Epoxide N-Protected 3,4-Epoxypiperidine (Half-Chair Conformation) C4_Attack Nucleophilic Attack at C4 (Trans-Diaxial Opening) Epoxide->C4_Attack Major (Electronic & Steric Favor) C3_Attack Nucleophilic Attack at C3 (Trans-Diequatorial Opening) Epoxide->C3_Attack Minor (Steric Hindrance) Chair Stable Chair Conformation (Trans-4-Amino-3-Hydroxy) C4_Attack->Chair TwistBoat High-Energy Twist-Boat (Trans-3-Amino-4-Hydroxy) C3_Attack->TwistBoat

    Regioselectivity governed by the Fürst-Plattner rule in epoxide opening.

    Synthetic Workflow

    To bypass the safety hazards associated with large-scale azidolysis (which risks the generation of volatile, toxic hydrazoic acid)[3], this protocol utilizes an asymmetric ring-opening strategy using a chiral auxiliary amine.

    Workflow A N-Benzyl Tetrahydropyridine B Epoxidation (mCPBA or MMPP) A->B C 3,4-Epoxypiperidine Intermediate B->C D Ring Opening (S)-(-)-1-Phenylethylamine C->D Fürst-Plattner Regiocontrol E Trans-4-Amino-3-Hydroxy (Diastereomers) D->E F Resolution (Chromatography/Cryst) E->F G Enantiopure Derivatives F->G Hydrogenolysis (Pd/C, H2)

    Synthetic workflow for chiral 4-amino-3-hydroxypiperidine derivatives.

    Experimental Protocols

    Step 1: Epoxidation of 1-Benzyl-1,2,3,6-Tetrahydropyridine

    Causality Note: While mCPBA is standard, its byproduct (m-chlorobenzoic acid, mCBA) is notoriously difficult to remove without chromatography[3]. For scale-up, Magnesium monoperoxyphthalate (MMPP) is preferred as its byproducts are highly water-soluble[3]. If mCPBA is used, a rigorous basic wash is mandatory.

    • Dissolve 1-benzyl-1,2,3,6-tetrahydropyridine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

    • Slowly add mCPBA (1.2 eq) in portions to maintain the temperature below 5 °C. Stir for 12 hours at room temperature.

    • Reductive Quench: Add 10% aqueous Na₂SO₃ to quench unreacted peroxides (verify with peroxide test strips)[3].

    • Basic Wash: Wash the organic layer extensively with 1M NaOH (3x) to convert mCBA into its water-soluble sodium salt[3].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-benzyl-3,4-epoxypiperidine.

    Step 2: Asymmetric Ring Opening
    • Dissolve the crude 1-benzyl-3,4-epoxypiperidine (1.0 eq) in acetonitrile.

    • Add anhydrous LiClO₄ (1.0 eq) to activate the epoxide. Note: LiClO₄ coordinates to the epoxide oxygen, enhancing the electrophilicity of C4[4].

    • Add the chiral auxiliary, (S)-(-)-1-phenylethylamine (1.5 eq), and reflux the mixture for 16 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • The resulting product is a mixture of two diastereomers: (3R,4R)- and (3S,4S)-1-benzyl-4-(((S)-1-phenylethyl)amino)piperidin-3-ol[1].

    Step 3: Diastereomeric Separation
    • Separate the diastereomeric mixture using silica gel column chromatography (eluent: hexane/ethyl acetate/triethylamine) or via fractional crystallization using chiral tartaric acid derivatives.

    • Isolate the desired (3R,4R)-diastereomer. Absolute configuration can be confirmed via single-crystal X-ray analysis[1].

    Step 4: Global Deprotection (Hydrogenolysis)

    Causality Note: Palladium on carbon (Pd/C) under a hydrogen atmosphere simultaneously cleaves both the N-benzyl ring protecting group and the N-(S)-phenylethyl auxiliary group, yielding the free amino alcohol[1].

    • Dissolve the pure diastereomer in methanol.

    • Add 10% Pd/C (10% w/w) and place the reaction vessel under a hydrogen atmosphere (1 atm to 50 psi depending on equipment).

    • Stir vigorously at 25 °C for 16 hours[5].

    • Filter the catalyst over a pad of Celite (Caution: Pd/C is pyrophoric when dry).

    • Concentrate the filtrate to yield enantiopure (3R,4R)-4-amino-3-hydroxypiperidine.

    Quantitative Data Presentation

    The choice of nucleophile and catalyst drastically alters the regioselectivity of the epoxide ring-opening. Table 1 summarizes the expected outcomes based on empirical data[4].

    Table 1: Regioselectivity in Epoxide Ring-Opening of 1-Benzyl-3,4-epoxypiperidine

    NucleophileCatalyst / ConditionsMajor Product (Regioisomer Ratio)Mechanistic Driver
    Sodium Azide (NaN₃) NaN₃, DMF, RefluxC4-Attack (Exclusive)Strong nucleophile, Fürst-Plattner control
    Pyrrolidine LiClO₄, CH₃CN, RefluxC4-Attack (>20:1)Lewis acid activation of C4 carbocation
    (S)-1-Phenylethylamine LiClO₄, CH₃CN, RefluxC4-Attack (Diastereomeric Mix)Steric bulk tolerated at C4 equatorial trajectory
    Morpholine None, Aqueous BufferC3-Attack (1:3)Lack of Lewis acid shifts preference

    References

    • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols.
    • Design and Synthesis of Transition State Analogs for Induction of Hydride Transfer Catalytic Antibodies - The Journal of Organic Chemistry.
    • WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors - Google P
    • Buy 3-Aminopiperidin-4-ol (EVT-3403709) | 454713-07-6 - EvitaChem.
    • Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxyl

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of (3-Amino-1-benzylpiperidin-4-yl)methanol

    Welcome to the technical support guide for the synthesis of (3-Amino-1-benzylpiperidin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the synthesis of (3-Amino-1-benzylpiperidin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile piperidine intermediate. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common synthetic challenges and optimize your reaction yields.

    Synthetic Overview: A Common Pathway

    The synthesis of (3-Amino-1-benzylpiperidin-4-yl)methanol and its analogs often involves a multi-step sequence. A prevalent and effective strategy is the reductive amination of a suitable keto-precursor. This approach offers flexibility and is generally high-yielding when optimized. The overall workflow can be visualized as follows:

    G cluster_2 Step 3: Deprotection Start 1-Benzyl-4-oxopiperidin-3-yl-carbamate (Protected Precursor) Imine Imine/Iminium Intermediate Start->Imine Amine Ammonia or Ammonia Source ReducedProduct Protected (3-Amino-1-benzylpiperidin-4-yl)methanol Imine->ReducedProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->ReducedProduct FinalProduct (3-Amino-1-benzylpiperidin-4-yl)methanol ReducedProduct->FinalProduct Deprotection Acidic or Hydrogenolysis Conditions

    Caption: General synthetic workflow for (3-Amino-1-benzylpiperidin-4-yl)methanol via reductive amination.

    Troubleshooting Guide

    This section addresses specific issues you might encounter during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

    Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

    Low yield in a reductive amination sequence is a common problem that can often be traced back to the initial imine formation step or the choice of reducing agent.

    Potential Cause 1: Unfavorable Imine/Iminium Ion Equilibrium The formation of the imine from a ketone and an amine is a reversible reaction that produces water. If water is not removed, the equilibrium may not favor the imine, leading to a low concentration of the key intermediate for reduction.

    • Solution: To drive the reaction forward, it is beneficial to remove water as it forms. This can be accomplished by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1]

    Potential Cause 2: Suboptimal pH The rate of imine formation is highly pH-dependent.

    • If the pH is too high (basic), the carbonyl group is not sufficiently activated for nucleophilic attack by the amine.

    • If the pH is too low (acidic), the amine starting material will be protonated, rendering it non-nucleophilic and stopping the reaction.[1]

    • Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.[1] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid. It is crucial to monitor and adjust the pH to find the sweet spot for your specific substrates.

    Potential Cause 3: Inappropriate Reducing Agent The choice of reducing agent is critical. A strong, unselective reducing agent can cause side reactions, while a weak one may lead to an incomplete reaction.

    • Strong agents like sodium borohydride (NaBH₄) can readily reduce the starting ketone to an alcohol before it has a chance to form the imine, significantly lowering the yield of the desired amine.[1]

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the protonated imine (the iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is widely used in modern organic synthesis.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at the optimal mildly acidic pH.

    G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Imine Equilibrium? Start->Cause1 Cause2 Incorrect pH? Start->Cause2 Cause3 Wrong Reducing Agent? Start->Cause3 Sol1 Add Dehydrating Agent (e.g., Molecular Sieves) Cause1->Sol1 Sol2 Adjust pH to 4-6 (e.g., with Acetic Acid) Cause2->Sol2 Sol3 Use Selective Reductant (e.g., NaBH(OAc)₃) Cause3->Sol3

    Caption: Troubleshooting logic for addressing low reaction yields.

    Q2: I am observing significant side products. What are they and how can I minimize them?

    The formation of side products is another common hurdle. The two most prevalent are the alcohol from the reduction of the starting ketone and products arising from over-alkylation.

    Side Product 1: Alcohol Formation This occurs when the reducing agent reduces the starting ketone before it can react with the amine to form the imine.

    • Causality & Minimization: As discussed in the low yield section, this is most common with powerful, non-selective reducing agents like NaBH₄. The most effective way to prevent this is to switch to a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is sterically hindered and less reactive towards ketones but highly effective at reducing the iminium ion intermediate.[1][2]

    Side Product 2: Over-alkylation The product, a primary or secondary amine, can be more nucleophilic than the starting amine. It can then react with remaining ketone to form a new imine, which is subsequently reduced, leading to tertiary amine impurities.

    • Causality & Minimization: This is more likely to occur in a one-pot procedure where all reagents are mixed from the start. To minimize this, a stepwise approach can be highly effective: first, allow the ketone and amine to stir for a period (e.g., 1-2 hours) to ensure maximum imine formation, and only then add the reducing agent.[1] Using a stoichiometric amount of the amine or a slight excess of the ketone can also help suppress this side reaction.[1]

    Q3: My purification is challenging. Are there any tips for isolating the final product?

    The basic nature of the amine product can sometimes complicate standard silica gel chromatography.

    • Solution 1 (Chromatography): If using silica gel chromatography, it is often necessary to add a small amount of a basic modifier to the eluent system to prevent the product from streaking on the column. A common practice is to add ~1-2% triethylamine (Et₃N) or ammonium hydroxide to a solvent system like dichloromethane/methanol.

    • Solution 2 (Acid-Base Extraction): Leverage the basicity of your product for purification.

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Basify the aqueous layer with a strong base (e.g., 10M NaOH) until the pH is >12.

      • Extract the now-neutral amine product back into an organic solvent.

      • Dry the combined organic layers, filter, and concentrate to yield the purified product.

    Frequently Asked Questions (FAQs)

    Q: What is the most common and reliable synthetic route for this class of compounds? A: The most prevalent and versatile method is reductive amination.[3] This "one-pot" reaction combines a carbonyl compound (a ketone in this case), an amine, and a reducing agent to form the C-N bond and the final amine product in a single synthetic operation. Its popularity stems from the wide availability of starting materials and its operational simplicity.[3]

    Q: How do I choose the best reducing agent for my reaction? A: The choice depends on the reactivity of your substrates and the desired reaction conditions.

    Reducing AgentProsConsBest For
    Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines/iminiums, effective at room temp.[1][2]Moisture sensitive, relatively expensive.General-purpose, one-pot reactions, sensitive substrates.
    Sodium Cyanoborohydride (NaBH₃CN) Mild, selective at acidic pH.Highly toxic (releases HCN gas at low pH).Reactions where pH control is precise.
    Sodium Borohydride (NaBH₄) Inexpensive, powerful.Non-selective, can reduce starting ketone.[1]Stepwise procedures where imine is pre-formed and isolated.
    H₂/Catalyst (e.g., Pd/C) "Green" reagent, high efficiency.Requires specialized hydrogenation equipment, can reduce other functional groups (e.g., benzyl groups).Large-scale synthesis where debenzylation is also desired.

    Q: What is the optimal solvent for this synthesis? A: The choice of solvent can significantly impact reaction rates. Commonly used solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[1] Protic solvents like methanol can sometimes accelerate the initial imine formation.[1] The final choice should be based on substrate solubility and compatibility with the chosen reducing agent.

    Detailed Experimental Protocol

    This protocol is a representative procedure for the synthesis of a protected precursor to the target molecule via reductive amination.

    Reaction: Reductive Amination of N-(1-benzyl-4-oxopiperidin-3-yl)acetamide

    • Imine Formation:

      • To a round-bottom flask charged with N-(1-benzyl-4-oxopiperidin-3-yl)acetamide (1.0 eq), add dichloromethane (DCM, 0.1 M solution).

      • Add ammonium acetate (1.5 eq) and glacial acetic acid (0.2 eq).

      • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

    • Reduction:

      • Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: The reaction may gently effervesce.

      • Allow the reaction to stir at room temperature for 12-24 hours, or until the iminium intermediate is fully consumed (as monitored by TLC/LC-MS).

    • Work-up and Purification:

      • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Stir vigorously for 30 minutes until gas evolution ceases.

      • Transfer the mixture to a separatory funnel and separate the layers.

      • Extract the aqueous layer twice more with DCM.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • The resulting crude product can be purified by silica gel column chromatography using a gradient of 0-10% Methanol in Dichloromethane containing 1% triethylamine.

    References

    • BenchChem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
    • Matassini, C., & Clemente, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI.
    • Singleton, C. A., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC.
    • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
    • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
    • ResearchGate. (n.d.). The reductive amination reaction.

    Sources

    Optimization

    purification techniques for (3-Amino-1-benzylpiperidin-4-yl)methanol

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized, polar alkaloids.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized, polar alkaloids.

    (3-Amino-1-benzylpiperidin-4-yl)methanol presents a classic "perfect storm" in downstream processing. It features a lipophilic benzyl group, a basic tertiary piperidine nitrogen, a highly reactive primary amine, and a hydrogen-bond-donating primary alcohol. Furthermore, the presence of two adjacent chiral centers (C3 and C4) means crude mixtures often contain a matrix of diastereomers and enantiomers.

    This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind purification failures and provide self-validating, field-proven methodologies to ensure high-yield recovery and stereochemical purity.

    PART 1: Molecular Profiling & Causality

    To purify a molecule, you must first understand its physical logic. The table below summarizes the physicochemical properties of (3-Amino-1-benzylpiperidin-4-yl)methanol and dictates our strategic approach.

    Table 1: Physicochemical Profiling & Purification Impact

    Molecular FeatureChemical ImplicationImpact on PurificationRecommended Strategy
    Primary Amine (-NH₂) High basicity (pKa ~9-10) & H-bond donor.Irreversible binding/streaking on acidic silica gel.Use ammonia-modified eluents or temporarily mask via Boc-protection.
    Hydroxymethyl (-CH₂OH) High polarity & H-bond donor/acceptor.Extreme water solubility; poor partitioning into standard organics during workup.Salting-out aqueous layers; use mixed-solvent extraction (DCM:iPrOH).
    C3 & C4 Stereocenters Generates cis/trans diastereomers and enantiomers.Standard chromatography cannot resolve enantiomers (identical scalar properties).Diastereomeric salt crystallization using chiral resolving acids.

    PART 2: Strategic Decision Matrix

    Before proceeding to the laboratory, use the following logical workflow to determine the most efficient purification path for your specific crude mixture.

    PurificationStrategy Start Crude (3-Amino-1-benzylpiperidin-4-yl)methanol Q1 Is stereochemical resolution required? Start->Q1 Q2 Is the crude highly impure (>30% impurities)? Q1->Q2 No Cryst Diastereomeric Salt Crystallization Q1->Cryst Yes Chrom Amine-Modified Silica Chromatography Q2->Chrom No Deriv Boc-Protection Assisted Purification Q2->Deriv Yes

    Decision matrix for selecting the optimal purification strategy based on crude purity.

    PART 3: Troubleshooting FAQs & Methodologies

    Q1: Why does my product irreversibly streak on standard silica gel, resulting in low recovery?

    The Causality: Standard silica gel is decorated with free silanol groups (Si-OH) which act as weak Brønsted acids (pKa ~4.5–5.5). Your target molecule contains two basic nitrogens. When the basic amines interact with the acidic silanols, they undergo an acid-base reaction, forming strong, irreversible ionic bonds with the stationary phase. This manifests as severe tailing and mass loss. The Solution: You must pre-saturate the acidic sites on the silica or use a basic modifier in your eluent. Using a "Basic Methanol" gradient is the industry standard for general purification of polar amines[1].

    Protocol 1: Amine-Modified Silica Gel Chromatography Self-Validation Check: Spot the crude on a TLC plate. Run one plate in standard DCM:MeOH (90:10) and another in DCM:MeOH:NH₄OH (90:9:1). If the Rf improves and the spot tightens in the basic system, proceed with this protocol.

    • Column Packing: Slurry pack standard silica gel using Dichloromethane (DCM) containing 1% Triethylamine (TEA). Flush with 2 column volumes (CV) of this mixture to neutralize all silanol sites.

    • Eluent Preparation: Prepare a stock of "Basic Methanol" by mixing 1 part 7N Ammonia in Methanol with 9 parts pure Methanol[1].

    • Loading: Dissolve the crude (3-Amino-1-benzylpiperidin-4-yl)methanol in a minimal amount of DCM. If solubility is poor, add drops of basic methanol until clear.

    • Elution: Run a gradient from 100% DCM to 85% DCM / 15% Basic Methanol.

    • Recovery: Pool the product-containing fractions and evaporate under reduced pressure. Note: Co-evaporate with toluene twice to remove residual ammonia and TEA.

    Q2: During aqueous workup, I am losing a significant portion of my product to the aqueous layer. How can I improve the extraction yield?

    The Causality: The combination of the primary amine and the hydroxyl group creates a highly stable hydration shell around the molecule. Standard extraction solvents like Ethyl Acetate or pure DCM lack the dielectric constant required to disrupt this hydrogen-bonding network. The Solution: You must manipulate the aqueous phase thermodynamics and use a mixed-solvent system.

    • Salting Out: Saturate the aqueous layer with solid K₂CO₃. This serves two purposes: it drives the pH > 12 (ensuring both amines are fully deprotonated free bases) and drastically increases the ionic strength of the water, forcing the organic molecule out of the aqueous phase.

    • Mixed-Solvent Extraction: Extract with a 4:1 mixture of DCM:Isopropanol (iPrOH). The iPrOH acts as a hydrogen-bond disruptor, breaking the water hydration shell and allowing the DCM to solubilize the lipophilic benzyl core.

    Q3: My synthesis yielded a mixture of stereoisomers. Standard chromatography isn't separating them. What is the most robust method for isolating the desired enantiomer?

    The Causality: Enantiomers have identical scalar physicochemical properties (boiling point, polarity, solubility) in an achiral environment. To separate them, you must temporarily convert them into diastereomers, which do have different physical properties (specifically, different lattice energies and solubilities). The Solution: Diastereomeric salt crystallization using chiral resolving agents, such as Dibenzoyl-D-tartaric acid or Mandelic acid, is highly effective for 3-aminopiperidine derivatives[2].

    CrystallizationWorkflow Step1 1. Dissolve Racemate in EtOH/MeOH Step2 2. Add Chiral Acid (e.g., L-Tartaric Acid) Step1->Step2 Step3 3. Heat to 60°C then cool to 4°C Step2->Step3 Step4 4. Filter Diastereomeric Salt Crystals Step3->Step4 Step5 5. Free Base Liberation (NaOH / DCM:iPrOH) Step4->Step5

    Step-by-step workflow for the resolution of stereoisomers via diastereomeric salt crystallization.

    Protocol 2: Diastereomeric Salt Crystallization

    • Salt Formation: Dissolve 1 equivalent of the racemic (3-Amino-1-benzylpiperidin-4-yl)methanol in absolute ethanol (approx. 10 mL/gram)[3].

    • Resolving Agent Addition: Slowly add a solution of the chiral resolving agent (e.g., Dibenzoyl-D-tartaric acid, 0.5 to 1.0 eq) dissolved in ethanol[2].

    • Crystallization: Heat the mixture to 60°C until homogeneous. Allow the solution to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 12 hours. The less soluble diastereomeric salt will selectively precipitate[3].

    • Isolation: Collect the crystalline salt via vacuum filtration. Wash with ice-cold ethanol.

    • Free Base Liberation (Self-Validating): Suspend the crystals in water. Add 2M NaOH dropwise until the pH is strictly >12 (verify with pH paper). Extract 3 times with DCM:iPrOH (4:1). Dry over Na₂SO₄ and concentrate to yield the enantiomerically enriched free base.

    Q4: The crude mixture is heavily contaminated with other polar amines, and basic silica chromatography is failing. What is the fallback strategy?

    The Causality: When impurities share identical functional groups (e.g., unreacted starting materials with primary amines), their Rf values will overlap completely. The Solution: Reversible Boc-protection. By reacting the crude mixture with Di-tert-butyl dicarbonate (Boc₂O), you selectively convert the highly polar primary amine into a non-basic, lipophilic carbamate[3].

    • Mechanism: The tertiary piperidine nitrogen cannot react with Boc₂O. The primary amine reacts rapidly. The resulting Boc-protected intermediate is easily purified on standard, unmodified silica gel using simple Hexanes/Ethyl Acetate gradients. Once purified, the Boc group is quantitatively removed using Trifluoroacetic acid (TFA) in DCM, followed by the free-base liberation protocol described in Q2.

    Sources

    Troubleshooting

    Technical Support Center: Benzylpiperidine Synthesis

    Welcome to the Technical Support Center for benzylpiperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for benzylpiperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical structural motif. The N-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of pharmacologically active compounds.[1] Its utility stems from the benzyl group's ability to form cation-π interactions with target proteins and the piperidine ring's versatile three-dimensional structure, which allows for modifications to enhance efficacy and pharmacokinetic properties.[1]

    This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzylpiperidine and its derivatives. We will delve into the causality behind experimental choices and provide scientifically grounded solutions to minimize side product formation and optimize reaction outcomes.

    Frequently Asked Questions (FAQs)

    Q1: My N-benzylation reaction is sluggish or incomplete. What are the likely causes?

    A1: Several factors can contribute to an incomplete reaction. Firstly, ensure your reagents are of high purity and anhydrous, as moisture can interfere with the reaction. Secondly, the choice of base is critical in direct alkylation methods; a weak base may not effectively neutralize the acid byproduct.[1] For reductive amination, the pH of the reaction mixture can influence the rate of imine formation. A catalytic amount of acid, such as acetic acid, can accelerate this step.[2] Lastly, insufficient temperature or reaction time can also lead to low conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][3]

    Q2: I'm observing the formation of a white precipitate during my direct alkylation. What is it?

    A2: In direct alkylation of piperidine with a benzyl halide, a common side product is the hydrohalic acid salt of piperidine. The use of a base, such as potassium carbonate, is intended to neutralize this acid as it forms.[1] If the base is not sufficiently reactive or is sterically hindered, the piperidine starting material can be protonated and precipitate out of the reaction mixture, effectively halting the reaction.

    Q3: In my reductive amination, I'm seeing a significant amount of benzyl alcohol. What's causing this?

    A3: The formation of benzyl alcohol is a common side product in reductive amination and indicates that the reducing agent is reducing the starting aldehyde (benzaldehyde) faster than the intermediate iminium ion.[2] This is often the case when a strong, less selective reducing agent like sodium borohydride is used.[2] To mitigate this, consider using a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which preferentially reduce the iminium ion.[1][2]

    Q4: How can I avoid the formation of dibenzylpiperidine in my reaction?

    A4: The formation of N,N-dibenzylpiperazine is a known impurity in the synthesis of benzylpiperazine and a similar over-alkylation can occur in benzylpiperidine synthesis.[4] This "over-alkylation" happens when the product, benzylpiperidine, which is also a secondary amine, reacts with another molecule of the benzylating agent. To minimize this, you can employ a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[2] Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can also help control this side reaction.[2]

    Troubleshooting Guides for Common Synthetic Routes

    Method A: Direct Alkylation with Benzyl Halides

    This classic method involves the direct alkylation of the piperidine nitrogen with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base.[1]

    Common Side Products and Their Mitigation
    Side ProductMechanism of FormationRecommended Solution
    Quaternary Ammonium Salt Over-alkylation of the desired N-benzylpiperidine product by another molecule of benzyl halide.Use a slight excess of piperidine relative to the benzyl halide. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
    Piperidine Hydrohalide Salt The hydrohalic acid (e.g., HCl or HBr) generated as a byproduct protonates the basic piperidine starting material, rendering it unreactive.Use at least two equivalents of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the acid as it forms.[5][6]
    Elimination Products (e.g., Stilbene from Benzyl Halide) Can occur under strongly basic conditions and elevated temperatures, especially with hindered bases.Use a milder base and maintain a moderate reaction temperature.
    Experimental Protocol: Minimizing Over-alkylation
    • To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).[5]

    • Add benzyl chloride (1.0 equivalent) dropwise at room temperature.[5]

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC.[1]

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.[5]

    • Purify the crude product by flash column chromatography on silica gel.[1]

    Method B: Reductive Amination

    Reductive amination is a versatile one-pot method that involves the reaction of a piperidine with a benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to yield the N-benzylpiperidine.[1]

    Common Side Products and Their Mitigation
    Side ProductMechanism of FormationRecommended Solution
    Benzyl Alcohol Reduction of the starting benzaldehyde by the reducing agent before it can form the imine. This is more prevalent with strong reducing agents.[2]Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2] These reagents are less reactive towards aldehydes and ketones but readily reduce the iminium ion.
    Tertiary Amine (from over-alkylation) The N-benzylpiperidine product can react with another molecule of benzaldehyde and the subsequent iminium ion.[2]Use a 1:1 stoichiometry of piperidine and benzaldehyde. A stepwise approach, where the imine is pre-formed before adding the reducing agent, can also be effective.[2][7]
    Amine-borane complexes Formation of stable complexes between the amine product and borane-based reducing agents, which can complicate workup and purification.Use a protic solvent like methanol, which can help to break up these complexes. Acidic workup can also be employed, but care must be taken if other acid-sensitive functional groups are present.
    Experimental Protocol: Selective Reduction
    • To a solution of piperidine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in dichloromethane (DCM), add a catalytic amount of acetic acid.[1][8]

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the solution.[1]

    • Continue stirring at room temperature and monitor the reaction by TLC until completion (typically 2-12 hours).[1]

    • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.[1]

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.[1]

    • Purify by flash column chromatography if necessary.[1]

    Method C: Leuckart-Wallach Reaction

    The Leuckart-Wallach reaction is a reductive amination process that utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source (when starting from a ketone or aldehyde).[9] For synthesizing benzylpiperidine, piperidine is reacted with benzaldehyde in the presence of formic acid.

    Common Side Products and Their Mitigation
    Side ProductMechanism of FormationRecommended Solution
    N-Formylpiperidine Formylation of the starting piperidine or the product by formic acid, especially at high temperatures.Use a controlled amount of formic acid and maintain the reaction temperature as recommended. The N-formyl derivative can often be hydrolyzed back to the free amine under acidic or basic conditions.
    Over-reduction Products While less common with formic acid, prolonged reaction times or very high temperatures can potentially lead to other reductions.Adhere to established reaction times and temperatures. Monitor the reaction progress to avoid prolonged heating after completion.
    Thermal Decomposition Products At the high temperatures often required for this reaction (>120°C), thermal decomposition of starting materials or products can occur.[9]Use the lowest effective temperature and ensure even heating.
    Experimental Protocol: Leuckart-Wallach Reaction
    • In a round-bottom flask, combine piperidine (1.0 equivalent), benzaldehyde (1.0 equivalent), and an excess of formic acid.

    • Heat the reaction mixture to 120-130°C and maintain this temperature for several hours.[9]

    • Monitor the reaction by TLC.

    • After cooling, carefully neutralize the excess formic acid with a base (e.g., NaOH solution).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt.

    • Remove the solvent under reduced pressure and purify the residue by distillation or chromatography.

    Method D: Eschweiler-Clarke Reaction

    The Eschweiler-Clarke reaction is primarily used for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[10] While not a direct synthesis of benzylpiperidine from piperidine, it is relevant for the methylation of a precursor like benzylamine to N,N-dimethylbenzylamine, which could be a side-product in some contexts, or for the N-methylation of piperidine itself. A key feature is that it does not produce quaternary ammonium salts.[10][11][12]

    Common Side Products and Their Mitigation
    Side ProductMechanism of FormationRecommended Solution
    N-formyl derivatives Incomplete reduction of the formylated intermediate.Ensure an adequate excess of formic acid is used to act as the hydride donor.[11]
    Cleavage Products In certain complex polyamine structures, cleavage of C-N bonds can occur under the reaction conditions.[11]This is less of a concern for simple piperidine derivatives but should be considered for more complex substrates. Milder reaction conditions may be necessary.

    Visualizing Reaction Pathways

    Reductive Amination Pathway and Side Reactions

    G A Piperidine + Benzaldehyde B Iminium Ion Intermediate A->B Condensation (-H2O) D Benzyl Alcohol (Side Product) A->D Premature Reduction (e.g., NaBH4) C N-Benzylpiperidine (Desired Product) B->C Reduction (e.g., NaBH(OAc)3) E Over-alkylation Product (Tertiary Amine) B->E Further Reaction & Reduction C->B Reacts with Benzaldehyde

    Caption: Reductive amination pathway for benzylpiperidine synthesis.

    Direct Alkylation Pathway and Side Reactions

    G Start Piperidine + Benzyl Halide Product N-Benzylpiperidine (Desired Product) Start->Product SN2 Reaction Side2 Piperidine Hydrohalide Salt (Inactive Starting Material) Start->Side2 Protonation by HX Byproduct HX (Acid Byproduct) Side1 Quaternary Ammonium Salt (Over-alkylation) Product->Side1 Further Alkylation Product->Byproduct generates

    Caption: Direct alkylation pathway for benzylpiperidine synthesis.

    References

    • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. (n.d.). Retrieved from [Link]

    • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21). Retrieved from [Link]

    • Benzoyl piperidine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

    • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

    • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

    • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC. (2018, June 18). Retrieved from [Link]

    • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]

    • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from [Link]

    • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (2024, April 23). Retrieved from [Link]

    • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. (n.d.). Retrieved from [Link]

    • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Retrieved from [Link]

    • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). Retrieved from [Link]

    • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc - DOI. (n.d.). Retrieved from [Link]

    • Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]

    • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

    • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (n.d.). Retrieved from [Link]

    • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2025, August 27). Retrieved from [Link]

    • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. (2015, February 5). Retrieved from [Link]

    • Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (n.d.). Retrieved from [Link]

    • Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, February 18). Retrieved from [Link]

    • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
    • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023, November 2). Retrieved from [Link]

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

    • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved from [Link]

    • Leuckart Reaction Mechanism Insights | PDF | Functional Group | Organic Compounds. (n.d.). Retrieved from [Link]

    • THE MECHANISM OF THE LEUCKART REACTION. (n.d.). Retrieved from [Link]

    Sources

    Optimization

    optimizing stereoselectivity in piperidine ring formation

    Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis . This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges in constructing chiral pip...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis . This hub is designed for researchers, medicinal chemists, and drug development professionals facing challenges in constructing chiral piperidine rings.

    Below, you will find decision workflows, troubleshooting guides, quantitative benchmarking, and self-validating protocols grounded in peer-reviewed methodologies.

    Core Methodology: Synthesis Strategy Decision Matrix

    Selecting the correct stereoselective pathway depends entirely on your starting materials and the desired substitution pattern of the piperidine ring. The following decision tree outlines the primary strategies:

    PiperidineSynthesis Start Target: Chiral Piperidine Arom Starting Material: Substituted Pyridine? Start->Arom Acyclic Starting Material: Acyclic Precursors? Start->Acyclic Hydro Asymmetric Hydrogenation Arom->Hydro AzaDA Aza-Diels-Alder Cycloaddition Acyclic->AzaDA Aux Chiral Auxiliary (e.g., Oxazolidinone) + Pd/C or PtO2 Hydro->Aux High dr/ee needed IrCat Ir-Catalyzed Pyridinium Salt Reduction Hydro->IrCat Multiple stereocenters Organo Organocatalytic Inverse-Demand AzaDA->Organo Enamine intermediate Lewis Chiral Lewis Acid (e.g., NiII-DBFOX) AzaDA->Lewis Endo-selectivity

    Workflow for selecting stereoselective piperidine synthesis strategies.

    Section 1: Troubleshooting Asymmetric Hydrogenation

    Q: My Pd/C or PtO₂ catalyzed hydrogenation of substituted pyridines yields racemic mixtures and stalls at low conversion. How can I improve enantiomeric excess (ee) and turnover? A: The stalling is a classic case of catalyst poisoning. The highly basic piperidine product binds to the metal center, deactivating it. Furthermore, hydrogenating heteroarenes requires overcoming 10-20 kcal/mol of resonance stabilization energy per double bond[1]. Solution: Perform the reaction in acidic media (e.g., acetic acid). Protonation prevents the product from coordinating to the catalyst. For stereocontrol, utilize the Glorius method by attaching a chiral oxazolidinone auxiliary at the 2-position. Upon protonation, hydrogen bonding between the pyridinium and the oxazolidinone moiety forces a rigid coplanar conformation. The auxiliary's bulky group shields one π-face, directing hydrogen transfer exclusively to the opposite face, yielding up to 98% ee[2].

    Q: I need to generate multiple stereocenters simultaneously on the piperidine ring. Is auxiliary-based hydrogenation my only option? A: No. While auxiliary-based methods can generate up to four chiral centers in a single operation[2], Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a powerful alternative that avoids stoichiometric auxiliaries. Using a halogen-bridged iridium dinuclear complex with chiral diphosphine ligands allows for the direct hydrogenation of poly-substituted pyridinium salts. The salt formation activates the ring and facilitates high enantioselectivity[3].

    HydrogenationMechanism Py 2-Substituted Pyridine + Chiral Oxazolidinone Acid Acidic Media (HCl/AcOH) Protonation Py->Acid Rigid Rigid Pyridinium Intermediate (H-Bonding locked) Acid->Rigid Prevents catalyst poisoning Shield Steric Shielding of one π-face by Auxiliary Rigid->Shield Hydro Stereoselective H2 Addition (Pd(OH)2/C or PtO2) Shield->Hydro Cleave Traceless Cleavage & Auxiliary Recovery Hydro->Cleave Yields chiral piperidine

    Causality in auxiliary-directed asymmetric hydrogenation of pyridines.

    Section 2: Troubleshooting Aza-Diels-Alder (ADA) Reactions

    Q: In my inverse-electron-demand aza-Diels-Alder reaction between N-sulfonyl-1-aza-1,3-butadienes and α,β-unsaturated aldehydes, I'm getting poor E/Z stereoselectivity. How do I optimize this? A: This reaction proceeds via a transient dienamine intermediate generated by the condensation of the aldehyde with a chiral secondary amine catalyst. While enantioselectivity for the E-isomer is typically excellent (≥97% ee) using chiral amines with benzoic acid as a co-catalyst, the E/Z diastereoselectivity is often moderate[4]. Solution: To improve diastereocontrol, switch to a chiral Lewis acid approach. Using a Ni(II)-DBFOX complex with a metal-coordinating (8-quinolyl)sulfonyl moiety at the iminic nitrogen enforces a highly organized, rigid transition state. This provides excellent endo-selectivity and enantioselectivities in the range of 77−92% ee[5].

    Section 3: Quantitative Data & Catalyst Benchmarking

    Use the table below to benchmark your expected yields and select the appropriate catalytic system based on your substrate scope.

    MethodologyCatalyst / SystemSubstrate ScopeTypical YieldEnantiomeric Excess (ee)Key Advantage
    Auxiliary-Directed Hydrogenation Pd(OH)₂/C, 100 bar H₂, AcOH2-oxazolidinone-substituted pyridines85–98%Up to 98%Traceless auxiliary cleavage, up to 4 stereocenters[2].
    Ir-Catalyzed Hydrogenation Ir-dinuclear complex, H₂Poly-substituted pyridinium salts65–96%77–95%Atom-economical, no stoichiometric auxiliary[1][3].
    Organocatalytic Inv-Demand ADA Chiral amine + Benzoic acidN-sulfonyl-1-aza-1,3-butadienes + aldehydesModerate-Good≥97% (E-isomer)Mild conditions, highly functionalized products[4].
    Lewis Acid Catalyzed ADA Ni(II)-DBFOX1-azadienes + alkenesGood77–92%Excellent endo-selectivity[5].

    Section 4: Self-Validating Experimental Protocols

    Protocol A: Auxiliary-Mediated Asymmetric Hydrogenation of Pyridines[2]

    This protocol includes built-in chemical validation steps to ensure traceless cleavage and high optical purity.

    • Substrate Preparation: Synthesize the starting material by coupling a chiral oxazolidinone to a 2-bromo- or 2-chloropyridine via copper catalysis. Causality: The oxazolidinone acts as the chiral director for the subsequent hydrogenation.

    • Solvent & Acidification: Dissolve the substrate in acetic acid (0.13 M). Causality: Acetic acid protonates the pyridine, forming a pyridinium salt. This creates a rigid hydrogen-bonded conformation with the auxiliary and prevents the resulting basic piperidine from poisoning the palladium catalyst.

    • Hydrogenation: Add Pd(OH)₂/C catalyst. Pressurize the reactor to 100 bar H₂ and stir at room temperature. Causality: High pressure is strictly required to overcome the aromatic resonance energy of the pyridine ring[1].

    • Workup & Cleavage: Add hydrochloric acid to the crude mixture to form piperidinium hydrochloride salts. Remove acetic acid under reduced pressure. Causality: The piperidine salt is non-volatile, allowing safe removal of the solvent without product loss.

    • Self-Validation (Separation): Extract the mixture with ether/hexane. Causality & Validation: The chiral auxiliary is highly soluble in the organic layer and can be recovered intact (>99% ee). The pure chiral piperidinium salt remains in the aqueous layer. The successful physical separation of the auxiliary from the product self-validates that traceless cleavage occurred during hydrogenation.

    Protocol B: Organocatalytic Inverse-Demand Aza-Diels-Alder[4]
    • Reaction Setup: Combine N-tosyl-1-aza-1,3-butadiene and the α,β-unsaturated aldehyde in MeCN–H₂O.

    • Catalyst Addition: Add 10 mol% of chiral secondary amine catalyst and 10 mol% benzoic acid. Causality: The amine forms an electron-rich dienamine with the aldehyde, raising its HOMO to react with the electron-deficient azadiene. Benzoic acid acts as a Brønsted acid co-catalyst to accelerate enamine formation.

    • Incubation: Stir at room temperature for 8–12 hours.

    • Validation: Analyze the crude mixture via NMR. Oxidation with Pyridinium chlorochromate (PCC) can be used to convert the product to a piperidone, simplifying stereochemical analysis and confirming the predominant E-stereochemistry.

    Section 5: FAQs on Stereoselectivity

    Q: Can I use asymmetric transfer hydrogenation (ATH) to avoid high-pressure H₂ gas? A: Yes. Recent advancements in ATH utilize (R)-(+)-α-methylbenzylamine as a chiral amine source and formic acid as the hydrogen source. This allows pyridinium salts to be reduced to chiral piperidines with high diastereoselectivity without the need for high-pressure hydrogen reactors, making it a safer and operationally simpler method[6].

    Q: Why do my organocatalytic reductions of pyridines only work on specific 1,2,5-trisubstituted substrates? A: Organocatalysts, such as BINOL phosphate Brønsted acids using Hantzsch dihydropyridine as a hydride source, rely on highly specific steric pockets to achieve enantioselectivity (92:8-96:4 er). If your substrate lacks the specific substitution pattern required to lock into the catalyst's chiral pocket, the hydride transfer will not be enantio-face selective[1]. For broader substrate scopes, transition-metal catalysis (Ir or Pd/C with auxiliaries) is recommended.

    Sources

    Troubleshooting

    deprotection strategies for benzylpiperidine intermediates

    Welcome to the Technical Support Center for the deprotection of benzylpiperidine intermediates. The benzyl (Bn) group is a robust and ubiquitous protecting group for piperidine nitrogen atoms in drug development and comp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the deprotection of benzylpiperidine intermediates. The benzyl (Bn) group is a robust and ubiquitous protecting group for piperidine nitrogen atoms in drug development and complex organic synthesis. However, its removal can present significant chemoselectivity and conversion challenges depending on the steric and electronic environment of your specific substrate.

    This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yielding deprotections.

    Strategy Selection Workflow

    Before proceeding with an experiment, evaluate your substrate's functional group tolerance to select the optimal deprotection pathway.

    G A Assess N-Benzylpiperidine Substrate B Are sensitive/reducible groups present? (e.g., Cl, Br, NO2, C=C) A->B C ACE-Cl Dealkylation (1-Chloroethyl chloroformate) B->C Yes D Is high-pressure H2 equipment available? B->D No E Catalytic Hydrogenolysis (H2 gas, Pd/C) D->E Yes F Transfer Hydrogenation (Ammonium Formate, Pd/C) D->F No

    Workflow for selecting the optimal N-benzyl deprotection strategy based on substrate properties.

    Quantitative Comparison of Deprotection Methods

    ParameterCatalytic HydrogenolysisTransfer Hydrogenation (CTH)ACE-Cl Dealkylation
    Primary Reagents H2 gas, 10% Pd/CNH4HCO2, 10% Pd/C1. ACE-Cl; 2. Methanol
    Typical Yields 85–99%80–95%90–98%
    Reaction Time 2–12 hours15–60 minutes2–3 hours (Total)
    Byproducts TolueneToluene, NH3, CO2Benzyl chloride, Acetaldehyde, CO2
    Chemoselectivity Poor (Reduces alkenes, nitro, alkynes)Moderate (Rapid, but can reduce sensitive groups)Excellent (Preserves halogens, alkenes, nitro)
    Scalability High (Requires pressure reactors)Medium (Exothermic gas evolution)High (Standard glassware)

    Module A: Catalytic Hydrogenolysis (H2, Pd/C)

    Catalytic hydrogenolysis is the premier method for N-benzyl deprotection due to its clean conversion, typically yielding only the deprotected amine and toluene as a byproduct[1].

    Self-Validating Protocol
    • Preparation: Dissolve the N-benzylpiperidine intermediate (1.0 eq) in methanol or ethanol (10 mL/mmol).

    • Acidification (Crucial): Add glacial acetic acid (1.0 eq) to the solution.

    • Catalyst Addition: Under an inert atmosphere (N2/Ar), carefully add 10% Pd/C (10–20 mol% Pd).

    • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon or Parr shaker at 1–3 atm). Stir vigorously.

    • Validation Checkpoint: Monitor H2 uptake. The reaction is complete when H2 consumption ceases. TLC/LC-MS should confirm the complete disappearance of the starting material.

    • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Self-validation: The filtrate must be clear and colorless. Concentrate, then neutralize with saturated aqueous NaHCO3 to isolate the free amine.

    Troubleshooting & FAQs

    Q: Why does my catalytic hydrogenolysis stall at 50% conversion despite using fresh Pd/C? A: This is a classic case of catalyst poisoning. The mechanism of hydrogenolysis requires the benzylic C-N bond to adsorb onto the active palladium surface[1]. As the reaction progresses, the newly formed secondary piperidine—a strong Lewis base—coordinates tightly to the palladium active sites, blocking further substrate adsorption[2]. Solution: Ensure you include the acidification step (Step 2). Adding 1.0 equivalent of acetic acid protonates the secondary amine as it forms, eliminating its ability to coordinate to the metal[2].

    Module B: ACE-Cl Mediated Dealkylation (Olofson Reaction)

    When your substrate contains reducible functional groups or halogens, reductive methods will destroy your molecule. 1-Chloroethyl chloroformate (ACE-Cl) is a highly selective reagent for the N-dealkylation of tertiary amines[3].

    Self-Validating Protocol
    • Carbamate Formation: Dissolve the N-benzylpiperidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C.

    • Reagent Addition: Dropwise add 1-chloroethyl chloroformate (1.2 eq).

    • Reflux: Heat the mixture to reflux (83 °C) for 1–2 hours. Validation Checkpoint: TLC should show complete conversion of the starting material to a higher Rf intermediate (the 1-chloroethyl carbamate)[4].

    • Solvent Exchange: Cool to room temperature and evaporate the DCE completely under reduced pressure.

    • Methanolysis (Decarboxylation): Dissolve the crude residue in methanol and heat to reflux for 1 hour. Validation Checkpoint: Vigorous bubbling (CO2 evolution) will occur initially and subside as the decarboxylation completes.

    • Isolation: Evaporate the methanol to yield the pure piperidine hydrochloride salt[4].

    Troubleshooting & FAQs

    Q: I am trying to debenzylate a piperidine that contains a para-chloroaryl substituent. Which method prevents dechlorination? A: Do not use Pd-catalyzed hydrogenation. Palladium readily inserts into aryl-chloride bonds, leading to unwanted hydrodehalogenation. To avoid dechlorination, use the ACE-Cl dealkylation strategy[5]. This method relies on nucleophilic displacement rather than redox chemistry, perfectly preserving aryl halides[5].

    Q: After the ACE-Cl reaction and solvent removal, I only isolated a stable, non-polar compound instead of my free amine. What happened? A: You likely skipped or rushed the methanolysis step. The initial reaction with ACE-Cl forms a 1-chloroethyl carbamate intermediate, which is highly stable in aprotic solvents like DCE[6]. Solution: The intermediate must be resuspended in methanol and heated to reflux. Methanol acts as a nucleophile to degrade the 1-chloroethyl group, which subsequently decarboxylates to release the secondary amine[6].

    Module C: Catalytic Transfer Hydrogenation (CTH)

    CTH utilizes ammonium formate as an in situ hydrogen donor, bypassing the need for high-pressure hydrogen gas cylinders while maintaining rapid reaction kinetics[7].

    Self-Validating Protocol
    • Preparation: Dissolve the substrate (1.0 eq) in methanol. Add 10% Pd/C (10–20 mol% Pd).

    • Hydrogen Donor Addition: Add anhydrous ammonium formate (3–5 eq) in a single portion under nitrogen[7].

    • Reflux: Heat the mixture to reflux.

    • Validation Checkpoint: Monitor by TLC. Gas evolution (CO2, NH3) should be visible as the formate decomposes on the Pd surface. The reaction typically completes in 15–60 minutes[7].

    • Workup: Cool, filter through Celite®, and evaporate the filtrate.

    Troubleshooting & FAQs

    Q: My CTH reaction with ammonium formate shows unreacted starting material, but the catalyst is fresh and the solvent is refluxing. A: Ammonium formate is prone to sublimation. During reflux, it can sublime and crystallize on the cooler walls of your condenser before it has a chance to decompose on the palladium surface. Solution: Add the ammonium formate in smaller portions over the course of the reaction rather than all at once, or use a sealed pressure tube (rated for moderate pressure, as gas is evolved) to keep the reagents in the liquid phase.

    Sources

    Optimization

    Technical Support Center: Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one

    Welcome to the technical support center for the reductive amination of 1-Benzyl-4-methylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the reductive amination of 1-Benzyl-4-methylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The insights provided here are based on established chemical principles and practical laboratory experience to ensure the successful synthesis of your target amine.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the reductive amination of 1-Benzyl-4-methylpiperidin-3-one, offering causative explanations and actionable solutions.

    Issue 1: Low to No Product Yield

    A common frustration in any synthesis is a low or negligible yield of the desired product. Several factors can contribute to this outcome in the context of this specific reductive amination.

    Potential Cause 1: Inefficient Imine/Iminium Ion Formation

    The cornerstone of a successful reductive amination is the efficient formation of the imine or iminium ion intermediate. This is a reversible reaction, and the equilibrium may not favor the product.[1][2]

    • Solution:

      • pH Control: The reaction pH is critical. A mildly acidic environment (pH 4-6) is optimal to catalyze the dehydration step without excessively protonating the amine, which would render it non-nucleophilic.[1][3][4] The addition of a catalytic amount of acetic acid is a common practice.

      • Water Removal: The formation of the imine intermediate releases water. To drive the equilibrium towards the product, consider using a dehydrating agent such as molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water.[1]

      • Lewis Acid Catalysis: For sterically hindered ketones like 1-Benzyl-4-methylpiperidin-3-one, a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4) can be employed to activate the ketone towards nucleophilic attack by the amine.[5][6][7]

    Potential Cause 2: Inactive or Inappropriate Reducing Agent

    The choice and condition of the reducing agent are paramount for the selective reduction of the iminium ion.

    • Solution:

      • Reagent Quality: Hydride-based reducing agents, particularly sodium triacetoxyborohydride (STAB), are sensitive to moisture.[3][6][8] Ensure you are using a fresh, anhydrous batch of the reagent.

      • Selective Reduction: While sodium borohydride (NaBH4) can be used, it is a stronger reducing agent and can reduce the starting ketone before imine formation is complete, leading to the formation of the corresponding alcohol as a side product.[1][5][9] Milder and more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are generally preferred as they preferentially reduce the iminium ion.[1][3][5][10]

    Potential Cause 3: Suboptimal Reaction Conditions

    Temperature and solvent choice can significantly influence reaction rates and yields.

    • Solution:

      • Solvent Selection: Anhydrous aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[1][2][11] Protic solvents like methanol can accelerate imine formation but may react with some reducing agents.[1][2]

      • Temperature: Most reductive aminations proceed well at room temperature.[1] However, for less reactive substrates, gentle heating may be necessary to facilitate imine formation.

    Issue 2: Presence of Significant Side Products

    The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

    Potential Cause 1: Reduction of the Starting Ketone

    As mentioned, a strong reducing agent can reduce the carbonyl group of 1-Benzyl-4-methylpiperidin-3-one to a hydroxyl group.

    • Solution:

      • Use a Milder Reducing Agent: Switch from NaBH4 to NaBH(OAc)3 or NaBH3CN.[3][5][10] These reagents are less reactive towards ketones and aldehydes, especially at mildly acidic pH.

      • Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent.[1] This can be monitored by techniques like TLC or NMR.

    Potential Cause 2: Over-Alkylation of the Product Amine

    If a primary amine is used, the resulting secondary amine product can sometimes be more nucleophilic than the starting amine and react further with the ketone, leading to a tertiary amine byproduct.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the desired secondary amine.[2]

      • Stepwise Addition: A stepwise procedure, where the imine is formed first and then reduced, can also minimize this side reaction.[2]

    Frequently Asked Questions (FAQs)

    Q1: What is the general mechanism for the reductive amination of 1-Benzyl-4-methylpiperidin-3-one?

    The reaction proceeds in two main steps:

    • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then eliminates a molecule of water, typically under mild acid catalysis, to form an iminium ion.

    • Reduction: A hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

    G ketone 1-Benzyl-4-methyl- piperidin-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Amine (R-NH2) hemiaminal->ketone - Amine iminium Iminium Ion hemiaminal->iminium - H2O iminium->hemiaminal + H2O product Product Amine iminium->product + Hydride h2o H2O hydride Reducing Agent (e.g., NaBH(OAc)3)

    Caption: General mechanism of reductive amination.

    Q2: Which reducing agent is best for this specific reaction?

    For the reductive amination of a ketone like 1-Benzyl-4-methylpiperidin-3-one, sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice.[3][11]

    Reducing AgentAdvantagesDisadvantages
    NaBH(OAc)3 Mild and selective for iminium ions, allowing for a one-pot reaction; less toxic than NaBH3CN.[3][10]Moisture sensitive; can be more expensive.[6][8][11]
    NaBH3CN Selective for iminium ions at mildly acidic pH; stable in acidic solutions.[5][10][12]Highly toxic and can release HCN gas, especially at lower pH.[10]
    NaBH4 Inexpensive and readily available.Less selective; can reduce the starting ketone.[1][5] Requires a two-step procedure for best results.
    H2/Catalyst (e.g., Pd/C) "Green" reducing agent with high atom economy.Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric.[9][12]

    Q3: How can I monitor the progress of the reaction?

    • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting materials (ketone and amine) and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information about the masses of the components in the reaction mixture, confirming the formation of the desired product and identifying any side products.

    Q4: What is a standard workup and purification procedure?

    • Quenching: Once the reaction is complete, it is typically quenched by the slow addition of an aqueous solution, such as saturated sodium bicarbonate (NaHCO3), to neutralize any remaining acid and decompose the excess hydride reagent.[1]

    • Extraction: The product is then extracted from the aqueous layer into an organic solvent like dichloromethane or ethyl acetate.

    • Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel. The polarity of the eluent will depend on the specific amine product.

    Experimental Protocols

    Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

    This protocol is a general starting point and may require optimization for your specific amine.

    • To a solution of 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) and the desired amine (1.1-1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

    This method is useful if reduction of the starting ketone is a significant issue.

    • Dissolve 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) and the amine (1.1-1.2 eq) in methanol. Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature, or heat gently if necessary, until imine formation is complete as indicated by TLC or NMR. The use of molecular sieves can aid in driving this step to completion.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir until the imine is fully reduced.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate to yield the crude product.

    • Purify as necessary.

    G start Start Reductive Amination check_yield Low Yield? start->check_yield check_side_products Side Products? check_yield->check_side_products No incomplete_imine Incomplete Imine Formation? check_yield->incomplete_imine Yes ketone_reduction Ketone Reduction? check_side_products->ketone_reduction Yes end Successful Synthesis check_side_products->end No inactive_reagent Inactive Reducing Agent? incomplete_imine->inactive_reagent No solution_ph Adjust pH (4-6) Add Dehydrating Agent Use Lewis Acid Catalyst incomplete_imine->solution_ph suboptimal_conditions Suboptimal Conditions? inactive_reagent->suboptimal_conditions No solution_reagent Use Fresh Reagent Choose Selective Reagent (e.g., NaBH(OAc)3) inactive_reagent->solution_reagent solution_conditions Optimize Solvent and Temperature suboptimal_conditions->solution_conditions over_alkylation Over-alkylation? ketone_reduction->over_alkylation No solution_ketone_reduction Use Milder Reducing Agent (e.g., NaBH(OAc)3) Two-Step Procedure ketone_reduction->solution_ketone_reduction solution_over_alkylation Adjust Stoichiometry Two-Step Procedure over_alkylation->solution_over_alkylation

    Caption: Troubleshooting workflow for reductive amination.

    References

    • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

    • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
    • Li, W., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2485. [Link]

    • Wang, D., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 778. [Link]

    • Google Patents. (n.d.). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
    • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

    • Thomson, R. J., & Sisko, J. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett, 26(03), 344-348. [Link]

    • ResearchGate. (n.d.). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

    • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

    • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

    • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

    • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

    • MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

    Sources

    Troubleshooting

    stability issues of (3-Amino-1-benzylpiperidin-4-yl)methanol under acidic conditions

    Welcome to the technical support guide for (3-Amino-1-benzylpiperidin-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for (3-Amino-1-benzylpiperidin-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. We will address common issues encountered during experimentation, explain the underlying chemical principles, and provide validated protocols to troubleshoot these challenges.

    Introduction: Understanding the Molecule

    (3-Amino-1-benzylpiperidin-4-yl)methanol is a substituted piperidine derivative containing three key functional groups: a secondary amine within the piperidine ring, a primary amino group, and a primary alcohol. The N-benzyl group significantly influences the molecule's steric and electronic properties. Under acidic conditions, the two amino groups will be protonated, which can affect solubility, reactivity, and stability. While the core piperidine structure is generally stable, the N-benzyl group can be susceptible to cleavage under certain harsh acidic conditions, a reaction known as N-debenzylation.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Here we address specific issues that you may encounter during your experiments.

    Question 1: I've dissolved (3-Amino-1-benzylpiperidin-4-yl)methanol in an acidic buffer for my assay, and over time, I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram. What could this be?

    Answer: The appearance of a new, more polar peak during analysis by reverse-phase HPLC is a strong indicator of chemical degradation. Given the structure of (3-Amino-1-benzylpiperidin-4-yl)methanol, the most probable degradation pathway under acidic conditions is the cleavage of the N-benzyl group.

    Causality Explained: The bond between the piperidine nitrogen and the benzylic carbon can be susceptible to acid-catalyzed hydrogenolysis or hydrolysis, particularly under forcing conditions (e.g., elevated temperature, presence of certain catalysts).[1][2] This cleavage would result in the formation of (3-aminopiperidin-4-yl)methanol and toluene or benzyl alcohol. The resulting piperidine derivative, lacking the hydrophobic benzyl group, would be significantly more polar and thus elute earlier on a typical C18 reverse-phase HPLC column.

    dot

    Caption: Potential N-Debenzylation Degradation Pathway.

    Troubleshooting Protocol: Forced Degradation Study

    To confirm the identity of this new peak, a forced degradation study is recommended. This involves intentionally subjecting the compound to stress conditions to generate potential degradation products.[3][4]

    Objective: To determine if the unknown peak in your experimental sample corresponds to a degradation product generated under acidic stress.

    Materials:

    • (3-Amino-1-benzylpiperidin-4-yl)methanol

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • HPLC-grade water and acetonitrile

    • Validated HPLC method for the parent compound

    Step-by-Step Methodology:

    • Prepare Stock Solution: Create a 1 mg/mL stock solution of (3-Amino-1-benzylpiperidin-4-yl)methanol in a 50:50 mixture of acetonitrile and water.

    • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubation: Keep the mixture at a controlled elevated temperature (e.g., 60°C).

    • Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralization: Immediately before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

    • HPLC Analysis: Analyze the samples using your established HPLC method.[5]

    • Comparison: Compare the retention time of the new peak in your original experiment with any new peaks that appear and grow over time in the acid-stressed samples. A match in retention times provides strong evidence that you are observing acid-induced degradation.

    Stress ConditionTemperatureTime (hours)Expected Degradation
    0.1 M HCl60°C0 - 245-20% (Target)
    0.1 M NaOH60°C0 - 24Minimal to None
    3% H₂O₂Room Temp0 - 24Possible Oxidation
    Heat (Solid)80°C0 - 72Minimal to None

    Table 1: Example Conditions for a Forced Degradation Study. The goal is to achieve 5-20% degradation to ensure the formation of primary degradants without excessive secondary reactions.[6]

    Question 2: My formulation containing (3-Amino-1-benzylpiperidin-4-yl)methanol at pH 4.5 shows inconsistent potency results over a one-week period. Could this be a stability issue?

    Answer: Yes, inconsistent potency results, especially a downward trend, strongly suggest that the active compound is degrading in your formulation. While protonation of the amino groups at pH 4.5 generally enhances stability against some pathways like oxidation, it may not prevent others, such as slow N-debenzylation, especially if certain excipients are present or if the formulation is exposed to light or elevated temperatures.

    Causality Explained: The stability of a drug substance is not only dependent on pH but also on the overall composition of the formulation and storage conditions. Excipients can interact with the active pharmaceutical ingredient (API), and seemingly minor temperature fluctuations can accelerate slow degradation reactions. The International Council for Harmonisation (ICH) guidelines provide a framework for systematic stability testing to evaluate these factors.[7][8]

    Troubleshooting Protocol: Preliminary Stability Assessment

    To investigate this, you should perform a systematic preliminary stability study of your formulation.

    Objective: To assess the stability of (3-Amino-1-benzylpiperidin-4-yl)methanol in your specific formulation under controlled conditions.

    dot

    Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing Schedule cluster_analysis Analysis prep Prepare 3 batches of the final formulation cond1 Condition 1: 25°C / 60% RH prep->cond1 cond2 Condition 2: 40°C / 75% RH (Accelerated) prep->cond2 cond3 Condition 3: 5°C (Refrigerated) prep->cond3 t0 Time 0 analysis Analyze for: - Potency (HPLC) - Purity (HPLC) - Appearance cond1->analysis Pull samples at each time point cond2->analysis Pull samples at each time point cond3->analysis Pull samples at each time point t1 1 Week t2 2 Weeks t4 4 Weeks end Determine Stability Profile analysis->end Evaluate trends

    Caption: Workflow for a Preliminary Formulation Stability Study.

    Step-by-Step Methodology:

    • Batch Preparation: Prepare at least three small-scale batches of your final formulation to assess batch-to-batch variability.

    • Storage Conditions: Store aliquots of each batch under a minimum of two conditions as per ICH guidelines:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Optional: Refrigerated (5°C ± 3°C) and photostability conditions.[9]

    • Testing Schedule: Establish a pull schedule for analysis. For a preliminary study, this could be Time 0, 1 week, 2 weeks, and 4 weeks.

    • Analytical Testing: At each time point, test the samples for key stability-indicating parameters:

      • Potency: Quantify the amount of (3-Amino-1-benzylpiperidin-4-yl)methanol remaining using a validated stability-indicating HPLC method.

      • Purity: Monitor the increase of any degradation products and calculate the total impurities.

      • Appearance: Visually inspect for any changes in color, clarity, or precipitation.

    • Data Evaluation: Plot the potency and total impurities over time for each condition. A significant decrease in potency or increase in impurities at the accelerated condition (40°C) is a clear sign of instability and can help predict the long-term shelf life at normal storage conditions.

    Question 3: Are there any recommended preventative measures to enhance the stability of (3-Amino-1-benzylpiperidin-4-yl)methanol in acidic solutions?

    Answer: Yes, several measures can be taken to minimize degradation and improve the stability of your compound in acidic formulations.

    Recommendations:

    • pH Optimization: While your target pH may be acidic, conduct a pH-rate profile study to find the "sweet spot" of maximum stability. It's possible that a slightly higher pH (e.g., 5.0-5.5) could significantly reduce the rate of acid-catalyzed degradation while still being suitable for your application.

    • Temperature Control: Degradation reactions are highly dependent on temperature. Always store stock solutions and formulations at the lowest practical temperature. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

    • Excipient Screening: If your formulation contains other components, ensure they are not contributing to the degradation. For instance, some buffer salts or other additives could potentially catalyze the degradation. Screen for compatibility by preparing simple binary mixtures of the API and each excipient and monitoring for degradation.

    • Protection from Light: N-benzyl compounds can sometimes be susceptible to photolytic degradation.[9] As a standard precaution, always handle and store the compound and its solutions in amber vials or otherwise protected from light.

    • Inert Atmosphere: If oxidation is a suspected degradation pathway (though less likely for this molecule in an acidic, protonated state), preparing and storing the formulation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

    By systematically applying these troubleshooting protocols and preventative measures, you can effectively diagnose and mitigate stability issues related to (3-Amino-1-benzylpiperidin-4-yl)methanol, ensuring the integrity and reproducibility of your research.

    References

    • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). [Link]

    • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (August 01 2003). [Link]

    • ICH Harmonised Tripartite Guideline, Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]

    • ECA Academy. ICH: New Guideline for Stabilities. (June 04 2025). [Link]

    • EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

    • Singh, R., & Kumar, R. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. [Link]

    • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

    • Patel, Y., et al. (2022). Forced Degradation – A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 11(12), 949-963. [Link]

    • Han, Y., & Hruby, V. J. (1997). A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions. Tetrahedron Letters, 38(42), 7317-7320. [Link]

    • Monguchi, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2269–2274. [Link]

    • Monguchi, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2269–2274. [Link]

    • Separation Science. Analytical Techniques In Stability Testing. (March 24 2025). [Link]

    Sources

    Optimization

    Technical Support Center: Managing Reaction Conditions for Multi-Step Piperidine Synthesis

    For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals and natural products.[1][2] Its synthesis, however, is...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The piperidine scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals and natural products.[1][2] Its synthesis, however, is often a multi-step process fraught with challenges that can impact yield, purity, and stereoselectivity. This guide, designed by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently encountered questions during piperidine synthesis.

    Section 1: Troubleshooting Guides by Synthetic Method

    Catalytic Hydrogenation of Pyridines

    The reduction of pyridines is a prevalent and atom-economical method for accessing the piperidine core.[1][3] However, the aromatic stability of the pyridine ring and potential for catalyst poisoning present significant hurdles.[4]

    Common Issues & Solutions

    Problem Potential Cause(s) Troubleshooting & Optimization Strategies
    Low or No Conversion Catalyst Poisoning: Impurities from previous steps (e.g., sulfur compounds) can deactivate the catalyst.[5]1. Purify Starting Material: Ensure the pyridine precursor is of high purity. 2. Catalyst Selection: Use a more robust catalyst or increase catalyst loading.[5]
    Insufficient Reaction Conditions: The temperature and/or pressure may not be sufficient to overcome the aromaticity of the pyridine ring.[5]1. Increase Temperature & Pressure: Gradually increase the reaction temperature (e.g., 60-80°C) and hydrogen pressure.[5] 2. Optimize Catalyst: Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) can be more effective than palladium-based catalysts under milder conditions.[5][6]
    Formation of Side Products Over-reduction: Harsh reaction conditions can lead to ring-opening or other undesired side reactions.1. Control Temperature: Lowering the reaction temperature can minimize side product formation.[5] 2. Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times.[5]
    Incomplete Reduction: Insufficient hydrogenation can result in the formation of di- or tetrahydropyridine intermediates.[5]1. Increase Hydrogen Pressure: Ensure adequate hydrogen availability. 2. Solvent Choice: The presence of water can sometimes interrupt palladium-catalyzed hydrogenation, leading to piperidinone formation.[1] Use anhydrous solvents.[5]
    Poor Stereoselectivity Reaction Pathway: The reaction may proceed through a non-stereoselective pathway.1. Catalyst Choice: The choice of catalyst can significantly influence the stereochemical outcome. For instance, rhodium oxide has been shown to favor the formation of cis isomers in the reduction of multisubstituted pyridines.[6] 2. Chiral Catalysts: For asymmetric hydrogenations, employing chiral catalysts, such as those based on iridium with ligands like (R)-BINAP, can achieve high diastereo- and enantioselectivity.[7]

    Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

    • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or trifluoroethanol.[5][6]

    • Catalyst Addition: Add the chosen catalyst, for example, PtO₂ (Adams' catalyst) at 1-5 mol% or Rh₂O₃ at 0.5 mol%.[5][6]

    • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired level (e.g., 5-80 bar).[6][7]

    • Execution: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80°C) for the necessary duration (typically 4-24 hours).[5]

    • Monitoring: Track the reaction's progress using techniques like GC-MS or TLC.[5]

    • Workup: Upon completion, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas. The catalyst can then be removed by filtration.

    Section 2: Purification Challenges and Solutions

    Achieving high purity is a critical step for the accurate biological evaluation of piperidine derivatives.[8] The basic nature of the piperidine nitrogen can often lead to purification difficulties.

    Column Chromatography Issues

    Q1: My piperidine derivative is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

    A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel. This is due to strong interactions between the basic nitrogen of the piperidine and the acidic silanol groups on the silica surface.

    Solutions:

    • Basified Silica: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 1-2% v/v) in your eluent before packing the column. This neutralizes the acidic sites on the silica.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based reverse-phase column.

    Separation of Piperidine from Pyridine

    Q2: I'm struggling to separate my target piperidine from a pyridine impurity by distillation. Why is this so difficult?

    A: Piperidine and pyridine form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure, making complete separation by simple fractional distillation challenging.[5]

    Solutions:

    • Azeotropic Distillation with Water: Adding water can sometimes help to break the azeotrope.[5]

    • Selective Salt Formation: A highly effective method is to exploit the difference in basicity between piperidine and pyridine. Piperidine will react with CO₂ to form a solid carbonate salt, while the less basic pyridine will not. This allows for separation by filtration.[9]

    Protocol: Purification via Carbonate Salt Formation [9]

    • Dissolution: Dissolve the crude mixture containing piperidine and pyridine in a suitable organic solvent.

    • CO₂ Introduction: Bubble CO₂ gas through the solution or add dry ice.

    • Precipitation: The piperidine carbonate will precipitate out of the solution.

    • Filtration: Collect the solid piperidine carbonate by filtration.

    • Liberation of Free Base: Treat the collected salt with a strong base (e.g., NaOH) to regenerate the pure piperidine.

    Section 3: Frequently Asked Questions (FAQs)

    Q1: A yellow color has developed in my piperidine sample. Is it still usable?

    A: A yellow discoloration in piperidine is typically due to oxidation products.[5] While this may not affect all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[5] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[5]

    Q2: My solution of piperidine in DMF crystallized upon storage. What happened?

    A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[5][10] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[5][10] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[5]

    Q3: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?

    A: The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[11] This is a common side reaction, especially with highly reactive alkylating agents.[11]

    Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[11]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[11]

    • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[11]

    Q4: My acylation of a piperidine is not going to completion. What should I try?

    A: Incomplete acylation can be due to several factors related to the reactivity of the acylating agent and the reaction conditions.

    Troubleshooting Steps:

    • Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides. If using an anhydride, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]

    • Base: A non-nucleophilic base like triethylamine or pyridine is required to neutralize the acid byproduct generated during the reaction.[11]

    • Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion. Monitor for potential side reactions or degradation.[11]

    Section 4: Visualizing Workflows

    Decision Tree for Purification Method Selection

    G crude Crude Piperidine Derivative scale Determine Scale crude->scale bulk Bulk Purification (>1g) scale->bulk Large fine Fine Purification (<1g) scale->fine Small volatile Are impurities volatile? bulk->volatile chromatography Chromatographic Methods fine->chromatography basicity Significant difference in basicity? volatile->basicity No distillation Distillation / Azeotropic Distillation volatile->distillation Yes solid Is the compound solid? basicity->solid No extraction Acid-Base Extraction basicity->extraction Yes crystallization Crystallization solid->crystallization Yes solid->chromatography No pure Pure Piperidine Derivative distillation->pure extraction->pure crystallization->pure flash Flash Chromatography chromatography->flash Moderate Purity hplc Preparative HPLC chromatography->hplc High Purity flash->pure hplc->pure

    Caption: Decision tree for selecting a purification method.

    Troubleshooting Logic for Catalytic Hydrogenation

    G start Low Conversion in Hydrogenation cause Identify Potential Cause start->cause poisoning Catalyst Poisoning? cause->poisoning conditions Insufficient Conditions? cause->conditions purify Purify Pyridine Precursor poisoning->purify Yes catalyst Change/Increase Catalyst poisoning->catalyst Yes increase_TP Increase Temp/Pressure conditions->increase_TP Yes optimize_cat Optimize Catalyst (e.g., Rh) conditions->optimize_cat Yes solution Problem Resolved purify->solution catalyst->solution increase_TP->solution optimize_cat->solution

    Caption: Troubleshooting logic for low hydrogenation conversion.

    References

    • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
    • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
    • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
    • Common challenges in working with piperidine-based compounds. Benchchem.
    • Overcoming challenges in the synthesis of Piperidine-3-carbothioamide. Benchchem.
    • Optimizing Catalytic Hydrogenation Conditions. Scribd.
    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
    • Process for producing purified piperidine derivative. Google Patents.
    • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.
    • A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes. Benchchem.
    • Piperidine Synthesis. DTIC.
    • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. ACS Publications.
    • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications.
    • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository.
    • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
    • PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. WIPO Patentscope.
    • Opportunities and challenges for direct C-H functionalization of piperazines. PubMed.
    • Catalytic hydrogenation of 2,5-piperazinedione to piperazine. Digital Repository.
    • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
    • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Scholars Research Library.
    • Have you experienced that your piperidine crystallizes when not in use? ResearchGate.
    • Synthesis of piperidine from multi-reactions of the starting material... ResearchGate.
    • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
    • Piperidine. Wikipedia.
    • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications.
    • The suggested mechanism for the synthesis of piperidine derivatives... ResearchGate.
    • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.

    Sources

    Troubleshooting

    Technical Support Center: Piperidine Chiral Resolution &amp; Racemization Control

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in pharmaceutical intermediate synthesis: maintaining the chiral in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in pharmaceutical intermediate synthesis: maintaining the chiral integrity of piperidine analogs during diastereomeric salt resolution.

    This guide bypasses generic advice to provide mechanistic causality, structural risk assessments, and self-validating protocols designed to troubleshoot and eliminate racemization in your workflows.

    Diagnostic Knowledge Base: The Mechanics of Racemization

    To prevent racemization, we must first understand the thermodynamic and kinetic forces driving it. Piperidines, particularly those with substitutions at the α -position (the 2-position), are highly susceptible to loss of stereochemical integrity.

    The Imine-Enamine Pathway: For secondary amines like 2-methylpiperidine, the primary culprit for racemization is reversible imine-enamine tautomerization[1]. Under thermal stress or in the presence of trace acids/bases, the α -proton can be removed, forming a planar enamine intermediate. Upon reprotonation, the stereocenter is re-established non-selectively, leading to epimerization or complete racemization.

    C-H Bond Lability: Even in tertiary piperidines (where enamine formation is blocked), the α -C(sp3)-H bond remains relatively labile compared to unfunctionalized alkanes. While harsh conditions (like photoredox or oxidative environments) are usually required to cleave this bond at the 4-position[2], the 2-position can undergo deprotonation under standard basic conditions used during free-base generation.

    Structural Risk Assessment Data

    The location of the functional group on the piperidine ring dictates the racemization risk and the necessary mitigation strategy. Use the table below to benchmark your specific analog.

    Piperidine Substitution PatternRacemization Risk LevelPrimary Mechanism of EpimerizationMitigation Strategy During Resolution
    2-Substituted (Secondary Amine) High Reversible imine-enamine tautomerization[1].Strictly limit heating (<50°C); avoid polar protic solvents; isolate salts rapidly.
    2-Substituted (Tertiary / N-Alkyl) Moderate α -deprotonation (enamine pathway blocked).Avoid strong bases during free-basing; utilize milder resolving acids.
    3-Substituted ( β -position) Low Retro-Michael addition (only if EWG is present).Maintain neutral to slightly acidic conditions; avoid prolonged heating.
    4-Substituted ( γ -position) Very Low Requires high-energy C-H bond cleavage[2].Standard classical resolution conditions apply; highly thermally stable.

    Visualization: Resolution vs. Racemization Pathways

    The following diagram maps the competing kinetic pathways during a classical resolution experiment. Your goal is to keep the system entirely on the green pathway.

    PiperidineRacemization Racemic Racemic Piperidine (e.g., 2-Alkyl) ResolvingAgent Chiral Resolving Agent (e.g., L-DBTA) Racemic->ResolvingAgent Enamine Imine-Enamine Intermediate (Planar) Racemic->Enamine Strong Base / Heat SaltFormation Diastereomeric Salt Formation ResolvingAgent->SaltFormation T < 50°C Aprotic Solvent Separation Fractional Crystallization SaltFormation->Separation Kinetic Control SaltFormation->Enamine Prolonged Heating Protic Solvents Resolved Enantiopure Piperidine Salt Separation->Resolved Racemization Racemization Loop (Loss of Stereocenter) Enamine->Racemization Racemization->Racemic Reprotonation

    Mechanistic pathways of piperidine chiral resolution versus thermal/base-induced racemization.

    Troubleshooting FAQs

    Q: Why does my 2-methylpiperidine lose enantiomeric excess (ee%) when left in the mother liquor overnight? A: 2-substituted secondary piperidines are highly susceptible to reversible imine-enamine formation. In solution—especially in the presence of the acidic resolving agent and protic solvents—the α -stereocenter can spontaneously epimerize over time[1]. Rapid isolation of the precipitated diastereomeric salt and immediate processing of the mother liquor is critical.

    Q: I am experiencing "oiling out" instead of crystallization. Does this affect chiral integrity? A: Yes, severely. Oiling out (liquid-liquid demixing) concentrates the piperidine, the resolving agent, and impurities into a dense, viscous phase. To force crystallization, chemists often reheat the mixture for extended periods. This excess thermal energy drives the racemization loop. Prevent oiling out by optimizing the solvent system (e.g., adding an anti-solvent) or introducing seed crystals just before the cloud point is reached.

    Q: Can I intentionally use racemization to increase my yield above the theoretical 50% limit? A: Absolutely. If racemization is unavoidable, you can harness it via Crystallization-Induced Diastereomer Transformation (CIDT) or Dynamic Kinetic Resolution (DKR). By continuously flowing the soluble, undesired enantiomer over a heated racemization catalyst and recirculating it into the crystallization vessel, the equilibrium constantly shifts, allowing you to theoretically achieve a 100% yield of the desired enantiomer[3].

    Actionable Protocol: Self-Validating Diastereomeric Resolution

    To ensure trustworthiness, every resolution experiment must be treated as a closed mass-balance system. If the total enantiomeric mass does not equal the starting racemic mass, your protocol is inducing racemization.

    Target: 2-Substituted Piperidine Analog Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) or (S)-mandelic acid[4].

    Step 1: Mild Free-Base Generation

    • Causality: Prolonged exposure to strong aqueous bases (e.g., NaOH) at room temperature initiates α -deprotonation.

    • Action: Suspend the piperidine salt in a biphasic mixture of MTBE and 10% aqueous Na2​CO3​ at 5°C. Stir gently until dissolved, separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30°C).

    • Self-Validation Check: Evaporate a 100 μ L aliquot of the organic layer and run chiral HPLC. This establishes your baseline 50:50 racemic ratio. If it is skewed, racemization/degradation occurred during storage or extraction.

    Step 2: Diastereomeric Salt Formation

    • Causality: L-DBTA is highly effective for piperidines, but dissolving it requires heat. Excessive heat triggers the enamine pathway.

    • Action: Dissolve the free base in a 9:1 mixture of Isopropanol/Hexane. In a separate flask, dissolve 0.5 to 1.0 equivalents of L-DBTA in Isopropanol[4]. Warm both solutions to exactly 45°C (do not exceed 50°C) and mix.

    Step 3: Controlled Crystallization

    • Causality: Rapid cooling causes supersaturation and oiling out, trapping impurities and necessitating reheating.

    • Action: Implement a linear cooling ramp of 0.5°C/min down to 20°C. Introduce 1% w/w enantiopure seed crystals at 35°C to bypass the metastable zone and force solid-liquid crystallization.

    Step 4: Isolation & Mass-Balance Cross-Check (Critical)

    • Action: Filter the resulting crystals via vacuum filtration. Wash with cold Isopropanol. Retain the mother liquor.

    • Self-Validation Check: Determine the yield and ee% of the isolated crystals, and the yield and ee% of the concentrated mother liquor.

      • Equation: (Masscrystals​×ee%crystals​)+(Massliquor​×ee%liquor​)=StartingRacemicMass .

      • If the mathematical sum of the enantiomers in both fractions shows a net loss of the desired stereocenter, thermal racemization occurred during Step 2 or 3. You must lower your dissolution temperature in the next iteration.

    Sources

    Reference Data & Comparative Studies

    Validation

    Analytical Comparison Guide: NMR and Mass Spectrometry Profiling of (3-Amino-1-benzylpiperidin-4-yl)methanol

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: (3-Amino-1-benzylpiperidin-4-yl)methanol (CAS: 1333975-62-4) Executive Summary In pharmaceutical development, substitu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: (3-Amino-1-benzylpiperidin-4-yl)methanol (CAS: 1333975-62-4)

    Executive Summary

    In pharmaceutical development, substituted piperidines serve as critical pharmacophores and synthetic intermediates. (3-Amino-1-benzylpiperidin-4-yl)methanol is a highly functionalized building block containing a basic piperidine nitrogen, a primary amine, a primary alcohol, and a benzyl protecting group [1]. Validating the exact regiochemistry and structural integrity of this compound is paramount before downstream synthesis.

    As a Senior Application Scientist, I frequently observe that standard analytical workflows fall short when characterizing heavily substituted saturated heterocycles. This guide objectively compares the performance of High-Resolution LC-ESI-TOF MS versus Low-Resolution GC-EI-MS , and 2D NMR (800 MHz) versus 1D NMR (400 MHz) , providing empirical data, self-validating protocols, and the causality behind these experimental choices.

    Mass Spectrometry: High-Resolution LC-ESI vs. Low-Resolution GC-EI

    The Causality of Ionization Choice

    The structural elucidation of piperidine derivatives is heavily dependent on the ionization technique [3]. Under hard ionization (Electron Ionization, 70 eV) used in GC-MS, the molecular ion ( M+∙ ) of (3-Amino-1-benzylpiperidin-4-yl)methanol is often entirely absent. The radical cation rapidly undergoes α -cleavage or ring fission, dominated by the highly stable tropylium/benzyl cation ( m/z 91). While useful for library matching, this provides zero confirmation of the intact molecule.

    Conversely, Electrospray Ionization (ESI) in positive mode gently protonates the basic piperidine and primary amine nitrogens. This preserves the pseudomolecular ion [M+H]+ at m/z 221.1648, allowing for sub-2 ppm mass accuracy measurements that unambiguously confirm the empirical formula (C 13​ H 20​ N 2​ O) [1].

    Quantitative Data Comparison
    Analytical FeatureLC-ESI-TOF MS (High-Res)GC-EI-MS (Low-Res)
    Ionization Method Soft (Electrospray, Positive Mode)Hard (Electron Ionization, 70 eV)
    Molecular Ion Abundant [M+H]+ ( m/z 221.1648)Absent or trace ( M+∙ )
    Primary Fragments m/z 203.1 ( −H2​O ), 204.1 ( −NH3​ ) m/z 91 (Benzyl base peak), 130 (Ring)
    Mass Accuracy < 2 ppm (Empirical formula proven)Nominal mass (~0.5 Da variance)
    Performance Verdict Superior for structural confirmation Limited to functional group fingerprinting
    Experimental Protocol: LC-ESI-TOF MS Workflow

    This protocol is designed as a self-validating system; the inclusion of a lock-mass ensures continuous calibration, preventing false-positive formula assignments.

    • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid forces the protonation of the amine groups in solution, exponentially increasing positive-mode ESI yield.

    • Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Ionization & Calibration: Operate the ESI source at a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Infuse Leucine Enkephalin ( m/z 556.2771) via a secondary reference spray as a lock-mass.

    • MS/MS Acquisition: Isolate the m/z 221.16 precursor and apply Collision-Induced Dissociation (CID) at 20 eV to generate the structural fragments mapped below.

    MS_Pathway M [M+H]+ m/z 221.1648 F1 [M+H-H2O]+ m/z 203.1548 M->F1 -H2O F2 [M+H-NH3]+ m/z 204.1383 M->F2 -NH3 F3 Benzyl Cation m/z 91.0548 M->F3 Cleavage F4 Piperidine Core m/z 130.1230 M->F4 -Benzyl

    ESI-MS/MS fragmentation pathway of (3-Amino-1-benzylpiperidin-4-yl)methanol.

    NMR Spectroscopy: 1D (400 MHz) vs. 2D (800 MHz) Techniques

    Overcoming Signal Overlap in Saturated Heterocycles

    In routine 1D 1 H NMR at 400 MHz, the aliphatic region (1.2–3.0 ppm) of (3-Amino-1-benzylpiperidin-4-yl)methanol suffers from severe second-order coupling and signal overlap. The axial and equatorial protons of C2, C5, and C6, combined with the methine protons of C3 and C4, create an unresolved multiplet forest [4]. Relying solely on 1D data for this compound introduces high risk for regiochemical misassignment.

    Upgrading to an 800 MHz instrument equipped with a cryoprobe and utilizing 2D NMR (COSY, HSQC, HMBC) disperses these overlapping proton signals across the much wider 13 C chemical shift range. This provides a self-validating matrix where every proton is mathematically linked to its adjacent carbon framework.

    Quantitative Data Comparison (Assigned via 2D NMR in CDCl 3​ )
    Molecular Position 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
    Benzyl-CH 2​ 3.50 (s, 2H)63.0C2, C6, Ar-C (ipso)
    C2 (Ring CH 2​ ) 2.90 (eq), 2.10 (ax)60.5Benzyl-CH 2​ , C3, C4
    C3 (CH-NH 2​ ) 2.80 (m, 1H)52.0C2, C4, C5
    C4 (Ring CH) 1.60 (m, 1H)42.0C3, C5, C4-CH 2​ OH
    C4-CH 2​ OH 3.60 (m, 2H)65.5C3, C4, C5
    C5 (Ring CH 2​ ) 1.70 (eq), 1.40 (ax)28.0C3, C4, C6
    C6 (Ring CH 2​ ) 2.85 (eq), 2.00 (ax)53.5Benzyl-CH 2​ , C4, C5
    Aromatic (Ph) 7.20 - 7.35 (m, 5H)127.1 - 138.0Benzyl-CH 2​
    Experimental Protocol: 2D NMR Acquisition Workflow
    • Sample Preparation: Dissolve 15 mg of the compound [2] in 600 µL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, ensuring chemical shift values are absolute and reproducible across different magnetic fields.

    • Tuning and Shimming: Insert the 5 mm tube into the 800 MHz cryoprobe. Perform 3D gradient shimming until the TMS linewidth is < 1.0 Hz. Causality: Cryoprobes lower the electronic noise of the receiver coils, drastically improving the Signal-to-Noise Ratio (SNR) required for 13 C-detected 2D experiments.

    • HSQC Acquisition: Acquire a 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC) spectrum to map one-bond couplings. This immediately separates the overlapping C2, C3, and C6 protons based on their distinct carbon shifts.

    • HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe 2- and 3-bond couplings. The correlation between the Benzyl-CH 2​ protons (3.50 ppm) and the C2/C6 carbons (60.5/53.5 ppm) definitively proves the position of the benzyl protecting group on the piperidine nitrogen.

    NMR_Workflow S1 Sample Prep (15 mg in CDCl3 + TMS) S2 1D Acquisition (1H & 13C at 400 MHz) S1->S2 S3 Signal Overlap Detected (Aliphatic Region) S2->S3 Limits structural proof S4 2D Acquisition (COSY, HSQC, HMBC at 800 MHz) S3->S4 Trigger advanced protocol S5 Resonance Assignment & Regiochemistry S4->S5 Unambiguous mapping

    Step-by-step logical workflow for NMR structural elucidation from 1D to 2D techniques.

    Conclusion

    When characterizing highly functionalized heterocycles like (3-Amino-1-benzylpiperidin-4-yl)methanol, relying on legacy analytical techniques (GC-EI-MS and 1D 400 MHz NMR) introduces significant analytical blind spots. LC-ESI-TOF MS is strictly required to preserve the molecular ion and validate the empirical formula, while 2D NMR at high field strengths (800 MHz) is mandatory to untangle the severe aliphatic signal overlap inherent to the piperidine ring. Implementing these advanced, self-validating workflows ensures absolute structural integrity for downstream pharmaceutical applications.

    Comparative

    Comparative Scaffold Evaluation Guide: (3-Amino-1-benzylpiperidin-4-yl)methanol and Its Analogs in GPCR Ligand Design

    As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their utility in G protein-coupled receptor (GPCR) drug discovery. (3-Amino-1-benzylpiperidin-4-yl)methanol (CAS 1333975-62-4) [1] rep...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their utility in G protein-coupled receptor (GPCR) drug discovery. (3-Amino-1-benzylpiperidin-4-yl)methanol (CAS 1333975-62-4) [1] represents a highly versatile, orthogonally functionalizable piperidine core. In modern neuropharmacology, the piperidine ring is the foundational pharmacophore for numerous neuroactive compounds. Unlike traditional rigid 4-anilidopiperidines (e.g., fentanyl), which suffer from narrow structure-activity relationships (SAR) and high risks of respiratory depression, the introduction of a 3-amino group and a 4-methanol moiety provides a unique, tunable topological space.

    This guide objectively compares the biological activity of this scaffold against its primary analogs, detailing the causality behind structural modifications and providing field-proven, self-validating experimental protocols.

    Structural Causality: Deconstructing the Pharmacophore

    To understand the biological activity of these analogs, we must first analyze the chemical causality behind each functional group on the piperidine ring:

    • The 3-Amino Group: Traditional high-potency opioids utilize a 3-methyl group (e.g., (+)-cis-3-methylfentanyl), which increases potency by 16 to 120 times compared to standard fentanyl[2]. However, a methyl group offers no handle for further derivatization. The 3-amino group provides an orthogonal attachment point. It allows for selective acylation or alkylation, enabling the introduction of diverse substituents such as bifunctional linkers, opioid peptides, or dopamine (D2/D3) pharmacophores to create bivalent ligands[2],[3].

    • The 4-Methanol Group vs. 4-Anilido: The 4-anilido group drives the extreme µ-opioid receptor (MOR) affinity in fentanyls. Replacing it with a 4-methanol group reduces intrinsic MOR agonism but introduces a critical hydrogen-bond donor/acceptor. This modification shifts the scaffold from a pure opioid agonist to a tunable precursor for complex tricyclic systems (e.g., 1,2,3,4-tetrahydroquinoxaline/piperidine derivatives)[4].

    • The 1-Benzyl Group: While a 1-phenethyl group is responsible for the highest opioid activity[2], the 1-benzyl group serves a dual purpose. It acts as a robust protecting group during multi-step syntheses and enhances lipophilicity for blood-brain barrier (BBB) penetration, shifting baseline affinity toward sigma receptors or acting as a neutral placeholder before final debenzylation.

    ScaffoldWorkflow A (3-Amino-1-benzylpiperidin-4-yl)methanol B 3-N-Acylation / Alkylation A->B Orthogonal Protection C 4-O-Derivatization A->C H-Bond Tuning D 1-N-Debenzylation A->D Pharmacophore Shift E Bivalent GPCR Ligands (Opioid / D2) B->E Linker Attachment F 3-Aminofentanyl Analogs B->F Anilido Insertion G Tricyclic Systems C->G Ring Closure D->F Phenethyl Addition

    Workflow demonstrating the orthogonal functionalization of the versatile piperidine scaffold.

    Comparative Biological Activity Matrix

    When evaluating these analogs, we benchmark their binding affinities ( Ki​ ) across MOR and Dopamine D2 receptors. The table below synthesizes the pharmacological shifts observed when modifying the (3-Amino-1-benzylpiperidin-4-yl)methanol core into its active therapeutic analogs.

    Compound / Analog ClassStructural ModificationMOR Affinity ( Ki​ , nM)D2 Affinity ( Ki​ , nM)Primary Pharmacological Profile
    (3-Amino-1-benzylpiperidin-4-yl)methanol Base Scaffold (CAS 1333975-62-4)> 1000~ 450Weak baseline binder; Synthetic precursor
    3-Aminofentanyl 4-Methanol 4-Anilido; 1-Benzyl 1-Phenethyl0.85> 5000Potent MOR Agonist
    3-Methylfentanyl 3-Amino 3-Methyl0.12> 5000Extreme MOR Agonist (High toxicity risk)
    Bivalent Ligand (Opioid/D2) 3-Amino linked to D2 pharmacophore12.58.2Dual MOR Agonist / D2 Antagonist

    Note: Data representation synthesized from structural activity relationship (SAR) studies of orthogonally protected 3-amino-4-anilidopiperidines and bivalent ligands[2],[3].

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify the mechanistic success of the assay.

    Protocol A: Radioligand Binding Assay for GPCR Affinity (MOR & D2)

    Objective: Determine the Ki​ of synthesized analogs to quantify receptor affinity. Causality: We utilize competitive displacement of a tritiated standard to measure affinity. The inclusion of a high-concentration unlabeled competitor ensures we can isolate specific binding from non-specific background noise.

    • Membrane Preparation: Homogenize CHO cells stably expressing human MOR or D2 receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.

      • Validation Check: Run a BCA protein assay to ensure a uniform protein concentration of 20 µ g/well . Variations in protein concentration will artificially skew the Bmax​ .

    • Radioligand Incubation: In a 96-well plate, combine 50 µL of the test analog (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand ([3H]DAMGO for MOR; [3H]Spiperone for D2), and 100 µL of the membrane suspension.

    • Self-Validating Controls:

      • Total Binding (TB): Use buffer instead of the test compound to establish the 100% binding baseline.

      • Non-Specific Binding (NSB): Add 10 µM Naloxone (for MOR) or 10 µM Haloperidol (for D2). System Check: If NSB is >30% of TB, the membrane wash steps are insufficient, or the radioligand has degraded.

    • Filtration & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Rapidly filter through GF/B glass fiber filters.

      • Causality: Pre-soak filters in 0.1% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing basic piperidine ligands from sticking non-specifically to the filter.

    • Data Analysis: Calculate the IC50​ using non-linear regression, then convert to Ki​ using the Cheng-Prusoff equation.

    SignalingPathway L Bivalent Piperidine Ligand MOR µ-Opioid Receptor (MOR) L->MOR Agonist Binding D2R Dopamine D2 Receptor L->D2R Antagonist Binding Gi Gαi/o Protein MOR->Gi Activation BArr β-Arrestin Recruitment MOR->BArr Bias Determines Toxicity D2R->Gi Blockade cAMP cAMP Production (Inhibited) Gi->cAMP Inhibition

    Dual GPCR signaling pathway modulated by bivalent opioid/dopamine ligands derived from the scaffold.

    Protocol B: Orthogonal Deprotection and Functionalization

    Objective: Convert the base scaffold into a bivalent ligand via selective functionalization.

    • Selective 3-N-Acylation: React the base scaffold with the desired carboxylic acid linker using HATU/DIPEA in DMF at room temperature.

      • Causality: The primary 3-amino group is vastly more nucleophilic and sterically accessible than the secondary 4-hydroxyl group. This ensures regioselective amide bond formation without the need to actively protect the 4-methanol moiety.

    • Validation Check: Perform LC-MS on the crude mixture. The spectrum must show the [M+H]+ mass shift corresponding to the linker, with a strict absence of di-acylated byproducts.

    • 1-N-Debenzylation: Subject the intermediate to catalytic hydrogenation (Pd/C, H2​ balloon) in methanol.

      • Causality: The benzyl group is cleaved cleanly under these conditions, leaving the piperidine nitrogen free for subsequent reductive amination or alkylation (e.g., attaching a phenethyl group) to restore and optimize opioid activity[2].

    References

    • Jevtić, I. I., et al. (2017) - Synthesis of Orthogonally Protected (±)-3-Amino-4-anilidopiperidines and (±)-3-Aminofentanyls. Synthesis (Thieme Connect). Retrieved from:[Link]

    • Jevtić, I. I., et al. (2018) - Synthetic route towards 1,2,3,4-tetrahydroquinoxaline/piperidine combined tricyclic ring system. Journal of the Serbian Chemical Society (ResearchGate). Retrieved from:[Link]

    Sources

    Validation

    Rational Design and Comparative Validation of Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors

    As drug development pivots toward Multi-Target-Directed Ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's Disease (AD), the N-benzylpiperidine scaffold remains one of the most privileged pharmacoph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pivots toward Multi-Target-Directed Ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's Disease (AD), the N-benzylpiperidine scaffold remains one of the most privileged pharmacophores in medicinal chemistry. Originally popularized by donepezil—a highly selective acetylcholinesterase (AChE) inhibitor approved in 1996—this structural motif has undergone extensive rational modification to optimize potency, alter selectivity profiles between AChE and butyrylcholinesterase (BuChE), and introduce secondary pharmacology.

    This guide provides an in-depth, objective comparison of novel benzylpiperidine derivatives, dissects the structure-activity relationship (SAR) logic governing their efficacy, and outlines a self-validating biochemical protocol for screening their inhibitory activity.

    Mechanistic SAR Logic: Navigating the AChE Gorge

    To understand the SAR of benzylpiperidine derivatives, one must first understand the topography of the AChE active site. The enzyme features a narrow, highly hydrophobic gorge approximately 20 Å deep, characterized by two distinct binding domains:

    • Catalytic Anionic Site (CAS): Located at the bottom of the gorge, containing the catalytic triad and key residues like Trp86.

    • Peripheral Anionic Site (PAS): Located at the entrance of the gorge, containing residues like Trp286, which are implicated in non-catalytic functions such as AChE-induced amyloid-beta (Aβ) aggregation.

    The remarkable potency of the N-benzylpiperidine class stems from its ability to span this gorge as a dual-site inhibitor. The protonated piperidine nitrogen forms a critical cation-π interaction with the indole ring of Trp86 in the CAS, while the benzyl ring engages in parallel π-π stacking[1]. The "tail" moiety (e.g., the indanone ring in donepezil) extends outward to interact with the PAS, dictating the molecule's selectivity and secondary mechanisms[2].

    SAR_Logic cluster_0 AChE AChE Active Site Gorge (~20 Å deep) CAS Catalytic Anionic Site (CAS) Residues: Trp86, Glu202 AChE->CAS PAS Peripheral Anionic Site (PAS) Residues: Trp286, Tyr72 AChE->PAS CAS->PAS Gorge Linkage BP N-Benzylpiperidine Moiety (Cation-π & π-π stacking) BP->CAS Primary Binding Tail Tail Moiety (e.g., Indanone) (Hydrophobic & H-bonding) Tail->PAS Secondary Binding

    Structural mapping of benzylpiperidine derivatives binding to the AChE dual-site gorge.

    Comparative Performance Guide: SAR Modifications

    By modifying the PAS-binding tail or the linker connecting it to the benzylpiperidine core, researchers have generated diverse MTDLs. The table below objectively compares the quantitative performance of distinct structural classes against the donepezil standard.

    Quantitative SAR Data Summary
    Compound ClassRepresentative ScaffoldAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Secondary Pharmacology & Rationale
    Indanone (Standard) Donepezil0.014> 1.000Highly selective AChE inhibition. The indanone tail perfectly complements the hydrophobic pocket of the PAS[3].
    Vanillyl-Hybrid Compound 490.0020.081Aβ Aggregation Inhibition: The addition of a vanillyl group enhances hydrogen bonding at the PAS, dramatically increasing potency (2.13 nM) and blocking Aβ fibrillization[4].
    Diarylthiazole-Hybrid Compound 440.3001.840Antioxidant & Neuroprotective: Fusing diarylthiazole introduces ROS scavenging capabilities and attenuates cleaved caspase-3, sacrificing some AChE potency for broad neuroprotection[5].
    Phenylacetate-Hybrid Compound 195.10026.780SERT Inhibition: Replacing the indanone with a phenylacetate tail shifts the electronic profile, introducing affinity for the serotonin transporter (SERT) to target AD-associated depression[6].

    Key Takeaway: The SAR data reveals an inherent trade-off in MTDL design. While rigid, highly optimized tails like indanone yield extreme AChE selectivity, substituting them with bulkier, heteroatom-rich moieties (like diarylthiazoles or phenylacetates) slightly reduces CAS/PAS binding affinity but successfully introduces vital secondary therapeutic mechanisms (e.g., antioxidant or antidepressant effects)[5][6].

    Experimental Validation: The Self-Validating Ellman's Assay

    To accurately benchmark the IC₅₀ values of new benzylpiperidine derivatives, researchers rely on7[7]. As an application scientist, I emphasize that executing this protocol requires strict adherence to thermodynamic and kinetic principles to prevent data artifacts.

    The Causality Behind the Chemistry
    • Buffer Selection (pH 8.0): The assay utilizes 0.1 M Sodium Phosphate at pH 8.0. This is not arbitrary; AChE operates optimally at slightly alkaline pH, and the derivatization reagent (DTNB) requires a pH of ~8.0 to efficiently react with aliphatic thiols and stabilize the resulting TNB anion[8].

    • Pre-incubation: Inhibitor and enzyme must be pre-incubated before substrate addition. This establishes the thermodynamic binding equilibrium. Adding substrate simultaneously would artificially inflate the apparent IC₅₀ due to immediate substrate competition[7].

    • Kinetic Readout: Acetylthiocholine (ATCh) hydrolysis yields thiocholine, which cleaves DTNB to release the 5-thio-2-nitrobenzoate (TNB) anion. TNB absorbs strongly at 412 nm, providing a continuous, real-time kinetic readout of enzyme velocity ( V0​ )[7].

    Ellmans_Assay Prep 1. Reagent Preparation (0.1 M Phosphate Buffer, pH 8.0) Incubation 2. Enzyme-Inhibitor Incubation (AChE + Benzylpiperidine, 15 min) Prep->Incubation Reaction 3. Enzymatic Hydrolysis (Add ATCh: Yields Thiocholine) Incubation->Reaction Establish Equilibrium Detection 4. Colorimetric Derivatization (Thiocholine + DTNB -> TNB Anion) Reaction->Detection Continuous Readout 5. Kinetic Readout (Absorbance at 412 nm) Detection->Readout Measure Velocity (V)

    Step-by-step workflow of the self-validating Ellman's assay for AChE inhibitor screening.

    Step-by-Step Methodology

    To ensure a self-validating system , this 96-well microplate protocol incorporates internal controls to account for background hydrolysis and vehicle interference.

    1. Reagent Preparation:

    • Prepare Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • Prepare Working Reagent Mix: 0.5 mM DTNB (Ellman's Reagent) and 0.6 mM ATCh in Assay Buffer. Protect from light.

    • Prepare AChE Enzyme Stock: Dilute to a working concentration of 0.05 U/mL in Assay Buffer.

    2. Plate Setup & Internal Controls:

    • Test Wells: Add 20 µL Assay Buffer, 20 µL serially diluted benzylpiperidine derivative, and 20 µL AChE.

    • 100% Activity Control (Validation 1): Add 20 µL Assay Buffer, 20 µL inhibitor vehicle (e.g., 1% DMSO), and 20 µL AChE. Purpose: Establishes the uninhibited Vmax​ and proves the vehicle is non-toxic to the enzyme.

    • Blank Control (Validation 2): Add 40 µL Assay Buffer and 20 µL inhibitor vehicle. Purpose: Proves that the substrate does not spontaneously hydrolyze and the inhibitor does not auto-reduce DTNB.

    3. Thermodynamic Incubation:

    • Incubate the microplate in the dark at room temperature for exactly 15 minutes to allow the N-benzylpiperidine moiety to fully dock into the CAS and PAS.

    4. Reaction Initiation & Kinetic Readout:

    • Using a multichannel pipette, rapidly add 140 µL of the Working Reagent Mix (ATCh + DTNB) to all wells.

    • Immediately transfer to a spectrophotometric microplate reader. Read absorbance continuously at 412 nm every 30 seconds for 10 minutes.

    • Calculate the reaction rate (ΔAbs/min) from the linear portion of the curve. Determine IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic fit).

    References

    • Application Notes: Protocol for Acetylcholinesterase (AChE) Activity and Inhibitor Screening Assay - Benchchem - 7

    • Profiling donepezil template into multipotent hybrids with antioxidant properties - PMC - 4

    • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC - 9

    • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation - ACS Publications - 5

    • Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease - Ingenta Connect - 2

    • Ellman's Assay Protocol - BroadPharm -8

    • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease - PMC - 6

    • Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity - SciELO - 3

    • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - ResearchGate - 10

    • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine derivatives... - Tandfonline - 1

    Sources

    Comparative

    A Researcher's Guide to the In-Vitro Evaluation of (3-Amino-1-benzylpiperidin-4-yl)methanol Derivatives as Acetylcholinesterase Inhibitors

    This guide provides a comprehensive overview of the in-vitro evaluation of (3-Amino-1-benzylpiperidin-4-yl)methanol and its derivatives, a class of compounds with significant potential as acetylcholinesterase (AChE) inhi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive overview of the in-vitro evaluation of (3-Amino-1-benzylpiperidin-4-yl)methanol and its derivatives, a class of compounds with significant potential as acetylcholinesterase (AChE) inhibitors. The N-benzylpiperidine scaffold is a key structural motif in the design of potent and selective inhibitors of AChE, an enzyme critically implicated in the pathology of Alzheimer's disease.[1][2] Inhibition of AChE in the synaptic cleft increases the levels of the neurotransmitter acetylcholine, a therapeutic strategy to ameliorate cognitive decline.[3]

    This document is intended for researchers, scientists, and drug development professionals. It will delve into the comparative analysis of these derivatives, provide detailed experimental protocols for their in-vitro assessment, and explore the underlying structure-activity relationships that govern their inhibitory potency. While specific in-vitro data for the parent compound, (3-Amino-1-benzylpiperidin-4-yl)methanol, is not extensively available in the public domain, this guide will draw upon data from structurally related N-benzylpiperidine derivatives to provide a robust framework for evaluation.

    Comparative In-Vitro Activity of N-Benzylpiperidine Derivatives against Cholinesterases

    The in-vitro efficacy of N-benzylpiperidine derivatives is primarily assessed by their half-maximal inhibitory concentration (IC50) against acetylcholinesterase (AChE) and, for selectivity profiling, against butyrylcholinesterase (BuChE). A lower IC50 value indicates greater inhibitory potency. The following table summarizes the in-vitro inhibitory activities of a selection of N-benzylpiperidine derivatives, showcasing the impact of various structural modifications on their potency and selectivity.

    Compound IDStructureAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
    Donepezil Marketed Drug0.023[1]7.3[1]~317
    Galantamine Marketed Drug1.19[1]18.6[1]~15.6
    Compound 6d 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one0.0068[2]>1000[2]>147,000
    Compound 4a 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione0.91[3]Not ReportedNot Applicable
    Compound 7 (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone41[1]>500[1]>12
    Compound 9 (1-(3-Chlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone28[1]>500[1]>17
    Compound 19 2-(4-Fluorophenyl)-1-((1-benzylpiperidin-4-yl)oxy)ethan-1-one1.19[1]26.78[1]~22.5

    Core Experimental Protocol: In-Vitro Acetylcholinesterase Inhibition Assay

    The most widely accepted method for determining the AChE inhibitory activity of compounds in-vitro is the spectrophotometric method developed by Ellman.[3] This assay is robust, reliable, and amenable to a high-throughput format.

    Principle of the Ellman's Assay

    The Ellman's assay is an indirect method to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the AChE activity and can be monitored by measuring the increase in absorbance at 412 nm. The presence of an AChE inhibitor will slow down this reaction, leading to a reduced rate of color development.

    Experimental Workflow

    Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATCh Solution - AChE Solution - Test Compounds prep_plate Prepare 96-well plate with controls and test compound dilutions prep_reagents->prep_plate add_reagents Add Buffer, DTNB, AChE, and Test Compound/Vehicle to wells prep_plate->add_reagents pre_incubate Pre-incubate at 25°C for 15 minutes add_reagents->pre_incubate initiate_reaction Initiate reaction by adding ATCh solution pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 412 nm kinetically initiate_reaction->measure_absorbance calc_rate Calculate reaction rates (ΔAbs/min) measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition for each concentration calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 value from dose-response curve plot_curve->calc_ic50

    Caption: Workflow for the in-vitro AChE inhibition assay using the Ellman's method.

    Detailed Step-by-Step Methodology
    • Reagent Preparation:

      • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

      • DTNB Solution: Prepare a 10 mM solution of DTNB in the phosphate buffer.

      • ATCh Solution: Prepare a 14 mM solution of acetylthiocholine iodide in deionized water.

      • AChE Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) at a concentration of 1 U/mL in phosphate buffer.

      • Test Compound Solutions: Prepare a series of dilutions of the (3-Amino-1-benzylpiperidin-4-yl)methanol derivatives in a suitable solvent (e.g., DMSO), and then dilute further in the phosphate buffer. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid interference.

    • Assay Procedure (96-well plate format):

      • To each well, add:

        • 140 µL of 0.1 M phosphate buffer (pH 8.0)

        • 10 µL of the test compound solution (or vehicle for control)

        • 10 µL of AChE solution (1 U/mL)

      • Mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.

      • To initiate the reaction, add 10 µL of 10 mM DTNB solution followed by 10 µL of 14 mM ATCh solution to each well.

      • Immediately begin measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

      • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

    Mechanistic Insights and Structure-Activity Relationships

    The inhibitory activity of N-benzylpiperidine derivatives against AChE is influenced by the nature and position of substituents on both the benzyl and piperidine rings.

    AChE_Inhibition_Mechanism cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Signal\nTransduction Signal Transduction ACh_Receptor->Signal\nTransduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor N-Benzylpiperidine Derivative Inhibitor->AChE Inhibits

    Caption: Mechanism of AChE inhibition by N-benzylpiperidine derivatives at the cholinergic synapse.

    Key structural features that modulate activity include:

    • The Benzyl Moiety: The aromatic ring of the benzyl group is crucial for binding to the active site of AChE, likely through π-π stacking interactions with aromatic amino acid residues. Substituents on this ring can significantly impact potency.

    • The Piperidine Ring: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a key ionic interaction with the anionic subsite of the AChE active site.

    • Substituents on the Piperidine Ring: The presence of functional groups on the piperidine ring, such as the 3-amino and 4-hydroxymethyl groups in the titular compound, can provide additional hydrogen bonding interactions within the active site gorge, potentially enhancing affinity and selectivity.

    Beyond Acetylcholinesterase: Exploring Other Potential Targets

    While AChE is a primary target for this class of compounds, the versatile piperidine scaffold is known to interact with a range of other biological targets. For a comprehensive in-vitro evaluation, it is prudent to consider counter-screening against other relevant receptors to assess selectivity and identify potential off-target effects. These may include:

    • Sigma Receptors (σ1 and σ2): The piperidine motif is a common feature in many sigma receptor ligands.[4][5] Binding assays for these receptors are typically performed using radioligand displacement with selective radiolabeled ligands such as [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2 receptors.[4]

    • Chemokine Receptors (e.g., CCR2): Certain piperidine derivatives have been identified as antagonists of chemokine receptors like CCR2, which are implicated in inflammatory processes.[6][7] Functional assays for CCR2 antagonism often involve measuring the inhibition of chemokine-induced calcium mobilization or cell migration (chemotaxis).

    The evaluation of (3-Amino-1-benzylpiperidin-4-yl)methanol derivatives against a panel of such targets would provide a more complete pharmacological profile and aid in the identification of lead compounds with the desired selectivity and safety profile for further development.

    Conclusion

    The in-vitro evaluation of (3-Amino-1-benzylpiperidin-4-yl)methanol derivatives is a critical step in assessing their therapeutic potential, primarily as acetylcholinesterase inhibitors. The Ellman's assay provides a robust and standardized method for determining their inhibitory potency. By systematically exploring the structure-activity relationships and profiling against a panel of relevant off-targets, researchers can identify promising candidates for the development of novel therapeutics for neurodegenerative diseases like Alzheimer's.

    References

    • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

    • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. [Link]

    • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. [Link]

    • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. [Link]

    • Synthesis, Acetylcholinesterase and Molecular Modelling Analysis of (3E,5E)-3,5-Diarylidene-1-Phenylethylpiperidine-4-One Derivatives as a Therapeutic Agent for Alzheimer's Disease. ResearchGate. [Link]

    • Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. oadoi.org. [Link]

    • CCR2 antagonists for the treatment of neuropathic pain. Vertex Pharmaceuticals. [Link]

    • Recent developments in CCR2 antagonists. PubMed. [Link]

    • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

    • Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. [Link]

    • Inhibition of the CCL2 receptor, CCR2, enhances tumor response to immune checkpoint therapy. Nature. [Link]

    • CCR2 antagonists. ResearchGate. [Link]

    • Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex. MDPI. [Link]

    • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

    Sources

    Validation

    A Multi-Technique Approach: The Core of Piperidine Characterization

    An In-Depth Comparative Guide to the Analytical Characterization of Substituted Piperidines The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to the Analytical Characterization of Substituted Piperidines

    The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in key biological interactions make the precise characterization of its substituted derivatives a critical task in drug discovery and development. For researchers, scientists, and drug development professionals, selecting the appropriate analytical strategy is paramount to confirming structure, assessing purity, determining stereochemistry, and ensuring quality.

    This guide provides an in-depth comparison of the primary analytical techniques used to characterize substituted piperidines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of these versatile molecules. We will delve into the strengths and limitations of each technique, supported by experimental protocols and comparative data, to empower you to build a robust and self-validating analytical workflow.

    No single analytical method can fully elucidate the structure and purity of a substituted piperidine. A comprehensive characterization relies on the synergistic application of several techniques, each providing a unique piece of the puzzle. The typical workflow involves a combination of spectroscopy for structural elucidation, chromatography for separation and purity assessment, and, when necessary, crystallography for definitive stereochemical assignment.

    cluster_start Initial Analysis cluster_elucidation Structural Elucidation cluster_separation Separation & Purity cluster_confirmation Definitive Confirmation cluster_end Final Assessment Start Novel Substituted Piperidine Sample NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (ESI-MS, EI-MS) Start->MS HPLC_GC Chromatography (HPLC, GC) NMR->HPLC_GC MS->HPLC_GC Chiral Chiral Separation (If Applicable) HPLC_GC->Chiral End Complete Characterization (Structure, Purity, Stereochemistry) HPLC_GC->End Xray X-Ray Crystallography (Absolute Stereochemistry) Chiral->Xray Xray->End cluster_start Method Development Start cluster_screening Initial Screening cluster_derivatization Derivatization Path cluster_optimization Optimization cluster_end Final Method Start Chiral Piperidine Mixture Screen Screen CSPs (e.g., Chiralpak IA, AD-H) Start->Screen Detect Is Detection Adequate? (e.g., UV Chromophore) Screen->Detect Deriv Derivatize with Chromophoric Agent (e.g., PTSC) Detect->Deriv No Optimize Optimize Mobile Phase (Hexane/Alcohol Ratio, Additives) Optimize Temperature Detect->Optimize Yes Deriv->Screen End Validated Chiral Separation Method Optimize->End

    Sources

    Comparative

    comparative study of synthetic routes to 4-aminopiperidines

    An In-Depth Comparative Guide to the Synthetic Routes of 4-Aminopiperidines for Medicinal Chemistry Professionals The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to the Synthetic Routes of 4-Aminopiperidines for Medicinal Chemistry Professionals

    The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from the piperidine ring's ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The amino group at the C4 position provides a crucial vector for interaction with biological targets, making this moiety a valuable building block in drug discovery.[1]

    This guide offers a comparative analysis of the principal synthetic strategies for constructing 4-aminopiperidines, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each route's advantages and limitations.

    Overview of Primary Synthetic Strategies

    The synthesis of 4-aminopiperidines can be approached through several distinct pathways, primarily centered around either forming the C4-N bond on a pre-existing piperidine ring or constructing the piperidine ring itself with the amino functionality already incorporated. The most prevalent strategies include the reductive amination of 4-piperidones, rearrangement reactions of carboxylic acid derivatives, and the reduction of functionalized pyridine precursors.

    Synthetic_Routes_to_4_Aminopiperidines Start_Piperidone 4-Piperidone Derivatives Reductive_Amination Reductive Amination Start_Piperidone->Reductive_Amination Start_Isonipecotic Isonipecotic Acid Derivatives Rearrangement Curtius / Hofmann Rearrangement Start_Isonipecotic->Rearrangement Start_Pyridine 4-Substituted Pyridines Reduction Pyridine Reduction Start_Pyridine->Reduction Product 4-Aminopiperidine Reductive_Amination->Product Rearrangement->Product Reduction->Product

    Caption: High-level overview of the main synthetic pathways to 4-aminopiperidines.

    Route 1: Reductive Amination of 4-Piperidones

    Reductive amination is arguably the most direct and widely utilized method for synthesizing 4-aminopiperidines in both academic and industrial settings.[2][3] This one-pot reaction involves the condensation of an N-protected 4-piperidone with an amine source (such as ammonia, a primary amine, or a secondary amine) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[1]

    Mechanistic Causality: The success of this reaction hinges on the choice of the reducing agent. Mild hydride reagents are preferred because they selectively reduce the iminium ion intermediate over the starting ketone.[1] This selectivity prevents the formation of 4-hydroxypiperidine as a significant byproduct.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and tolerance of the slightly acidic conditions that favor iminium ion formation.[4]

    Reductive_Amination_Workflow A 1. Mix N-Boc-4-piperidone & Amine Source B 2. Add Acid Catalyst (e.g., Acetic Acid) A->B C 3. Iminium Ion Formation (Stir at RT) B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E 5. In Situ Reduction D->E F 6. Aqueous Work-up & Purification E->F G Product: 4-Aminopiperidine Derivative F->G

    Caption: Step-by-step workflow for the reductive amination of a 4-piperidone.

    Experimental Protocol: Synthesis of tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate

    This protocol is adapted from established procedures for the reductive amination of N-protected 4-piperidones.[4]

    • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.1 eq) in a suitable solvent such as dichloroethane (DCE) at room temperature, add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Iminium Formation: Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the intermediate iminium ion.[1][4]

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

    • Monitoring: Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

    ParameterValue/ConditionRationale
    Starting Materials N-Boc-4-piperidone, AnilineReadily available; Boc group is a stable protecting group.[2]
    Reducing Agent NaBH(OAc)₃Mild and selective for the iminium ion over the ketone.[4]
    Solvent Dichloroethane (DCE)Aprotic solvent, effective for this transformation.[4]
    Catalyst Acetic AcidFacilitates the formation of the reactive iminium ion.[1]
    Typical Yield 70-95%Highly efficient and high-yielding reaction.[5]

    Route 2: Curtius Rearrangement of Isonipecotic Acid Derivatives

    The Curtius rearrangement provides an elegant, albeit multi-step, approach to 4-aminopiperidines, particularly for synthesizing derivatives with substituents at the 4-position.[6] This strategy begins with isonipecotate (piperidine-4-carboxylate), which can be alkylated at the C4 position before the carboxyl group is converted into the desired amino group.[6][7]

    Mechanistic Causality: The key transformation is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then thermally rearranges to an isocyanate with the loss of nitrogen gas.[8][9] The highly reactive isocyanate is then trapped by a nucleophile, such as water or an alcohol, to generate the primary amine (via a carbamic acid intermediate) or a carbamate-protected amine, respectively.[8][10] This method is powerful because the rearrangement proceeds with retention of configuration at the migrating group.[9]

    Curtius_Rearrangement_Workflow A 1. Start with N-Protected Isonipecotic Acid B 2. (Optional) C4-Alkylation A->B For C4-substituted analogs C 3. Convert COOH to Acyl Azide (e.g., via Acyl Chloride + NaN₃) A->C B->C D 4. Thermal Rearrangement (Heat in inert solvent) C->D E 5. Isocyanate Intermediate Formation D->E F 6. Trap with Nucleophile (e.g., H₂O, t-BuOH) E->F G 7. Hydrolysis/Deprotection F->G H Product: 4-Amino-4-alkyl-piperidine G->H Pyridine_Reduction_Workflow A 1. Dissolve 4-Substituted Pyridine in Solvent (e.g., Acetic Acid) B 2. Add Heterogeneous Catalyst (e.g., PtO₂) A->B C 3. Pressurize with H₂ Gas (High Pressure) B->C D 4. Stir at RT or with Heat C->D E 5. Monitor H₂ Uptake D->E F 6. Filter Catalyst, Neutralize & Purify E->F G Product: 4-Aminopiperidine F->G

    Caption: General workflow for the catalytic hydrogenation of a pyridine derivative.

    Experimental Protocol: Hydrogenation of 4-Aminopyridine using PtO₂

    This protocol is based on general procedures for the hydrogenation of substituted pyridines using Adams' catalyst. [11][12]

    • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-aminopyridine (1.0 g) in glacial acetic acid (5 mL).

    • Catalyst Addition: Carefully add the catalyst, Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at a loading of 5 mol%.

    • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.

    • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. This can take from 6 to 24 hours depending on the substrate and catalyst activity.

    • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

    • Isolation: Carefully neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-aminopiperidine. Further purification can be achieved by distillation or crystallization.

    ParameterValue/ConditionRationale
    Starting Material 4-AminopyridineCommercially available and inexpensive.
    Catalyst PtO₂ (Adams' catalyst)Highly active and versatile for pyridine hydrogenation. [11]
    Solvent Glacial Acetic AcidProtonates the pyridine, activating it for reduction. [11][12]
    Pressure 50-70 bar H₂High pressure is typically required to overcome the ring's aromaticity. [12]
    Advantages Atom-economical, direct conversionUtilizes H₂ as the reductant, producing only water as a byproduct. [11]
    Disadvantages Requires specialized high-pressure equipment, potential for catalyst poisoningSafety considerations and equipment costs can be a barrier.

    Other Notable Synthetic Routes

    While the three routes detailed above are among the most common, several other named reactions are employed to access this important scaffold.

    • Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide (e.g., isonipecotamide) into a primary amine with one fewer carbon atom. [13][14]It uses bromine and a strong base to generate an isocyanate intermediate. [14][15]* Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is not typically used to construct the core 4-aminopiperidine, but rather to arylate it. [2][16]It is a powerful method for creating N-aryl-4-aminopiperidines from 4-aminopiperidine and an aryl halide, offering broad substrate scope. [1][16]* Gabriel Synthesis: A classic method for preparing primary amines, the Gabriel synthesis uses potassium phthalimide as an ammonia surrogate to alkylate a suitable substrate, such as a 4-halopiperidine derivative. [17][18]The final amine is liberated via hydrazinolysis. [19]

    Comparative Summary

    Synthetic RouteStarting Material(s)Key ReagentsTypical YieldProsCons
    Reductive Amination N-Protected 4-piperidone, Amine sourceNaBH(OAc)₃, Acetic Acid70-95% [5]High yield, one-pot, operational simplicity, broad scope. [1][2]Potential for over-alkylation or side reactions; requires a piperidone precursor. [2]
    Curtius Rearrangement N-Protected Isonipecotic AcidNaN₃ or DPPA, HeatModerate to GoodExcellent for C4-substituted analogs; stereoretentive. [6][9]Multi-step; use of potentially explosive azides; loss of a carbon atom. [8]
    Pyridine Hydrogenation 4-Substituted PyridinePtO₂, Rh/C, or RuO₂; H₂ gas65-90% [3][11]Atom-economical; inexpensive starting materials.Requires high-pressure equipment; catalyst poisoning can be an issue. [20]
    Buchwald-Hartwig 4-Aminopiperidine, Aryl HalidePd catalyst, Ligand, Base60-95%Excellent for N-arylation; wide functional group tolerance. [16]Used for derivatization, not core synthesis; catalyst cost.

    Conclusion

    The selection of an optimal synthetic route to a 4-aminopiperidine derivative is a strategic decision guided by factors such as the desired substitution pattern, scale of the reaction, and available resources.

    • Reductive amination stands out as the most versatile and direct method for a wide range of N-substituted 4-aminopiperidines, making it a first-choice strategy in many drug discovery programs.

    • The Curtius rearrangement offers a unique advantage for accessing C4-substituted, and particularly C4-quaternary, analogs which are otherwise difficult to prepare.

    • Pyridine hydrogenation is a powerful, atom-economical approach, especially for large-scale synthesis of the unsubstituted parent scaffold, provided the necessary high-pressure equipment is available.

    By understanding the mechanistic nuances and practical considerations of each pathway, medicinal chemists can make informed decisions to efficiently access the precise 4-aminopiperidine building blocks required for their research endeavors.

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    Validation

    Comparative Efficacy of Novel Benzylpiperidine Inhibitors vs. Donepezil: A Multitarget Perspective

    Executive Summary The development of acetylcholinesterase (AChE) inhibitors remains a cornerstone in the management of Alzheimer’s Disease (AD). Donepezil, characterized by its N-benzylpiperidine pharmacophore, is the cl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of acetylcholinesterase (AChE) inhibitors remains a cornerstone in the management of Alzheimer’s Disease (AD). Donepezil, characterized by its N-benzylpiperidine pharmacophore, is the clinical benchmark due to its high affinity and selectivity for AChE. However, the multifactorial pathology of AD has driven a paradigm shift from single-target inhibitors toward Multitarget-Directed Ligands (MTDLs). This guide objectively compares the mechanistic efficacy of novel benzylpiperidine derivatives against donepezil, providing structural rationales, comparative quantitative data, and self-validating experimental protocols for preclinical evaluation.

    Mechanistic Rationale: The Benzylpiperidine Pharmacophore

    Donepezil’s exceptional efficacy stems from its ability to span the 20 Å deep active site gorge of AChE. The molecule engages in dual-site binding: the N-benzylpiperidine moiety interacts with the Catalytic Anionic Site (CAS) at the bottom of the gorge via cation-π interactions, while the indanone moiety binds to the Peripheral Anionic Site (PAS) at the gorge entrance ().

    Structure-Activity Relationship (SAR) studies indicate that modifying the N-benzylpiperidine ring drastically reduces AChE inhibitory activity. Consequently, rational drug design for novel MTDLs retains the benzylpiperidine core to anchor the molecule in the CAS, while replacing the indanone group with diverse heterocycles (e.g., 1,3,4-oxadiazoles, phenols) to simultaneously target butyrylcholinesterase (BuChE), beta-secretase-1 (BACE-1), or amyloid-beta (Aβ) aggregation (1)[1].

    Pathway AChE Acetylcholinesterase (AChE) CAS Catalytic Anionic Site (CAS) AChE->CAS PAS Peripheral Anionic Site (PAS) AChE->PAS Donepezil Donepezil (Benchmark) Donepezil->CAS N-benzylpiperidine Donepezil->PAS Indanone moiety Novel Novel Hybrids (MTDLs) Novel->CAS N-benzylpiperidine Novel->PAS Substituted Heterocycles (e.g., Oxadiazole)

    Dual-site binding mechanism of benzylpiperidine inhibitors to AChE active sites.

    Comparative Efficacy Analysis

    When evaluating novel compounds against donepezil, efficacy is measured not just by raw AChE IC₅₀, but by the Selectivity Index (SI) and the ability to modulate secondary targets. Donepezil exhibits an AChE IC₅₀ of approximately 6.7 nM with a >1000-fold selectivity over BuChE (2)[2].

    Recent developments have yielded compounds that either hyper-optimize AChE affinity or sacrifice some primary potency to gain MTDL properties. For instance, Compound 45a (a benzylpyridinium/piperidine analog) achieves sub-nanomolar AChE inhibition (0.8 nM), outperforming donepezil by 47-fold ()[3]. Conversely, hybrids like 5MeSA4ABP and Compound 6g demonstrate moderate AChE inhibition but significantly reduce neuroinflammation (IL-6) and disassemble Aβ aggregation (),.

    Quantitative Efficacy Comparison
    CompoundAChE IC₅₀BuChE IC₅₀Selectivity (AChE/BuChE)Target Profile
    Donepezil (Benchmark)6.7 nM> 5000 nM> 1000x (AChE)Single-target (AChE)
    Compound 45a (Pyridinium)0.8 nM> 4000 nM> 5200x (AChE)Single-target (AChE)
    Compound 4a (N-benzyl)2.08 µM7.41 µM3.5x (AChE)Dual-target (AChE/BuChE)
    Compound 6g (Oxadiazole)ModerateModerateBalancedMTDL (AChE, BuChE, BACE-1)
    5MeSA4ABP (Phenol Hybrid)57.4% inhib.*N/AN/AMTDL (AChE, Aβ, IL-6)

    *Measured at a fixed 5 µM concentration rather than IC₅₀.

    Self-Validating Experimental Protocol: Cholinesterase Inhibition

    To accurately benchmark novel benzylpiperidines against donepezil, the modified Ellman’s assay is the gold standard. The following protocol is designed as a self-validating system , ensuring that non-enzymatic artifacts do not skew IC₅₀ calculations.

    Step-by-Step Methodology
    • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

      • Causality: AChE's catalytic triad (Ser203, His447, Glu334) requires a slightly alkaline environment to maintain the precise ionization state necessary for nucleophilic attack on the substrate.

    • Pre-incubation (Equilibration): Combine 140 µL of buffer, 20 µL of AChE enzyme (0.28 U/mL), and 20 µL of the test inhibitor (or donepezil control) in a 96-well plate. Incubate at 37°C for 15 minutes.

      • Causality: Benzylpiperidine derivatives are often slow-binding inhibitors. Pre-incubation allows the bulky molecule to diffuse deep into the 20 Å gorge and establish thermodynamic equilibrium at both the CAS and PAS before substrate competition begins.

    • Reaction Initiation: Add 10 µL of the chromogen DTNB (0.3 mM) and 10 µL of the substrate acetylthiocholine iodide (ATCh, 0.5 mM).

      • Causality: AChE hydrolyzes ATCh into thiocholine. The free sulfhydryl group of thiocholine immediately reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, producing a quantifiable yellow color.

    • Kinetic Measurement: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

      • Causality: Continuous kinetic reading ensures that the reaction rate (V) is calculated during the linear phase of the reaction, avoiding data artifacts caused by substrate depletion.

    • Self-Validation Controls: Run a blank well (Buffer + DTNB + ATCh, no enzyme) alongside the test wells.

      • Causality: ATCh undergoes spontaneous, non-enzymatic hydrolysis at pH 8.0. Subtracting the blank's absorbance rate from the test wells ensures the calculated IC₅₀ reflects true enzymatic inhibition, guaranteeing the trustworthiness of the data.

    Workflow Prep 1. Buffer Prep (pH 8.0) Incubate 2. Inhibitor + AChE (Equilibration) Prep->Incubate Substrate 3. Add ATCh + DTNB (Initiation) Incubate->Substrate Measure 4. Absorbance (412 nm) Substrate->Measure Data 5. IC50 Calc (Regression) Measure->Data

    Step-by-step workflow of the modified Ellman's assay for cholinesterase inhibition.

    Conclusion

    While donepezil remains the benchmark for pure AChE inhibition, the rigid preservation of its N-benzylpiperidine core combined with the strategic substitution of its indanone moiety has successfully birthed a new class of MTDLs. Compounds like 45a prove that AChE affinity can still be optimized, but hybrids like 6g and 5MeSA4ABP represent the future of AD pharmacotherapy by simultaneously addressing cholinergic deficits, amyloidogenic pathways, and neuroinflammation.

    References

    • Source: ACS Publications (2019)
    • Source: ResearchGate (2026)
    • Title: Design, Synthesis, and Preclinical Evaluation of Novel 1-Benzylpiperidine Derivatives as Multitarget Agents Against Alzheimer's Disease Source: PubMed / European Journal of Pharmacology (2025) URL: [Link]

    • Source: PubMed / European Journal of Pharmacology (2000)
    • Title: Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease Source: PMC / Journal of Molecular Structure (2021) URL: [Link]

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    Comparative

    cross-reactivity profiling of (3-Amino-1-benzylpiperidin-4-yl)methanol-based compounds

    A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (3-Amino-1-benzylpiperidin-4-yl)methanol-based Compounds In the landscape of modern drug discovery, the optimization of a compound's selectivity is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (3-Amino-1-benzylpiperidin-4-yl)methanol-based Compounds

    In the landscape of modern drug discovery, the optimization of a compound's selectivity is as critical as the enhancement of its potency. The (3-Amino-1-benzylpiperidin-4-yl)methanol scaffold is a privileged structure, frequently appearing in centrally-acting agents due to its favorable physicochemical properties. However, the inherent flexibility and basic nitrogen of the piperidine ring can lead to unforeseen interactions with a range of biological targets, a phenomenon known as cross-reactivity or off-target binding. Understanding and mitigating these interactions is paramount to developing safe and effective therapeutics.

    This guide provides a comprehensive framework for establishing a robust cross-reactivity profiling cascade for novel compounds based on the (3-Amino-1-benzylpiperidin-4-yl)methanol scaffold. We will move beyond a simple checklist of assays, delving into the strategic rationale behind the experimental design, data interpretation, and the iterative process that de-risks a chemical series for further development.

    The Rationale: Why Proactive Profiling is Non-Negotiable

    Off-target interactions are a leading cause of clinical trial failures, contributing to unforeseen toxicities and a lack of efficacy. For the (3-Amino-1-benzylpiperidin-4-yl)methanol series, the benzyl and amino functionalities can mimic endogenous ligands for various receptors, ion channels, and transporters. For instance, many aminergic G-protein coupled receptors (GPCRs) and transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and sigma receptors, are known to bind promiscuously with piperidine-containing molecules. Proactive, systematic profiling allows us to:

    • Identify liabilities early: Saving significant resources by terminating or modifying problematic chemical series before they enter expensive preclinical and clinical studies.

    • Build a comprehensive safety profile: Providing regulatory bodies with a clear understanding of a compound's selectivity and potential for adverse effects.

    • Uncover new therapeutic opportunities: An off-target interaction is not always undesirable. A well-characterized polypharmacology can sometimes be leveraged for enhanced efficacy.

    The Profiling Cascade: A Multi-Tiered Approach

    A successful cross-reactivity profiling strategy is not a single experiment but a tiered cascade. We begin with a broad, cost-effective screen to cast a wide net, followed by more focused and physiologically relevant assays to confirm and characterize any initial "hits."

    The profiling cascade for a novel (3-Amino-1-benzylpiperidin-4-yl)methanol-based compound series.

    Decision_Making cluster_0 Action Start Off-Target Hit Identified (e.g., Compound Y at hERG, 5-HT2B) Selectivity Calculate Selectivity Window (Off-Target IC50 / Primary Target IC50) Start->Selectivity Therapeutic_Index Consider Therapeutic Index (Will therapeutic plasma concentrations be close to the off-target IC50?) Selectivity->Therapeutic_Index Mechanism Assess Mechanism of Liability (e.g., 5-HT2B agonism is high risk) Therapeutic_Index->Mechanism SAR Initiate SAR to Mitigate (Modify structure to improve selectivity) Mechanism->SAR If window is small & target is tractable Deprioritize Deprioritize Compound/Series (Risk is too high) Mechanism->Deprioritize If risk is unacceptable Monitor Monitor in Downstream Studies (If selectivity window is large) Mechanism->Monitor If window is acceptable

    Caption: Decision-making flowchart for off-target liabilities.

    For Compound X , the selectivity window for DAT (2.5 µM) over the primary target (0.01 µM) is 250-fold. This is a reasonable window, and the project team might decide to proceed while monitoring for CNS-related effects in subsequent in vivo studies. For Compound Y , the selectivity for hERG (1.2 µM / 0.008 µM = 150-fold) and especially 5-HT2B (0.8 µM / 0.008 µM = 100-fold) is much narrower, and the mechanism of the 5-HT2B liability is particularly concerning. The rational decision would be to deprioritize Compound Y and focus on analogs with a better selectivity profile, or initiate a medicinal chemistry effort to mitigate these liabilities.

    Conclusion: A Foundation for Safer Medicines

    Cross-reactivity profiling is not merely a checkbox exercise; it is a critical, data-driven strategy for mitigating risk in drug discovery. For compounds built on the (3-Amino-1-benzylpiperidin-4-yl)methanol scaffold, a proactive and tiered approach, moving from broad screening to detailed mechanistic studies, is essential. By understanding the "why" behind each experimental step and rigorously comparing data across a chemical series, we can make informed decisions, terminate flawed candidates early, and ultimately build a stronger foundation for the development of safe and effective medicines. This systematic de-risking is an investment that pays dividends in the later, more expensive stages of preclinical and clinical development. [8][9]

    References

    • Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. (2025). Scientist.com. [Link]

    • In silico off-target profiling for enhanced drug safety assessment. (n.d.). National Center for Biotechnology Information. [Link]

    • International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? (2005). ResearchGate. [Link]

    • In Silico Functional Profiling of Small Molecules and Its Applications. (2008). ACS Publications. [Link]

    • BEdeepoff: an in silico tool for off-target prediction of ABE and CBE base editors. (2021). bioRxiv. [Link]

    • ICH S7A Safety pharmacology studies for human pharmaceuticals. (2000). International Council for Harmonisation. [Link]

    • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001). U.S. Food and Drug Administration. [Link]

    • What are the ICH guidelines for non-clinical pharmacology studies? (2025). Patsnap Synapse. [Link]

    • When Drug Candidates Miss the Mark: Off-Target Liability. (2023). Charles River Laboratories. [Link]

    • A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs. (n.d.). National Center for Biotechnology Information. [Link]

    • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]

    • ICH S7A Safety pharmacology studies for human pharmaceuticals. (2000). European Medicines Agency. [Link]

    • In Silico Target Prediction for Small Molecules: Methods and Protocols. (n.d.). ResearchGate. [Link]

    • Promiscuity of in Vitro Secondary Pharmacology Assays and Implications for Lead Optimization Strategies. (2021). ACS Publications. [Link]

    • The challenges associated with 'de-risking' early-stage therapeutic targets. (2015). Drug Target Review. [Link]

    • Guest Commentary: De-risking drug development. (2017). Drug Discovery News. [Link]

    • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

    • De-risking seizure liability. (2025). Oxford Academic. [Link]

    • How Well Do You Understand Off-Target Liability? (2023). Charles River Laboratories. [Link]

    • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers. [Link]

    • Primary vs Secondary Assays in Preclinical Testing. (2021). News-Medical.Net. [Link]

    • Why Drugs Fail in Late Stages of Development: Case Study Analyses from the Last Decade and Recommendations. (n.d.). ResearchGate. [Link]

    • Analysis of secondary pharmacology assays received by the US Food and Drug Administration. (2026). ResearchGate. [Link]

    • Top 10 drug launch disasters. (2021). FiercePharma. [Link]

    Validation

    Comparative Computational Modeling of (3-Amino-1-benzylpiperidin-4-yl)methanol Interactions with the Dopamine D2 Receptor

    A Guide for Researchers in Structure-Based Drug Design In the landscape of modern drug discovery, computational modeling has emerged as an indispensable tool for predicting and analyzing the interactions between small mo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers in Structure-Based Drug Design

    In the landscape of modern drug discovery, computational modeling has emerged as an indispensable tool for predicting and analyzing the interactions between small molecules and their protein targets.[1][2][3] This guide provides a comprehensive, in-depth comparison of the binding interactions of a novel compound, (3-Amino-1-benzylpiperidin-4-yl)methanol, with a high-value therapeutic target. For the purpose of this illustrative guide, we have selected the human Dopamine D2 Receptor (D2R), a critical target in the treatment of neuropsychiatric disorders such as schizophrenia.[4][5]

    The binding profile of (3-Amino-1-benzylpiperidin-4-yl)methanol will be computationally derived and compared against that of Risperidone, a well-characterized, potent atypical antipsychotic that also targets the D2R.[4][6][7] This comparison will be based on a rigorous workflow employing molecular docking to predict binding affinity and pose, followed by molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex.

    This document is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, step-by-step protocols for replicating and adapting these computational experiments.

    Foundational Concepts: The Rationale Behind the Workflow

    The synergy between molecular docking and molecular dynamics simulation provides a powerful framework for in-silico drug discovery.

    • Molecular Docking serves as a rapid, computationally efficient method to predict the preferred binding orientation of a ligand within a protein's active site.[1] It employs scoring functions to estimate the binding affinity, allowing for the rapid screening of virtual compound libraries.[2] Software like AutoDock Vina is widely used for its balance of speed and accuracy.[8]

    • Molecular Dynamics (MD) Simulations offer a more detailed view by simulating the atomic movements of the system over time.[9] This method accounts for the flexibility of both the protein and the ligand, as well as the explicit presence of solvent (water), providing critical insights into the stability of the predicted binding pose and the specific interactions that maintain it.[2][9] GROMACS is a premier, high-performance engine for such simulations.[10][11]

    By combining these methods, we first identify high-probability binding poses and then validate their stability, leading to more reliable predictions.

    Experimental Protocols: A Step-by-Step Guide

    This section details the complete computational workflow, from system preparation to simulation and analysis. The protocols are designed to be self-validating, incorporating checks and best practices at each stage.

    System Preparation: Building the Virtual Model

    Accurate preparation of the protein and ligand structures is the most critical step for a meaningful simulation.[12][13][14]

    Protocol 1: Receptor and Ligand Preparation

    • Receptor Acquisition and Cleaning:

      • Download the crystal structure of the human Dopamine D2 Receptor (D2R) in complex with Risperidone from the RCSB Protein Data Bank (PDB ID: 6CM4).[15]

      • Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-factors, and any secondary protein chains.[12][13] The goal is to isolate the primary monomeric receptor structure.

      • Inspect the protein for missing residues or loops. For this structure, the intracellular loop 3 (ICL3) is often replaced with a stabilizing fusion protein (e.g., T4 Lysozyme) during crystallization; this fusion protein should be removed. The missing loop can be modeled if necessary, but for binding site-focused docking, it is often sufficient to proceed without it, ensuring the termini are properly capped (e.g., with ACE and NME groups).

    • Receptor Preparation for Docking:

      • Add polar hydrogen atoms to the protein structure, as they are crucial for defining hydrogen bond networks.

      • Assign partial charges using a standard force field (e.g., Gasteiger charges within AutoDock Tools).[16]

      • Save the prepared receptor structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[14][17]

    • Ligand Preparation:

      • Obtain the 3D structures of (3-Amino-1-benzylpiperidin-4-yl)methanol and Risperidone. These can be sourced from PubChem or constructed from their 2D structures using software like Avogadro or ChemDraw.

      • Perform energy minimization on both ligands using a force field like MMFF94 to obtain a low-energy, stable conformation.

      • Using AutoDock Tools, assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds to allow for conformational flexibility during docking.

      • Save the final ligand structures in the PDBQT format.[17]

    Molecular Docking: Predicting Binding Affinity and Pose

    This phase predicts the binding energy and the most likely 3D orientation of the ligands in the D2R active site.

    Protocol 2: Molecular Docking with AutoDock Vina

    • Binding Site Definition (Grid Box Generation):

      • Identify the binding site based on the co-crystallized ligand (Risperidone) in the PDB structure (6CM4).[15]

      • Define a search space (grid box) that encompasses this entire binding pocket. A typical size is a 24 x 24 x 24 Å cube centered on the geometric center of the bound Risperidone. This ensures the docking algorithm searches for poses within the relevant active site.

    • Configuration and Execution:

      • Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.[18]

      • Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 16 or 32 provides a good balance between speed and accuracy for final pose analysis.

      • Execute the docking run from the command line: vina --config conf.txt --ligand ligand.pdbqt --out ligand_out.pdbqt --log log.txt.[19]

    • Analysis of Docking Results:

      • AutoDock Vina will generate an output file containing up to nine predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[8]

      • The top-ranked pose (most negative score) is considered the most probable binding mode.

      • Visualize the top-ranked pose of each ligand within the D2R binding site using PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) with surrounding amino acid residues.

    Molecular Dynamics: Assessing Complex Stability

    MD simulations provide a dynamic picture of the docked complex, testing the stability of the predicted pose over time in a simulated physiological environment.[9][20]

    Protocol 3: MD Simulation with GROMACS

    • System Setup:

      • Select the top-ranked docked complex (protein + ligand) from the docking results.

      • Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, and the General Amber Force Field (GAFF) for the ligands). Ligand topologies and parameters must be generated using tools like Antechamber.

      • Place the complex in a solvated simulation box (e.g., a cubic box with a 10 Å buffer from the protein edge to the box wall) filled with a water model like TIP3P.

      • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

    • Minimization and Equilibration:

      • Perform energy minimization to relax the system and remove any steric clashes.

      • Conduct a two-phase equilibration process.[21] First, equilibrate under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature (e.g., to 310 K). Second, equilibrate under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density. During these phases, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • Production MD Run:

      • Run the production simulation for a duration sufficient to observe the stability of the complex, typically 50-100 nanoseconds (ns), with all position restraints removed.

    • Trajectory Analysis:

      • Analyze the resulting trajectory to evaluate the stability of the protein-ligand complex. Key metrics include:

        • Root Mean Square Deviation (RMSD): Calculates the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable, converging RMSD plot indicates the system has reached equilibrium.[22][23]

        • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or ligand atoms around their average position. This helps identify flexible and rigid regions of the protein and ligand.[20][23]

        • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.

    Visualization of Workflows

    dot digraph "Computational_Modeling_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

    } Caption: Workflow for computational modeling of ligand-protein interactions.

    Comparative Analysis: (3-Amino-1-benzylpiperidin-4-yl)methanol vs. Risperidone

    This section presents the computationally derived data comparing the two ligands.

    Molecular Docking Results

    The docking scores provide a first-pass comparison of binding affinity. Lower (more negative) values suggest a more favorable binding interaction.

    LigandBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)Interaction Type
    (3-Amino-1-benzylpiperidin-4-yl)methanol -8.9Asp114, Ser193, Phe389H-Bond, Pi-Alkyl
    Risperidone (Reference) -10.2Asp114, Ser193, Phe390, Trp386H-Bond, Pi-Pi, Pi-Alkyl

    Data are hypothetical and for illustrative purposes.

    Interpretation: The reference compound, Risperidone, shows a stronger predicted binding affinity. Analysis of the binding poses reveals that while both compounds form a critical hydrogen bond with Asp114 (a known key interaction for D2R antagonists), Risperidone engages in additional aromatic (pi-pi) interactions deep within the pocket, potentially accounting for its higher affinity.[24]

    Molecular Dynamics Simulation Results

    The MD simulations provide a more nuanced view of the binding stability.

    Table 2: Summary of MD Simulation Stability Metrics (50 ns)

    SystemAverage Protein RMSD (Å)Average Ligand RMSD (Å)Key Persistent H-Bonds
    D2R + (3-Amino-1-benzylpiperidin-4-yl)methanol 1.8 ± 0.31.2 ± 0.4Asp114 (95% occupancy)
    D2R + Risperidone (Reference) 1.6 ± 0.20.8 ± 0.2Asp114 (98% occupancy), Ser193 (75% occupancy)

    Data are hypothetical and for illustrative purposes.

    dot digraph "MD_Results_Logic" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

    } Caption: Logical relationship between MD metrics and complex stability.

    Interpretation: The MD results reinforce the docking predictions. The D2R-Risperidone complex exhibits lower RMSD values for both the protein backbone and the ligand itself, indicating a more stable and less mobile system.[20] The ligand RMSD for (3-Amino-1-benzylpiperidin-4-yl)methanol, while still indicative of stable binding, shows slightly higher fluctuation.

    Crucially, the hydrogen bond analysis reveals that Risperidone maintains strong, persistent hydrogen bonds with both Asp114 and Ser193, whereas the novel compound's interaction is dominated by the single, albeit strong, bond with Asp114. This difference in the interaction network likely contributes to the superior stability and affinity of Risperidone.

    Conclusion and Future Directions

    This guide demonstrates a robust, multi-step computational workflow to predict and compare the binding characteristics of a novel ligand against a known reference compound. The combined results from molecular docking and molecular dynamics simulations suggest that while (3-Amino-1-benzylpiperidin-4-yl)methanol is a promising candidate for D2R binding, its affinity and stability are likely lower than that of Risperidone.

    The analysis points to specific areas for optimization. To improve the binding profile of (3-Amino-1-benzylpiperidin-4-yl)methanol, medicinal chemists could focus on introducing moieties capable of forming additional interactions, such as a hydrogen bond with Ser193 or aromatic interactions with Phe390 and Trp386.

    These computational predictions provide a strong, data-driven hypothesis that must ultimately be validated through experimental assays, such as radioligand binding assays or functional cell-based assays. This synergy between in-silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

    References

    • Lemkul, J. A. (2023). GROMACS Tutorials. Retrieved from [Link]

    • Im, D., et al. (2020). Human dopamine D2 receptor in complex with spiperone. RCSB Protein Data Bank. DOI: 10.2210/pdb7DFP/pdb. Retrieved from [Link]

    • Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired discovery of subtype selective ligands. RCSB Protein Data Bank. DOI: 10.2210/pdb6LUQ/pdb. Retrieved from [Link]

    • BIOVIA. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

    • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]

    • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature. DOI: 10.1038/nature25758. Retrieved from [Link]

    • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]

    • OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved from [Link]

    • GROMACS. (n.d.). A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. Retrieved from [Link]

    • Wikipedia. (2026). Risperidone. Retrieved from [Link]

    • Royal Society of Chemistry. (2021). Main interactions of dopamine and risperidone with the dopamine D2 receptor. DOI: 10.1039/D1RA02738A. Retrieved from [Link]

    • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

    • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

    • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Protein–Ligand Docking with GOLD. Retrieved from [Link]

    • University of North Carolina at Chapel Hill. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. DOI: 10.17615/x267-tg83. Retrieved from [Link]

    • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

    • Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB Protein Data Bank. DOI: 10.2210/pdb6CM4/pdb. Retrieved from [Link]

    • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved from [Link]

    • NIH National Center for Biotechnology Information. (2011). Computational evaluation of protein – small molecule binding. PMC. Retrieved from [Link]

    • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]

    • Krumm, B.E., et al. (2024). CryoEM structure of D2 dopamine receptor in complex with GoA KE mutant and dopamine. RCSB Protein Data Bank. DOI: 10.2210/pdb8U02/pdb. Retrieved from [Link]

    • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

    • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

    • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

    • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

    • Lephar. (n.d.). Software | Computational Insights into Drug Discovery. Retrieved from [Link]

    • American Psychiatric Association. (2006). A PET Study Evaluating Dopamine D2 Receptor Occupancy for Long-Acting Injectable Risperidone. American Journal of Psychiatry. DOI: 10.1176/ajp.2006.163.3.437. Retrieved from [Link]

    • BDG Lifesciences. (2025). Top 14 Drug Discovery Tools for Students, Researchers & Professionals. Retrieved from [Link]

    • Galaxy Training. (2019). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]

    • TeachOpenCADD. (n.d.). T020 · Analyzing molecular dynamics simulations. Retrieved from [Link]

    • ResearchGate. (2016). What protein pre-processing steps required for docking? Retrieved from [Link]

    • The Computational Chemist. (2026). How to Understand and Interpret Molecular Dynamics Results? YouTube. Retrieved from [Link]

    • ACS Publications. (2024). Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments. Chemical Reviews. DOI: 10.1021/acs.chemrev.3c00820. Retrieved from [Link]

    • Frontiers. (2021). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Retrieved from [Link]

    • Theoretical and Computational Biophysics Group. (n.d.). Analysis Tools for MD Simulations. Retrieved from [Link]

    • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

    • PubMed. (2016). Computational probing protein-protein interactions targeting small molecules. DOI: 10.1093/bioinformatics/btv528. Retrieved from [Link]

    • SpringerLink. (2014). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Retrieved from [Link]

    • Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

    • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

    • Cambridge Crystallographic Data Centre (CCDC). (2024). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

    • NIH National Center for Biotechnology Information. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. Retrieved from [Link]

    • PubChemLite. (n.d.). (3-amino-1-benzylpiperidin-4-yl)methanol. Retrieved from [Link]

    • NextSDS. (n.d.). [1-(3-aminobenzoyl)piperidin-4-yl]methanol — Chemical Substance Information. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Definitive Guide to the Safe Disposal of (3-Amino-1-benzylpiperidin-4-yl)methanol

    A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

    As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities like (3-Amino-1-benzylpiperidin-4-yl)methanol demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, synthesized from established safety data for structurally analogous chemicals to ensure best practices in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

    Our methodology is built on the foundational principles of chemical safety: hazard identification, risk mitigation, and compliant waste management. By understanding the potential hazards associated with the functional groups present in (3-Amino-1-benzylpiperidin-4-yl)methanol—namely the amino, benzyl, and piperidine moieties—we can establish a robust framework for its safe handling and disposal.

    Hazard Identification and Risk Assessment

    Anticipated Hazards:

    • Skin and Eye Irritation: Piperidine and its derivatives are known to cause skin irritation and serious eye irritation or damage.[1][2][3]

    • Acute Toxicity: Harmful if swallowed or in contact with skin.[2]

    • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

    • Combustibility: While not always highly flammable, related compounds are combustible liquids.[1]

    Given these potential hazards, (3-Amino-1-benzylpiperidin-4-yl)methanol and any materials contaminated with it should be treated as hazardous waste.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A proactive approach to safety begins with appropriate personal protective equipment. The following PPE is mandatory when handling (3-Amino-1-benzylpiperidin-4-yl)methanol in any form (solid, liquid solution, or as a residue on contaminated materials).

    PPE ComponentSpecificationRationale
    Eye Protection Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.To protect against splashes and airborne particles that could cause serious eye irritation or damage.[1][2]
    Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation and potential absorption of the harmful substance.[1][2]
    Body Protection A laboratory coat and, for larger quantities, an impervious apron.To protect skin and personal clothing from contamination.[1][2]
    Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation (e.g., handling fine powders, aerosols).To prevent respiratory tract irritation.[2][4]

    Spill Management Protocol

    In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

    Step-by-Step Spill Cleanup:

    • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

    • Don Appropriate PPE: Before addressing the spill, put on all required personal protective equipment.

    • Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[5] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6][7]

    • Collect and Containerize: Place the absorbed or collected material into a suitable, labeled container for hazardous waste.[5][6]

    • Decontaminate the Area: Wash the spill area thoroughly with soap and water. Collect the cleaning materials and rinsate for disposal as hazardous waste.[7]

    • Report the Incident: Follow your institution's protocols for reporting chemical spills.

    Proper Disposal Procedures

    The cardinal rule for the disposal of (3-Amino-1-benzylpiperidin-4-yl)methanol is that it must not be disposed of down the drain or in regular trash.[6][8] It must be managed as hazardous chemical waste.

    Waste Segregation and Containerization

    Proper segregation of waste streams is essential for safe and compliant disposal.

    WasteSegregation cluster_waste_types Waste Generation cluster_containers Waste Collection Unused_Compound Unused (3-Amino-1-benzylpiperidin-4-yl)methanol Solid_Waste_Container Labeled Hazardous Solid Waste Container Unused_Compound->Solid_Waste_Container Original or Sealed Container Contaminated_Solids Contaminated Solids (Gloves, Wipes, Glassware) Contaminated_Solids->Solid_Waste_Container Contaminated_Liquids Contaminated Liquids (Solvents, Rinsate) Liquid_Waste_Container Labeled Hazardous Liquid Waste Container Contaminated_Liquids->Liquid_Waste_Container Disposal_Pickup Hazardous Waste Disposal Service Solid_Waste_Container->Disposal_Pickup Request Pickup Liquid_Waste_Container->Disposal_Pickup Request Pickup

    Caption: Waste segregation workflow for (3-Amino-1-benzylpiperidin-4-yl)methanol.

    Step-by-Step Disposal Protocol
    StepActionDetailed Instructions and Rationale
    1 Prepare the Waste Container Select a container that is compatible with the chemical waste. For solids, a sealed bag within a rigid container is recommended.[9] For liquids, use a labeled carboy or bottle.[9] Ensure the container is clean and in good condition.
    2 Label the Container Clearly label the container with "Hazardous Waste" and the full chemical name: "(3-Amino-1-benzylpiperidin-4-yl)methanol".[8] Note any other components in the waste, such as solvents.
    3 Transfer the Waste Carefully transfer the waste into the designated container. For unused or expired product, it is best to leave it in its original, labeled container.[9] For contaminated labware, triple-rinse containers and collect the rinsate as liquid hazardous waste.[9]
    4 Seal and Store the Container Securely close the waste container.[1] Store it in a designated, well-ventilated, and secured area away from incompatible materials like strong oxidizing agents and acids.[1][2]
    5 Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[4][9] Always follow local, state, and federal regulations for hazardous waste disposal.[5][7]

    Conclusion: A Culture of Safety

    The proper disposal of (3-Amino-1-benzylpiperidin-4-yl)methanol is not merely a procedural task but a reflection of a laboratory's commitment to safety and scientific integrity. By adhering to these guidelines, which are rooted in the established knowledge of similar chemical structures, researchers can confidently manage this compound, ensuring the protection of themselves, their colleagues, and the environment. This proactive and informed approach to chemical handling builds a foundation of trust and responsibility that is the hallmark of exemplary scientific practice.

    References

    • AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

    • NextSDS. [1-(3-aminobenzoyl)piperidin-4-yl]methanol — Chemical Substance Information. Retrieved from [Link]

    • PubChemLite. (3-amino-1-benzylpiperidin-4-yl)methanol (C13H20N2O). Retrieved from [Link]

    • PubChem. (4-Amino-1-benzylpiperidin-3-yl)methanol | C13H20N2O | CID 53396188. Retrieved from [Link]

    • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

    • MolPort. (3-amino-1-benzylpiperidin-3-yl)methanol | 885268-85-9. Retrieved from [Link]

    • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]

    Sources

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    Feasible Synthetic Routes

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    (3-Amino-1-benzylpiperidin-4-yl)methanol
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    (3-Amino-1-benzylpiperidin-4-yl)methanol
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